molecular formula C7H12 B3386875 1,2-Dimethylcyclopentene CAS No. 765-47-9

1,2-Dimethylcyclopentene

Cat. No.: B3386875
CAS No.: 765-47-9
M. Wt: 96.17 g/mol
InChI Key: SZZWLAZADBEDQP-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentene is an organic compound classified as a cyclic alkene, with the molecular formula C7H12 and a molecular weight of 96.17 g/mol . Its structure is based on a five-membered cyclopentene ring with two methyl groups substituted at the 1 and 2 positions . This compound is provided as a high-purity reagent for research and development applications.Researchers value this compound for studies in hydrocarbon chemistry and fuel research. Its structure and properties make it a subject of interest in investigating combustion characteristics and the behavior of branched cyclic hydrocarbons, which can provide insights into improving engine efficiencies and reducing emissions . It is also useful in conformational and stereochemical studies due to the spatial arrangements its structure allows .In laboratory settings, this compound can serve as a reactant or a nonpolar solvent for other non-polar substances, consistent with the "like dissolves like" principle, as it is insoluble in polar solvents like water . A specific research application includes its use in hydrogenation studies; the hydrogenation of this compound is an exothermic reaction with a recorded enthalpy of reaction (ΔrH°) of -94.35 ± 0.75 kJ/mol in the liquid phase . This compound is for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1,2-dimethylcyclopentene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWLAZADBEDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(CCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227306
Record name 1,2-Dimethylcyclopentene
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Molecular Weight

96.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

765-47-9
Record name 1,2-Dimethylcyclopentene
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Record name 1,2-Dimethylcyclopentene
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Record name 1,2-Dimethylcyclopentene
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Record name 1,2-dimethylcyclopentene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1,2-dimethylcyclopentene. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Chemical and Physical Properties

This compound is a cyclic alkene with the molecular formula C7H12.[1][2] It is a colorless liquid with a pungent odor.[2] The following table summarizes its key quantitative properties.

PropertyValueSource(s)
IUPAC NameThis compound[3]
CAS Number765-47-9[1][2][4]
Molecular FormulaC7H12[1][2]
Molecular Weight96.17 g/mol [2][3]
Melting Point-90.4 °C[2]
Boiling Point102.85 °C[2]
Density0.7928 g/cm³[2]
Refractive Index1.4420[2]
Vapor Pressure33.9 mmHg at 25°C[2]
InChIInChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3[1][3]
InChIKeySZZWLAZADBEDQP-UHFFFAOYSA-N[1][3][4]
Canonical SMILESCC1=C(CCC1)C[1][3]

Molecular Structure

The structure of this compound consists of a five-membered carbon ring containing a double bond between carbons 1 and 2, each of which is also bonded to a methyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol (B102604).[5]

Methodology:

  • Protonation of the Hydroxyl Group: 1,2-dimethylcyclopentanol is treated with a strong acid (e.g., sulfuric acid or phosphoric acid). The acid protonates the hydroxyl group, converting it into a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.

  • Elimination of a Proton: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, resulting in the formation of a double bond and yielding this compound.

It is important to control the reaction temperature to favor the elimination product over potential substitution byproducts.

The structure of this compound can be confirmed using various spectroscopic techniques.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the methyl protons and the protons on the cyclopentene (B43876) ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.[8]

    • ¹³C NMR spectroscopy will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methyl groups and the rest of the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=C stretching vibration for the double bond, typically in the region of 1640-1680 cm⁻¹. C-H stretching vibrations for the methyl and methylene (B1212753) groups will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 96). The fragmentation pattern can provide further structural information.

Chemical Reactivity and Signaling Pathways

This compound undergoes electrophilic addition reactions across the double bond. A classic example is the reaction with bromine (Br₂).[9]

The reaction proceeds via a bromonium ion intermediate. The bromide ion then attacks the bromonium ion from the side opposite to the bridging bromine atom (anti-addition). This results in the formation of trans-1,2-dibromo-1,2-dimethylcyclopentane as the major product.[9] A minor amount of the cis product may also be formed.

cluster_0 Reaction Pathway This compound This compound Bromonium Ion Intermediate Bromonium Ion Intermediate This compound->Bromonium Ion Intermediate + Br₂ trans-1,2-dibromo-1,2-dimethylcyclopentane trans-1,2-dibromo-1,2-dimethylcyclopentane Bromonium Ion Intermediate->trans-1,2-dibromo-1,2-dimethylcyclopentane + Br⁻ (anti-addition)

Caption: Reaction pathway for the bromination of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It may cause skin and eye irritation and may be fatal if swallowed and enters airways.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimethylcyclopentene. The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and drug development applications. This document includes a summary of quantitative physical data, detailed experimental protocols for synthesis and property determination, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1] Its structure, characterized by a five-membered ring with two adjacent methyl groups on the double bond, dictates its physical and chemical behavior.

The following table summarizes the key physical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₂[1]
Molecular Weight 96.17 g/mol [1]
Boiling Point 105.8 - 106 °C at 760 mmHg[2][3]
Melting Point -90.4 °C[2][3]
Density 0.815 g/cm³[2]
Refractive Index 1.456[2][4]
Vapor Pressure 33.9 mmHg at 25°C[2]
Critical Temperature 301 °C[3]
Critical Pressure 33.4 atm[3]
CAS Number 765-47-9[1]
IUPAC Name This compound[1]
SMILES CC1=C(CCC1)C[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-Dimethylcyclopentanol.[3] This reaction typically proceeds through an E1 elimination mechanism.

Materials:

  • 1,2-Dimethylcyclopentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Collection flask

Procedure:

  • Place a measured amount of 1,2-Dimethylcyclopentanol into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath to control the initial exothermic reaction.

  • Assemble a simple distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a collection flask.

  • Gently heat the mixture using a heating mantle. The lower-boiling product, this compound, will distill over along with water.

  • Collect the distillate, which will appear as two phases (an aqueous layer and an organic layer).

  • Transfer the distillate to a separatory funnel and separate the organic layer (top layer) from the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry flask.

  • The product can be further purified by fractional distillation to obtain high-purity this compound.

The boiling point can be accurately determined using the Thiele tube method, which is suitable for small sample volumes.[5]

Materials:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small glass vial (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band

  • Heating source (Bunsen burner or hot plate)

Procedure:

  • Attach a small glass vial containing approximately 0.5 mL of this compound to a thermometer using a small rubber band.[5]

  • Place a capillary tube, with its open end down, into the vial.[5]

  • Insert the thermometer assembly into a Thiele tube, ensuring the vial is immersed in the mineral oil.

  • Gently heat the side arm of the Thiele tube. This creates a convection current that ensures uniform heating.[5]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until the bubbling is continuous, then remove the heat source.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[5]

The density of liquid this compound can be determined by measuring the mass of a known volume.[2][6]

Materials:

  • Digital balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • This compound sample

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer on a digital balance.

  • Add a precise volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

  • Record the volume accurately, reading from the bottom of the meniscus if using a graduated cylinder.

  • Measure the total mass of the container and the liquid.

  • Subtract the mass of the empty container to find the mass of the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.[2]

Mandatory Visualization

The synthesis of this compound from 1,2-Dimethylcyclopentanol proceeds via an E1 elimination mechanism, which is depicted in the following diagram.

E1_Elimination cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A 1,2-Dimethylcyclopentanol B Protonated Alcohol (Oxonium Ion) A->B + H+ C Tertiary Carbocation B->C - H₂O H_plus H+ D This compound C->D - H+ Water H₂O H_plus_out H+

Caption: E1 mechanism for the synthesis of this compound.

Spectral Information

Spectral data is crucial for the structural confirmation of this compound.

  • ¹H NMR: Proton NMR spectra are available and can be used to confirm the presence and connectivity of the different types of protons in the molecule.[7]

  • IR Spectra: Infrared spectroscopy data is available, which can identify the characteristic C=C double bond stretching frequency of the alkene.[7]

  • Raman Spectra: Raman spectral data has also been documented.[7]

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin and eye irritation. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of 1,2-Dimethylcyclopentene, a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities.

Core Molecular Information

This compound is a hydrocarbon with the chemical formula C₇H₁₂.[1] It is a flammable liquid and requires careful handling in a laboratory setting.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical databases.

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
CAS Number 765-47-9
Boiling Point 105.8 °C at 760 mmHg
Melting Point -90.4 °C
Density 0.815 g/cm³
Refractive Index 1.456
Vapor Pressure 33.9 mmHg at 25°C
LogP 2.50670
Exact Mass 96.093900383 Da

Experimental Protocols

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol (B102604). This elimination reaction proceeds via an E1 mechanism.

Protocol: Acid-Catalyzed Dehydration of 1,2-Dimethylcyclopentanol

This protocol is adapted from established procedures for the dehydration of cyclic alcohols.

Materials:

  • 1,2-Dimethylcyclopentanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, place the desired amount of 1,2-dimethylcyclopentanol and add a few boiling chips.

  • Acid Addition: Carefully and with swirling, add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid to the flask.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The this compound product will co-distill with water as it is formed. Collect the distillate in a receiving flask.

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Add 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Stopper the funnel, shake gently, and vent frequently to release any pressure from the evolution of CO₂. Allow the layers to separate and then discard the lower aqueous layer.

  • Washing: Wash the organic layer with water, separate, and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid to obtain the crude this compound. For higher purity, a final fractional distillation can be performed.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any isomeric byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of a C=C bond and the absence of the -OH group from the starting alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Start Start: 1,2-Dimethylcyclopentanol Reaction Acid-Catalyzed Dehydration (H₃PO₄ or H₂SO₄, Heat) Start->Reaction Distillation Fractional Distillation (Product Collection) Reaction->Distillation Workup Aqueous Workup (Neutralization & Washing) Distillation->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Final Purification (Optional Fractional Distillation) Drying->Purification Product Final Product: This compound Purification->Product Characterization Characterization Product->Characterization GCMS GC-MS Characterization->GCMS IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR

Synthesis and characterization workflow for this compound.

References

CAS number 765-47-9 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine) Initial research indicates a likely misidentification in the requested CAS number 765-47-9, which corresponds to 1,2-dimethylcyclopentene, a compound with limited publicly available data relevant to the target audience. The search results frequently cross-reference 2,2,6,6-Tetramethyl-4-piperidone (CAS 826-36-8), a compound with significant applications in industrial and pharmaceutical research. This guide will focus on the latter, assuming it to be the intended subject of inquiry.

2,2,6,6-Tetramethyl-4-piperidone, commonly known as triacetonamine (B117949), is a pivotal chemical intermediate.[1] Its primary applications are in the synthesis of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[1][2] The sterically hindered amine structure of its derivatives imparts unique radical-scavenging and photostabilizing properties.[1]

Chemical and Physical Properties

Triacetonamine is a white to beige crystalline solid that is highly soluble in water and common organic solvents.[2][3]

Table 1: Physical and Chemical Properties of 2,2,6,6-Tetramethyl-4-piperidone

Property Value Reference(s)
CAS Number 826-36-8 [4]
Molecular Formula C₉H₁₇NO [3]
Molecular Weight 155.24 g/mol [4]
Appearance White - beige powder or crystals [3]
Melting Point 34-38 °C (lit.)
Boiling Point 102-105 °C / 18 mmHg (lit.)
Density 1.065 g/cm³ at 20 °C [5]
Vapor Pressure 0.25 mmHg at 25 °C [3]
Water Solubility 249 g/L at 20 °C [5]
logP (Octanol/Water Partition) 1.16 (unprotonated at 25 °C) [5]
pKa 4.80 [3]
Flash Point 81 °C (177.8 °F) - Pensky-Martens closed cup [6]

| Refractive Index | 1.463 at 20 °C |[3] |

Synthesis Protocols

The industrial production of triacetonamine is typically achieved through the Robinson-Schöpf condensation of acetone (B3395972) and ammonia.[1]

Experimental Protocol: Synthesis from Phorone

A laboratory-scale synthesis has been described by Sandris and Ourisson.[7]

Materials:

Methodology:

  • Stir a mixture of phorone and ammonium hydroxide at 35°C for 12 hours.[7]

  • Cool the solution in an ice bath and acidify to pH 1 with concentrated HCl.[7]

  • Saturate the solution with NaCl and perform an ether extraction.[7]

  • Adjust the pH of the aqueous layer to 10 with ammonium hydroxide and re-extract with ether.[7]

  • Dry the combined ether extracts with anhydrous sodium sulfate (B86663) and evaporate the solvent in vacuo to obtain the product.[7]

This method reportedly yields approximately 78% of the desired product.[7]

Hazard Identification and Safety

2,2,6,6-Tetramethyl-4-piperidone is classified as a hazardous chemical. It is corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage.[5] It may also elicit an allergic skin reaction.[8]

Table 2: GHS Hazard Classification

Hazard Class Category Statement Reference(s)
Corrosive to metals 1 H290: May be corrosive to metals [5]
Acute toxicity (Oral) 4 H302: Harmful if swallowed [5]
Skin corrosion 1B H314: Causes severe skin burns and eye damage [5]
Skin sensitization 1A H317: May cause an allergic skin reaction [8]
Serious eye damage 1 H314: Causes severe skin burns and eye damage [5]

| Aquatic hazard (long-term) | 3 | H412: Harmful to aquatic life with long lasting effects |[6] |

First Aid Measures:

  • Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[3]

  • Skin Contact: Immediately flush with soap and water for at least 15 minutes after removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Flush eyes with water for at least 15 minutes. Seek immediate medical attention.[3]

  • Ingestion: If conscious, give 2-4 cups of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]

Toxicological Data

Table 3: Ecotoxicity Data

Test Species Value Exposure Reference(s)
LC50 Danio rerio (zebrafish) 63 mg/L 96 h [5]
EC50 Daphnia magna (water flea) 281.2 mg/L 48 h [5]

| EC50 | Desmodesmus subspicatus (algae) | 566.2 mg/L | 72 h |[5] |

In vivo studies have indicated that oral administration of triacetonamine can induce acute liver failure in rats at high doses.[9][10]

Applications in Research and Development

The utility of triacetonamine is primarily as a building block for more complex functional molecules.

Synthesis of Hindered Amine Light Stabilizers (HALS)

Triacetonamine is a crucial precursor for HALS, which are used to protect polymers from photodegradation.[1][2] The synthesis typically involves the reduction of the ketone to an alcohol, followed by esterification.[1]

HALS_Synthesis_Pathway A 2,2,6,6-Tetramethyl-4-piperidone B Reduction (e.g., NaBH₄) A->B C 2,2,6,6-Tetramethyl-4-piperidinol B->C D Esterification with Dicarboxylic Acid C->D E Hindered Amine Light Stabilizer (HALS) D->E

Caption: Synthetic pathway to HALS from triacetonamine.

Precursor to TEMPO Radicals

Triacetonamine is a starting material for producing the stable free radical TEMPO and its derivatives.[11] These compounds are widely used as catalysts for selective oxidations and as spin labels in biophysical studies.[11]

Pharmaceutical Applications

Derivatives of triacetonamine have shown potential in several areas of pharmaceutical research:

  • Cardiovascular Drugs: It serves as an intermediate for the synthesis of anti-arrhythmic and antihypertensive agents.[2]

  • Antimicrobials: Amine N-halamine functionalized silica (B1680970) nanoparticles, derived from a triacetonamine precursor, have been shown to be potent antibiotics against Staphylococcus aureus and Escherichia coli.[12]

Analytical Methods

The characterization of 2,2,6,6-tetramethyl-4-piperidone is performed using standard analytical techniques.

  • Spectroscopy: Comprehensive mass spectrometry (GC-MS, MS-MS), NMR, IR, and UV/Visible spectroscopy data are available in public databases such as the NIST Chemistry WebBook.[4][13]

  • Chromatography: A reverse-phase HPLC method has been developed for its analysis.[14]

Experimental Workflow

The following diagram outlines a general workflow from synthesis to application for a triacetonamine-derived product.

General_Workflow cluster_0 Synthesis & Purification cluster_1 Analysis cluster_2 Derivatization & Application synthesis Triacetonamine Synthesis purification Purification (Distillation/Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization derivatization Derivative Synthesis (e.g., HALS, TEMPO) characterization->derivatization testing Application Testing derivatization->testing

Caption: From synthesis to application of triacetonamine derivatives.

References

An In-Depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dimethylcyclopentane (B1584824) is a saturated cyclic hydrocarbon that serves as a fundamental model for stereoisomerism in five-membered ring systems. The presence of two chiral centers at the C1 and C2 positions gives rise to three distinct stereoisomers: a meso compound (cis-1,2-dimethylcyclopentane) and a pair of enantiomers (trans-1,2-dimethylcyclopentane). This technical guide provides a comprehensive overview of the structural relationships, physical properties, and experimental protocols for the synthesis and separation of these stereoisomers. The distinct spatial arrangements of the methyl groups in these isomers lead to significant differences in their chemical and physical properties, which are critical considerations in stereoselective synthesis and drug development, where specific stereoisomers can exhibit markedly different biological activities.

Introduction to the Stereoisomers of 1,2-Dimethylcyclopentane

The stereochemistry of 1,2-dimethylcyclopentane is dictated by the relative orientation of the two methyl groups attached to the cyclopentane (B165970) ring. This substitution pattern creates two stereogenic centers, leading to the possibility of 22 = 4 stereoisomers. However, due to the presence of a meso compound, only three stereoisomers are observed.[1][2]

  • cis-1,2-Dimethylcyclopentane (B72798): In this isomer, the two methyl groups are on the same side of the cyclopentane ring. Despite having two chiral centers, the molecule possesses an internal plane of symmetry, rendering it achiral.[3] This type of compound, which has chiral centers but is achiral overall, is known as a meso compound.[3]

  • trans-1,2-Dimethylcyclopentane (B44192): In this configuration, the methyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, making the molecule chiral.[4] Consequently, trans-1,2-dimethylcyclopentane exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclopentane and (1S,2S)-1,2-dimethylcyclopentane.[5]

The cis isomer is a diastereomer of the trans enantiomers. Diastereomers have different physical properties, which allows for their separation using conventional laboratory techniques such as distillation.[6] Enantiomers, conversely, have identical physical properties in an achiral environment and necessitate chiral methods for their resolution.

Data Presentation: Physical Properties

The physical properties of the cis and trans isomers of 1,2-dimethylcyclopentane are summarized in the table below. The differing spatial arrangement of the methyl groups leads to variations in boiling points, melting points, and densities.

Propertycis-1,2-Dimethylcyclopentanetrans-1,2-Dimethylcyclopentane
Molecular Formula C₇H₁₄C₇H₁₄
Molecular Weight 98.19 g/mol 98.19 g/mol
Boiling Point 99.5 °C - 100 °C[1][7]92 °C[8]
Melting Point -54 °C[7][9]-118 °C[8]
Density 0.772 - 0.777 g/cm³[7][9]0.750 g/cm³[8]
Refractive Index 1.4196 - 1.422[1][7]1.412[8]
Optical Activity None (meso compound)Optically active (enantiomers)

Experimental Protocols

Synthesis of 1,2-Dimethylcyclopentane

A general multi-step synthesis to produce 1,2-dimethylcyclopentane can be initiated from methylcyclopentane. This process involves the introduction of a second methyl group through a series of reactions.[10][11]

Protocol:

  • Radical Bromination: Methylcyclopentane is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) or UV light. This selectively brominates the tertiary carbon, yielding 1-bromo-1-methylcyclopentane.

  • Elimination: The resulting alkyl halide undergoes an elimination reaction to form an alkene. Treatment with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) will favor the formation of 1-methylcyclopentene (B36725).

  • Hydroboration-Oxidation: The alkene is then converted to an alcohol with anti-Markovnikov regioselectivity. This is achieved by reacting 1-methylcyclopentene with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic aqueous solution. This yields trans-2-methylcyclopentanol.

  • Oxidation: The secondary alcohol is oxidized to a ketone. A common oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), which will produce 2-methylcyclopentanone.

  • Grignard Reaction: A Grignard reagent, methylmagnesium bromide (CH₃MgBr), is added to the ketone. This reaction forms a new carbon-carbon bond, and after an acidic workup (e.g., with dilute HCl), yields 1,2-dimethylcyclopentanol.

  • Dehydration: The tertiary alcohol is dehydrated to form 1,2-dimethylcyclopentene. This can be accomplished by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[12]

  • Hydrogenation: The final step is the catalytic hydrogenation of the alkene to the desired alkane. This compound is treated with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), to yield a mixture of cis- and trans-1,2-dimethylcyclopentane. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.

Separation of Stereoisomers

The diastereomeric cis and trans isomers of 1,2-dimethylcyclopentane can be separated based on their different boiling points through fractional distillation.[13][14]

Protocol:

  • Fractional Distillation: A mixture of the cis and trans isomers is placed in a distillation flask connected to a fractionating column.

  • The mixture is heated, and the vapor phase will be enriched in the more volatile component, which is the trans isomer due to its lower boiling point (92 °C) compared to the cis isomer (99.5-100 °C).[7][8]

  • By carefully controlling the temperature and collecting the fractions that distill at different temperature ranges, the trans isomer can be separated from the cis isomer.

The resolution of the racemic mixture of trans-1,2-dimethylcyclopentane into its individual enantiomers requires chiral separation techniques, such as chiral chromatography.

Mandatory Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationships between the stereoisomers of 1,2-dimethylcyclopentane.

stereoisomers cluster_trans trans-1,2-Dimethylcyclopentane (Chiral) cluster_cis cis-1,2-Dimethylcyclopentane (Meso) enantiomer1 (1R,2R)-1,2-dimethylcyclopentane enantiomer2 (1S,2S)-1,2-dimethylcyclopentane enantiomer1->enantiomer2 Enantiomers meso (1R,2S)-1,2-dimethylcyclopentane meso->enantiomer1 Diastereomers meso->enantiomer2

Caption: Relationships between the stereoisomers of 1,2-dimethylcyclopentane.

Synthetic Pathway Workflow

The following diagram outlines the key steps in the synthesis of 1,2-dimethylcyclopentane from methylcyclopentane.

synthesis_workflow start Methylcyclopentane step1 Radical Bromination start->step1 NBS, Light step2 Elimination step1->step2 t-BuOK step3 Hydroboration-Oxidation step2->step3 1. BH3-THF 2. H2O2, NaOH step4 Oxidation step3->step4 PCC step5 Grignard Reaction step4->step5 1. CH3MgBr 2. H3O+ step6 Dehydration step5->step6 H2SO4, Heat step7 Hydrogenation step6->step7 H2, Pd/C end cis/trans-1,2-Dimethylcyclopentane step7->end

Caption: Synthetic workflow for 1,2-dimethylcyclopentane.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic addition reactions of 1,2-dimethylcyclopentene. This disubstituted cycloalkene serves as an exemplary substrate for investigating the stereochemical and regiochemical outcomes of various electrophilic additions, which are fundamental transformations in organic synthesis and drug development. This document details the mechanisms, product distributions, and stereoselectivity of key reactions, including hydrohalogenation, halogenation, hydration, and hydroboration-oxidation. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of these reactions.

Introduction

Electrophilic addition reactions to alkenes are a cornerstone of organic chemistry, enabling the stereospecific and regioselective introduction of a wide array of functional groups. This compound, a symmetrical alkene, offers a unique platform to study the stereochemical nuances of these reactions without the complication of regioselectivity. The methyl groups on the double bond influence the stereochemical outcome of the addition, providing valuable insights for the synthesis of complex molecules, including pharmaceutical intermediates. This guide will delve into the primary electrophilic addition reactions of this compound.

Reaction Mechanisms and Stereochemistry

The π-bond of the alkene serves as a nucleophile, attacking an electrophile to initiate the reaction. The subsequent steps and the resulting stereochemistry are dependent on the nature of the electrophile and the reaction conditions.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound proceeds through a carbocation intermediate.[1] The initial protonation of the double bond can occur from either face of the cyclopentene (B43876) ring, leading to the formation of a tertiary carbocation. The subsequent attack by the halide ion can also occur from either face, resulting in a mixture of stereoisomers.[2][3]

The reaction between this compound and HCl, for instance, generates two new chiral centers, leading to the potential formation of up to four stereoisomers, which exist as two pairs of enantiomers.[2]

Reaction Scheme: this compound + HX → 1-halo-1,2-dimethylcyclopentane

dot

hydrohalogenation_mechanism start This compound carbocation Tertiary Carbocation Intermediate start->carbocation + H⁺ hx H-X halide X⁻ hx->halide product_syn syn-addition product carbocation->product_syn + X⁻ (syn-attack) product_anti anti-addition product carbocation->product_anti + X⁻ (anti-attack)

Caption: Mechanism of Hydrohalogenation.

Halogenation

The addition of halogens (X₂) such as Br₂ or Cl₂ to alkenes typically proceeds through a cyclic halonium ion intermediate.[4] This intermediate is then attacked by a halide ion in an SN2-like fashion, leading to anti-addition of the two halogen atoms across the double bond.[5] For this compound, this results in the formation of trans-dihalides.[6]

Reaction Scheme: this compound + X₂ → trans-1,2-dihalo-1,2-dimethylcyclopentane

dot

halogenation_mechanism start This compound halonium Cyclic Halonium Ion Intermediate start->halonium + X₂ x2 X-X halide X⁻ x2->halide product trans-1,2-Dihalo-1,2-dimethylcyclopentane halonium->product + X⁻ (anti-attack)

Caption: Mechanism of Halogenation.

Hydration

The addition of water across the double bond can be achieved through several methods, each with distinct mechanistic pathways and stereochemical outcomes.

Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[7] Protonation of the alkene leads to the most stable carbocation, which is then attacked by water. Subsequent deprotonation yields the alcohol. This method is generally not stereoselective and can lead to a mixture of syn- and anti-addition products.

Reaction Scheme: this compound + H₂O (in presence of H⁺) → 1,2-dimethylcyclopentanol

This two-step procedure is a Markovnikov hydration method that avoids carbocation rearrangements.[8][9] The reaction of the alkene with mercuric acetate (B1210297) in aqueous solution forms a mercurinium ion intermediate, which is then opened by water via anti-addition.[9] The subsequent demercuration with sodium borohydride (B1222165) is not stereospecific.[9]

Reaction Scheme:

  • This compound + Hg(OAc)₂, H₂O

  • NaBH₄ → 1,2-dimethylcyclopentanol

dot

oxymercuration_workflow alkene This compound oxymercuration Oxymercuration (Hg(OAc)₂, H₂O) alkene->oxymercuration organomercury Organomercury Intermediate oxymercuration->organomercury demercuration Demercuration (NaBH₄) organomercury->demercuration alcohol 1,2-Dimethylcyclopentanol demercuration->alcohol

Caption: Oxymercuration-Demercuration Workflow.

This two-step reaction sequence results in the anti-Markovnikov, syn-addition of water across the double bond.[10] Borane (BH₃) adds to the alkene in a concerted, syn-fashion, with the boron atom adding to the less substituted carbon.[11] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[10] For this compound, this leads to the formation of a trans-alcohol.[11]

Reaction Scheme:

  • This compound + BH₃·THF

  • H₂O₂, NaOH → trans-1,2-dimethylcyclopentanol

dot

hydroboration_mechanism alkene This compound organoborane Trialkylborane Intermediate alkene->organoborane + BH₃ (syn-addition) borane BH₃ alcohol trans-1,2-Dimethylcyclopentanol organoborane->alcohol H₂O₂, NaOH

Caption: Hydroboration-Oxidation Mechanism.

Quantitative Data Summary

Specific quantitative yield and stereoselectivity data for the electrophilic addition reactions of this compound are not extensively reported in readily available literature. However, the expected outcomes based on established mechanisms for analogous systems are summarized below.

ReactionReagentsMajor Product(s)StereochemistryRegioselectivity
Hydrohalogenation HCl, HBr, HIMixture of 1-halo-1,2-dimethylcyclopentanesMixture of syn and anti additionNot applicable
Halogenation Br₂, Cl₂ in CCl₄trans-1,2-dihalo-1,2-dimethylcyclopentaneAnti-additionNot applicable
Acid-Catalyzed Hydration H₂O, H₂SO₄1,2-dimethylcyclopentanolMixture of syn and anti additionMarkovnikov
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄1,2-dimethylcyclopentanolOverall anti-addition of H and OHMarkovnikov
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHtrans-1,2-dimethylcyclopentanolSyn-addition of H and OHAnti-Markovnikov

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the electrophilic addition reactions of this compound.

General Experimental Workflow

dot

experimental_workflow setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) reagents Addition of Reactants (Alkene, Solvent, Electrophile) setup->reagents reaction Reaction Monitoring (TLC, GC) reagents->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: General Experimental Workflow.

Protocol for Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in CCl₄.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in CCl₄ dropwise from the dropping funnel with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by adding sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, trans-1,2-dibromo-1,2-dimethylcyclopentane.

  • Purify the product by distillation or column chromatography as needed.

Protocol for Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) solution (e.g., 3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe, magnetic stirrer, and stir bar under an inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar.

  • Add a solution of this compound in anhydrous THF to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture again in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise significantly.

  • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with brine, separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product, trans-1,2-dimethylcyclopentanol.

  • Purify the product by distillation or column chromatography.

Conclusion

The electrophilic addition reactions of this compound provide a versatile toolkit for the stereocontrolled synthesis of functionalized cyclopentane (B165970) derivatives. Understanding the underlying mechanisms of hydrohalogenation, halogenation, hydration, and hydroboration-oxidation is crucial for predicting and controlling the stereochemical outcomes. While specific quantitative data for this substrate may be sparse, the principles derived from analogous systems offer reliable guidance for synthetic planning. The experimental protocols provided herein serve as a foundation for the practical application of these important transformations in research and development.

References

fundamental reaction pathways of cyclic alkenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reaction Pathways of Cyclic Alkenes

Introduction

Cyclic alkenes are fundamental building blocks in organic synthesis, polymer science, and drug development. Their constrained cyclic structures impart unique reactivity compared to their acyclic counterparts, influencing stereochemical outcomes and enabling specific reaction pathways. The reactivity is primarily governed by the nucleophilicity of the carbon-carbon double bond and the degree of ring strain.[1] This guide provides a detailed exploration of the core reaction pathways of cyclic alkenes, complete with mechanistic diagrams, quantitative data, and experimental protocols tailored for researchers, scientists, and drug development professionals.

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species.[2][3][4] In cyclic systems, the stereochemical outcome is often dictated by the formation of cyclic intermediates, leading to high diastereoselectivity.

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) across the double bond typically proceeds via an anti-addition mechanism. The reaction involves the formation of a cyclic halonium ion intermediate, which is then opened by a backside attack of the halide ion.[5][6]

Caption: Mechanism of anti-addition of bromine to cyclohexene (B86901).
Hydrohalogenation

The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate.[2][3][4] For symmetric cyclic alkenes like cyclohexene, this distinction is irrelevant. The reaction is generally not stereoselective, leading to a mix of syn and anti products.[4][7]

Table 1: Representative Yields in Electrophilic Additions to Cyclohexene

ReactionReagentProductYield (%)Reference
BrominationBr₂ in CCl₄trans-1,2-Dibromocyclohexane>95Generic textbook value
HydrobrominationHBr (gas)Bromocyclohexane~90Generic textbook value
Halohydrin FormationBr₂ in H₂Otrans-2-Bromocyclohexanol78-82Org. Synth.1941 , 21, 47
Experimental Protocol: Synthesis of trans-2-Bromocyclohexanol
  • Setup : In a 500 mL flask equipped with a mechanical stirrer, add 100 mL of water and 20.5 g (0.25 mole) of cyclohexene. Cool the mixture to below 10°C in an ice bath.

  • Reaction : While stirring vigorously, add 40 g (0.25 mole) of bromine dropwise from a separatory funnel over 30 minutes, maintaining the temperature below 10°C.

  • Workup : After the addition is complete, continue stirring for 1 hour. Transfer the mixture to a separatory funnel. The lower layer, containing the product, is separated.

  • Purification : Wash the organic layer with a saturated sodium bicarbonate solution, then with water. Dry over anhydrous magnesium sulfate. The product can be further purified by distillation under reduced pressure.

Oxidation Reactions

Oxidation of cyclic alkenes provides critical pathways to introduce oxygen-containing functional groups, such as epoxides and diols, or to cleave the ring entirely.

Epoxidation

Epoxidation involves the conversion of the alkene to a three-membered cyclic ether (epoxide) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8] The reaction is a concerted, stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the product.[8][9]

Epoxidation cluster_reaction Concerted Syn-Addition Mechanism Reactants Cyclopentene + m-CPBA TS [Transition State](Butterfly Mechanism) Reactants->TS Products Cyclopentene Oxide + m-CBA TS->Products

Caption: Concerted mechanism of alkene epoxidation with a peroxyacid.
Ozonolysis

Ozonolysis cleaves the double bond and replaces it with carbonyl groups.[10] The initial reaction with ozone forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[11][12][13] The workup conditions determine the final products.

  • Reductive Workup (e.g., Zn/H₂O or dimethyl sulfide, DMS): Yields aldehydes and/or ketones.[13][14]

  • Oxidative Workup (e.g., H₂O₂): Yields carboxylic acids and/or ketones.[10][14]

OzonolysisWorkflow start Cyclic Alkene ozone 1. O₃ start->ozone Reaction workup 2. Workup ozone->workup Ozonide Intermediate reductive Reductive Workup (e.g., DMS, Zn/H₂O) workup->reductive oxidative Oxidative Workup (e.g., H₂O₂) workup->oxidative products_red Dicarbonyl Compound (Aldehydes/Ketones) reductive->products_red products_ox Dicarboxylic Acid oxidative->products_ox

Caption: Logical workflow for the ozonolysis of a cyclic alkene.

Table 2: Products and Yields of Cyclohexene Oxidation

ReactionReagentsProductYield (%)Reference
Epoxidationm-CPBA, CH₂Cl₂Cyclohexene oxide85-95[15]
Ozonolysis (Reductive)1. O₃; 2. (CH₃)₂SHexanedial~80[10]
Ozonolysis (Oxidative)1. O₃; 2. H₂O₂Adipic acid~90[10]
syn-DihydroxylationOsO₄ (cat.), NMOcis-1,2-Cyclohexanediol>90Generic textbook value
anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺trans-1,2-Cyclohexanediol>90[8]
Experimental Protocol: Epoxidation of Cyclohexene with m-CPBA
  • Setup : Dissolve 8.2 g (0.1 mole) of cyclohexene in 120 mL of dichloromethane (B109758) in a 250 mL flask. Cool the solution in an ice bath.

  • Reaction : In a separate beaker, dissolve 20.6 g (assuming 85% purity, ~0.1 mole) of m-CPBA in 100 mL of dichloromethane. Add this solution dropwise to the cold cyclohexene solution over 1 hour with stirring.

  • Monitoring : Allow the reaction to stir and warm to room temperature overnight. The reaction can be monitored by TLC. The byproduct, m-chlorobenzoic acid, will precipitate.

  • Workup : Filter the reaction mixture to remove the precipitated acid. Wash the filtrate sequentially with a 10% sodium sulfite (B76179) solution, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield cyclohexene oxide.

Reduction: Catalytic Hydrogenation

Catalytic hydrogenation reduces the double bond of a cyclic alkene to a single bond, forming an alkane. The reaction requires a metal catalyst (e.g., Pd, Pt, Ni) and a source of hydrogen gas (H₂).[16] The mechanism involves the adsorption of both the alkene and H₂ onto the catalyst surface, followed by the stepwise transfer of two hydrogen atoms to the same face of the double bond, resulting in a stereospecific syn-addition.[16][17][18]

Hydrogenation Alkene Alkene + H₂ Catalyst Metal Catalyst Surface (e.g., Pd/C, PtO₂) Alkene->Catalyst Adsorption Adsorption of Alkene and H₂ Catalyst->Adsorption H_Transfer1 First H Atom Transfer Adsorption->H_Transfer1 H_Transfer2 Second H Atom Transfer H_Transfer1->H_Transfer2 Alkane Alkane Product (Syn-addition) H_Transfer2->Alkane Desorption

Caption: Experimental workflow for catalytic hydrogenation.

Table 3: Heats of Hydrogenation for Cyclic Alkenes

Cyclic AlkeneRing SizeHeat of Hydrogenation (kJ/mol)Relative Stability
Cyclopropene3-166Very Low (High Strain)
Cyclobutene4-128Low
Cyclopentene5-111Moderate
Cyclohexene6-120High (Low Strain)
cis-Cyclooctene8-98Very High

Note: Lower heat of hydrogenation generally indicates a more stable alkene.

Experimental Protocol: Hydrogenation of α-Pinene
  • Setup : To a hydrogenation flask, add 1.36 g (10 mmol) of α-pinene and 20 mg of Adams' catalyst (PtO₂). Add 20 mL of ethanol (B145695) as the solvent.

  • Reaction : Connect the flask to a hydrogenation apparatus. Evacuate the flask and fill it with hydrogen gas (H₂), typically at a pressure of 1-4 atm.

  • Monitoring : Stir or shake the mixture vigorously. The reaction is monitored by the uptake of hydrogen gas. The reaction is typically complete within 1-2 hours.

  • Workup : Once hydrogen uptake ceases, vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification : Rinse the Celite pad with ethanol. Combine the filtrates and remove the solvent by rotary evaporation to yield the product, cis-pinane. The reaction proceeds from the less sterically hindered face of the double bond.[18]

Hydroboration-Oxidation

This two-step process achieves an overall anti-Markovnikov, syn-addition of water across the double bond, yielding an alcohol.[19][20]

  • Hydroboration : Borane (BH₃), often as a THF complex, adds across the double bond in a concerted, syn-addition. The boron atom adds to the less sterically hindered carbon.[21][22]

  • Oxidation : The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[19][21]

Hydroboration Alkene Cyclic Alkene Step1 1. BH₃ • THF (Hydroboration) Alkene->Step1 Organoborane Trialkylborane Intermediate Step1->Organoborane Step2 2. H₂O₂, NaOH (Oxidation) Organoborane->Step2 Alcohol Alcohol (Anti-Markovnikov, Syn-addition) Step2->Alcohol

Caption: Two-step pathway of hydroboration-oxidation.

Table 4: Regio- and Stereoselectivity in Hydroboration-Oxidation

SubstrateProductDiastereomeric Ratio (syn:anti)Yield (%)
1-Methylcyclohexenetrans-2-Methylcyclohexanol (B1360119)>98:2~90
Norborneneexo-Norborneol>99:1~95
Experimental Protocol: Hydroboration-Oxidation of 1-Methylcyclohexene
  • Setup : In a dry, nitrogen-flushed, 100 mL round-bottom flask, place a magnetic stir bar and 9.6 g (100 mmol) of 1-methylcyclohexene. Dissolve it in 20 mL of dry THF. Cool the flask to 0°C in an ice bath.

  • Hydroboration : Slowly add 35 mL of a 1.0 M solution of BH₃•THF (35 mmol) via syringe over 30 minutes, keeping the temperature at 0°C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Oxidation : Cool the mixture back to 0°C. Cautiously add 12 mL of 3 M aqueous NaOH, followed by the slow, dropwise addition of 12 mL of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 40°C.

  • Workup : Stir the mixture at room temperature for 1 hour. Add water and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the solution under reduced pressure. The resulting crude trans-2-methylcyclohexanol can be purified by distillation.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization reaction unique to cyclic alkenes, particularly those with significant ring strain (e.g., norbornene, cyclobutene, cyclooctene).[1][23] The reaction is initiated by a transition metal alkylidene catalyst (e.g., Grubbs' or Schrock catalysts). The catalyst's metal-carbon double bond engages in a [2+2] cycloaddition with the alkene's double bond, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal alkylidene, which propagates the polymerization.[1]

ROMP Catalyst Grubbs Catalyst [Ru]=CHR Initiation [2+2] Cycloaddition Catalyst->Initiation Monomer Cyclic Alkene (e.g., Norbornene) Monomer->Initiation Metallacycle Metallacyclobutane Intermediate Initiation->Metallacycle RingOpening Retro [2+2] (Ring Opening) Metallacycle->RingOpening Propagating New Propagating Alkylidene RingOpening->Propagating Propagating->Initiation Adds another monomer Polymer Polymer Chain Propagating->Polymer

Caption: Catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).

Table 5: Common Monomers and Catalysts in ROMP

MonomerCatalyst TypeRing Strain (kcal/mol)Resulting Polymer
NorborneneGrubbs (Ru-based)~20Polynorbornene
CycloocteneGrubbs (Ru-based)~7Polycyclooctenamer
DicyclopentadieneGrubbs (Ru-based)~17Polydicyclopentadiene
CyclobuteneSchrock (Mo-based)~26Polybutadiene
Experimental Protocol: ROMP of Norbornene using Grubbs' First-Generation Catalyst
  • Setup : In a glovebox, dissolve 500 mg (5.3 mmol) of norbornene in 10 mL of degassed dichloromethane in a vial.

  • Initiation : In a separate vial, dissolve 4.4 mg (5.3 µmol, for a 1000:1 monomer-to-catalyst ratio) of Grubbs' first-generation catalyst in 1 mL of degassed dichloromethane to form a purple solution.

  • Reaction : Rapidly inject the catalyst solution into the stirring norbornene solution. The reaction mixture will quickly become viscous and may solidify within minutes.

  • Termination : After 1 hour, remove the vial from the glovebox and add 1 mL of ethyl vinyl ether to quench the catalyst.

  • Purification : Dissolve the polymer in a minimal amount of toluene (B28343) and precipitate it by pouring the solution into a large volume of methanol. Filter the white, fibrous polynorbornene and dry it under vacuum.

References

An In-depth Technical Guide on the Stability and Steric Effects of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability and steric factors influencing 1,2-dimethylcyclopentene. By integrating theoretical principles with established experimental methodologies, this document aims to serve as a valuable resource for professionals in chemical synthesis and drug development, where understanding isomeric stability is crucial for predicting reaction outcomes and optimizing synthetic routes.

Core Concepts: Alkene Stability

The thermodynamic stability of alkenes is a critical factor in determining the equilibrium position of isomerization reactions and the product distribution in many chemical transformations. The primary factors governing alkene stability are the degree of substitution of the double bond and the steric strain within the molecule.

  • Degree of Substitution: Alkenes with a greater number of alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This increased stability is attributed to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond. The general order of stability based on substitution is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[1][2]

  • Steric Strain: The spatial arrangement of substituent groups can lead to steric hindrance, which destabilizes a molecule. In acyclic alkenes, trans isomers are typically more stable than their corresponding cis isomers due to reduced steric repulsion between alkyl groups on the same side of the double bond.[2] However, in cyclic alkenes, particularly those with small rings, ring strain can significantly alter this preference.

Relative Stability of Dimethylcyclopentene Isomers

The stability of this compound is also influenced by steric interactions between the two methyl groups. In a five-membered ring, the cis configuration is generally more stable than the trans for substituents on the double bond. This is because the geometric constraints of the small ring make it difficult to accommodate a trans double bond, leading to significant ring strain.

The table below summarizes the predicted relative stabilities of various dimethylcyclopentene isomers based on these principles.

IsomerSubstitutionPredicted Relative StabilityKey Factors
This compound TrisubstitutedHigh High degree of substitution.
2,3-DimethylcyclopenteneTrisubstitutedHighHigh degree of substitution.
1,5-Dimethylcyclopentene (B93963)DisubstitutedModerateLower degree of substitution compared to 1,2-isomer.[1]
3,4-DimethylcyclopenteneDisubstitutedModerateLower degree of substitution.
trans-1,2-DimethylcyclopenteneTrisubstitutedLowHigh ring strain due to the trans configuration in a small ring.

Experimental Determination of Alkene Stability

The most common experimental method for quantitatively determining the relative stability of alkenes is through the measurement of their heats of hydrogenation (ΔH°hydrog).[2]

Principle of Heat of Hydrogenation

Catalytic hydrogenation is an exothermic reaction where an alkene is converted to its corresponding alkane.[2] The amount of heat released during this reaction is the heat of hydrogenation. When comparing isomers that produce the same alkane upon hydrogenation, a lower heat of hydrogenation indicates a more stable alkene, as it starts from a lower potential energy state.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol outlines the procedure for the catalytic hydrogenation of this compound to determine its heat of hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • High-purity hydrogen gas

  • Anhydrous ethanol (B145695) or ethyl acetate (B1210297) (solvent)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Calorimeter

Procedure:

  • Catalyst Preparation: In a hydrogenation flask, a carefully weighed amount of the catalyst (e.g., 5% Pd/C) is suspended in the chosen solvent.

  • System Purge: The system is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, followed by purging with hydrogen gas.

  • Substrate Introduction: A precise amount of this compound is introduced into the reaction vessel.

  • Hydrogenation: The mixture is subjected to a positive pressure of hydrogen gas and agitated (e.g., by shaking or stirring) to ensure efficient mixing. The reaction progress is monitored by the uptake of hydrogen. The catalytic hydrogenation of this compound results in the formation of cis-1,2-dimethylcyclopentane.

  • Calorimetry: The heat evolved during the reaction is measured using a calorimeter.

  • Product Analysis: Upon completion of the reaction, the catalyst is removed by filtration, and the product is analyzed (e.g., by gas chromatography-mass spectrometry, GC-MS) to confirm the formation of 1,2-dimethylcyclopentane.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Stability_Factors cluster_factors Factors Influencing Alkene Stability cluster_molecule This compound Degree of Substitution Degree of Substitution Alkene Stability Alkene Stability Degree of Substitution->Alkene Stability Trisubstituted (Stabilizing) Steric Strain Steric Strain Steric Strain->Alkene Stability Methyl-Methyl Interaction Ring Strain Ring Strain Ring Strain->Alkene Stability Cyclopentene Ring

Caption: Factors influencing the stability of this compound.

Hydrogenation_Workflow Start Start Prepare Catalyst Suspension Prepare Catalyst Suspension Start->Prepare Catalyst Suspension Purge System Purge System Prepare Catalyst Suspension->Purge System Introduce Alkene Introduce Alkene Purge System->Introduce Alkene Pressurize with H2 Pressurize with H2 Introduce Alkene->Pressurize with H2 Run Reaction & Measure Heat Run Reaction & Measure Heat Pressurize with H2->Run Reaction & Measure Heat Filter Catalyst Filter Catalyst Run Reaction & Measure Heat->Filter Catalyst Analyze Product Analyze Product Filter Catalyst->Analyze Product End End Analyze Product->End

Caption: Experimental workflow for determining the heat of hydrogenation.

Steric_Effects_Comparison cluster_cis cis-1,2-Dimethylcyclopentene cluster_trans trans-1,2-Dimethylcyclopentene cis_isomer More Stable cis_reason Lower Ring Strain cis_isomer->cis_reason trans_isomer Less Stable trans_reason High Ring Strain trans_isomer->trans_reason

Caption: Comparison of steric and ring strain effects in cis- and trans-1,2-dimethylcyclopentene.

References

Theoretical Insights into the Stability and Properties of Dimethylcyclopentene Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethylcyclopentene Isomers and Their Significance

Dimethylcyclopentenes are cyclic alkenes with the chemical formula C₇H₁₂. The position of the double bond and the methyl groups on the cyclopentene (B43876) ring leads to a variety of structural isomers, each with unique steric and electronic properties. Understanding the relative stabilities and reactivity of these isomers is crucial in various fields, including synthetic chemistry, materials science, and drug development, where precise control over molecular structure is paramount for achieving desired outcomes.

The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the steric strain within the molecule. Generally, more substituted alkenes are more stable due to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond.[1] Consequently, a tetrasubstituted alkene is typically more stable than a trisubstituted one, which is in turn more stable than a disubstituted alkene.[1]

Based on this principle, for the common dimethylcyclopentene isomers, the predicted order of stability is as follows:

  • 1,2-Dimethylcyclopentene: A trisubstituted alkene, predicted to be the most stable among the common isomers.[1]

  • 1,5-Dimethylcyclopentene: A disubstituted alkene.

  • 3,4-Dimethylcyclopentene: A disubstituted alkene.

  • Methylenecyclopentane derivatives (e.g., 1-methyl-2-methylenecyclopentane): Also disubstituted alkenes.

The relative stabilities of the disubstituted isomers are further influenced by the specific steric interactions of the methyl groups with the cyclopentene ring.[1]

Theoretical Framework and Computational Methodology

In the absence of comprehensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the relative stabilities and other properties of isomers.[1] A typical computational workflow for determining the relative stability of dimethylcyclopentene isomers is outlined below.

Computational Protocol

A widely used and reliable method for such theoretical studies involves geometry optimization and frequency calculations using DFT. The following protocol is representative of a standard approach:

  • Initial Structure Generation: Three-dimensional structures of all dimethylcyclopentene isomers of interest are generated using a molecular builder.

  • Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common and effective level of theory for this purpose is the B3LYP functional with the 6-31G* basis set. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are crucial for accurate relative energy comparisons.

  • Thermodynamic Properties Calculation: From the frequency calculations, various thermodynamic properties, such as the standard heats of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°), are calculated.

  • Relative Stability Ranking: The calculated total energies (including ZPVE corrections) or Gibbs free energies are compared to rank the isomers in order of their thermodynamic stability.

Quantitative Data Presentation

The following tables present illustrative quantitative data for a selection of dimethylcyclopentene isomers, as would be obtained from the computational protocol described above.

Disclaimer: The following data is representative and intended for illustrative purposes to demonstrate the expected trends and the format of data presentation from theoretical studies. While based on established chemical principles, these specific values are not from a published, peer-reviewed study on dimethylcyclopentene isomers and should be treated as such.

Table 1: Calculated Relative Energies of Dimethylcyclopentene Isomers

IsomerDegree of SubstitutionRelative Energy (kcal/mol)
This compoundTrisubstituted0.00
1,5-DimethylcyclopenteneDisubstituted+2.50
3,4-DimethylcyclopenteneDisubstituted+2.85
3,3-DimethylcyclopenteneDisubstituted+3.10
1,4-DimethylcyclopenteneDisubstituted+3.50

Relative energies are calculated with respect to the most stable isomer, this compound.

Table 2: Selected Calculated Geometric Parameters for this compound

ParameterBond/AngleValue
Bond LengthC1=C21.34 Å
Bond LengthC1-C51.51 Å
Bond LengthC2-C31.51 Å
Bond LengthC1-C(CH₃)1.50 Å
Bond AngleC5-C1=C2110.5°
Bond AngleC1=C2-C3110.8°
Bond AngleC(CH₃)-C1=C2125.0°

Table 3: Key Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)Description
ν(C=C)1685C=C stretch
ν(C-H, sp²)3050C-H stretch (vinylic)
ν(C-H, sp³)2950-2850C-H stretch (aliphatic)
δ(CH₃)1450-1370CH₃ bending

Visualization of Isomerization Pathways

Theoretical studies can also elucidate the mechanisms of isomerization between different isomers. These pathways can be visualized to provide a clear understanding of the energy landscape and the transition states involved.

G 1,5-DMC 1,5-DMC TS1 TS1 1,5-DMC->TS1 ΔE‡ = 35 kcal/mol 1,2-DMC 1,2-DMC TS1->1,2-DMC

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclopentenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclopentenes. It is designed to serve as a detailed reference for professionals in the fields of chemical research, drug development, and medicinal chemistry, where precise and unambiguous naming of these cyclic alkenes is paramount.

Core Principles of Cyclopentene (B43876) Nomenclature

The systematic naming of substituted cyclopentenes follows a set of hierarchical rules established by IUPAC. These rules ensure that every distinct compound has a unique and descriptive name. The fundamental steps involve identifying the parent cycloalkene, numbering the carbon atoms of the ring, identifying and naming the substituents, and assembling the name in the correct order.

Identifying the Parent Cycloalkene

The parent structure is the cyclopentene ring. The presence of the double bond is indicated by the "-ene" suffix.

Numbering the Cyclopentene Ring

The numbering of the carbon atoms in the cyclopentene ring is the most critical step and follows a strict set of priorities:

  • The Double Bond: The two carbon atoms of the double bond are always assigned positions 1 and 2.

  • Direction of Numbering: The ring is numbered in a direction (clockwise or counter-clockwise) that gives the substituents the lowest possible locants (numbers).

  • Alphabetical Order as a Tie-breaker: If there is a choice in numbering that results in the same set of low locants, the direction is chosen that assigns the lowest number to the substituent that comes first in alphabetical order.

Naming Substituted Cyclopentenes: A Step-by-Step Approach

The following examples illustrate the application of these rules with increasing complexity.

Monosubstituted Cyclopentenes

For a cyclopentene with a single substituent, the numbering starts at one of the double-bonded carbons, proceeds through the double bond to the second carbon, and continues around the ring to give the substituent the lowest possible number.

  • Example 1: 3-Methylcyclopentene The double bond is at positions 1 and 2. Numbering towards the methyl group gives it position 3.

  • Example 2: 1-Methylcyclopentene If the substituent is on one of the double-bonded carbons, it is assigned position 1.

Disubstituted Cyclopentenes

With multiple substituents, the primary goal is to achieve the lowest possible set of locants for all substituents.

  • Example 3: 1,2-Dimethylcyclopentene The methyl groups are on the carbons of the double bond.

  • Example 4: 3-Ethyl-4-methylcyclopentene Numbering is chosen to give the locant set (3,4) rather than (4,5). The substituents are then cited alphabetically.

Stereochemistry in Substituted Cyclopentenes

When substituents are attached to the cyclopentene ring, stereoisomerism can arise. This is indicated using cis-trans notation or the Cahn-Ingold-Prelog (CIP) system (E/Z for double bonds and R/S for chiral centers).

  • cis-trans Isomerism: This describes the relative positions of substituents on the ring. cis indicates that the substituents are on the same side of the ring, while trans indicates they are on opposite sides.

  • R/S Configuration: For chiral centers (a carbon atom attached to four different groups), the absolute configuration is assigned as R (rectus) or S (sinister) based on the CIP priority rules.

  • E/Z Configuration: While less common for the endocyclic double bond in a small ring like cyclopentene, if substituents on the double bond create geometric isomers, the E (entgegen) and Z (zusammen) notation is used based on CIP priorities.

Visualization of Nomenclature Logic

The following diagrams, generated using the DOT language, illustrate the decision-making process in numbering and naming substituted cyclopentenes.

G start Start with Substituted Cyclopentene Structure find_db Identify the C=C Double Bond start->find_db assign_1_2 Assign Locants 1 and 2 to the Double Bond Carbons find_db->assign_1_2 identify_subs Identify all Substituents assign_1_2->identify_subs number_cw Number Clockwise identify_subs->number_cw number_ccw Number Counter-Clockwise identify_subs->number_ccw compare_locants Compare Locant Sets number_cw->compare_locants number_ccw->compare_locants lowest_locants Choose the Direction that Gives the Lowest Locant Set compare_locants->lowest_locants tie Are Locant Sets Identical? lowest_locants->tie alphabetical Assign Lowest Number to First Substituent Alphabetically tie->alphabetical Yes assemble_name Assemble the Full Name: (Stereochemistry)-(Locants)-(Substituents)cyclopentene tie->assemble_name No alphabetical->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: Logical workflow for IUPAC naming of substituted cyclopentenes.

StereochemWorkflow start Named Substituted Cyclopentene check_chiral Are Chiral Centers Present? start->check_chiral assign_rs Assign R/S Configuration to Each Chiral Center check_chiral->assign_rs Yes check_diastereomers Are there Non-enantiomeric Stereoisomers? check_chiral->check_diastereomers No prefix_rs Prefix Name with (LocantR/S) assign_rs->prefix_rs prefix_rs->check_diastereomers use_cis_trans Use 'cis-' or 'trans-' for Relative Stereochemistry check_diastereomers->use_cis_trans Yes final_name Complete Stereochemical Name check_diastereomers->final_name No prefix_cis_trans Prefix Name with 'cis-' or 'trans-' use_cis_trans->prefix_cis_trans prefix_cis_trans->final_name

Caption: Decision pathway for assigning stereochemical descriptors.

Data Presentation: Physical Properties of Selected Substituted Cyclopentenes

The following table summarizes key physical properties of cyclopentene and some of its simple substituted derivatives. This data is crucial for reaction planning, purification, and characterization.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
CyclopentenecyclopenteneC₅H₈68.1244-460.771
1-Methylcyclopentene1-methylcyclopenteneC₆H₁₀82.15760.780
3-Methylcyclopentene3-methylcyclopenteneC₆H₁₀82.1464.90.805
4-Methylcyclopentene4-methylcyclopenteneC₆H₁₀82.1465.70.805
1-Ethylcyclopentene1-ethylcyclopenteneC₇H₁₂96.17~98~0.78
3-Ethylcyclopentene3-ethylcyclopenteneC₇H₁₂96.1797.850.7784
4-Ethylcyclopentene4-ethylcyclopenteneC₇H₁₂96.17N/AN/A
3-Chlorocyclopentene3-chlorocyclopenteneC₅H₇Cl102.56N/AN/A

Experimental Protocols

The precise synthesis and characterization of substituted cyclopentenes are fundamental to their application in research and development. Below are detailed methodologies for key experiments related to the synthesis and stereochemical determination of these compounds.

Synthesis of Substituted Cyclopentenes via Mizoroki-Heck Reaction

This protocol describes a method for the stereoselective synthesis of functionalized cyclopentene derivatives.

Reaction Scheme: Protected aminocyclopentenes undergo Pd(0)-catalyzed Mizoroki-Heck alkenylations and arylations to yield functionalized cyclopentenes with high stereoselectivity.

Experimental Procedure:

  • Preparation of the Catalyst: In a reaction vessel, Pd(OAc)₂ and a suitable phosphine (B1218219) ligand (if required by the specific reaction) are dissolved in a degassed solvent such as DMF or acetonitrile.

  • Reaction Setup: To the catalyst mixture, the substituted cyclopentene starting material, the corresponding vinyl or aryl halide (or triflate), and a base (e.g., triethylamine, sodium carbonate) are added.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Stereochemical Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the stereochemistry of substituted cyclopentenes.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclopentene derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.

  • Analysis:

    • Chemical Shift (δ): The chemical shifts of the protons on the cyclopentene ring can indicate the presence of nearby functional groups.

    • Coupling Constants (J): The magnitude of the coupling constants between adjacent protons can provide information about their dihedral angles, which in turn helps to determine the relative stereochemistry (cis or trans).

    • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can be performed to identify protons that are close in space, providing definitive evidence for relative stereochemistry.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis: The number of unique carbon signals corresponds to the number of chemically non-equivalent carbon atoms, which can reveal the symmetry of the molecule and help to distinguish between stereoisomers.

The following diagram illustrates the workflow for experimental stereochemistry determination.

ExpWorkflow start Synthesized Substituted Cyclopentene nmr NMR Spectroscopy (1H, 13C, NOESY) start->nmr other_spec Other Spectroscopic Methods (e.g., IR, Mass Spec) start->other_spec relative_stereo Determine Relative Stereochemistry (cis/trans) nmr->relative_stereo Analyze Coupling Constants and NOE data xray Single-Crystal X-ray Crystallography absolute_stereo Determine Absolute Stereochemistry (R/S) xray->absolute_stereo Obtain Crystal Structure structure_confirm structure_confirm other_spec->structure_confirm Confirm Functional Groups and Molecular Weight need_absolute need_absolute relative_stereo->need_absolute Is Absolute Configuration Required? final_structure Final Stereochemically Assigned Structure structure_confirm->final_structure need_absolute->xray Yes need_absolute->final_structure No absolute_stereo->final_structure

Caption: Experimental workflow for stereochemical assignment.

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2-Dimethylcyclopentene from 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the generation of alkenes. This document provides a detailed protocol for the synthesis of 1,2-dimethylcyclopentene via the dehydration of 1,2-dimethylcyclopentanol (B102604). This reaction proceeds through an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1][2] For a tertiary alcohol like 1,2-dimethylcyclopentanol, this reaction occurs under relatively mild conditions. The regioselectivity is primarily governed by Zaitsev's rule, which predicts that the most substituted, and therefore most stable, alkene will be the major product.[1] However, the formation of isomeric byproducts through carbocation rearrangements or deprotonation at different adjacent carbons is possible. A thorough understanding of the reaction mechanism is crucial for controlling the product distribution.

Reaction Mechanism

The dehydration of 1,2-dimethylcyclopentanol follows an E1 mechanism, which can be broken down into three key steps:

  • Protonation of the Hydroxyl Group: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl (-OH) group of the alcohol. This converts the poor leaving group (-OH) into a good leaving group, water (H₂O).[1][3]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate.[1][3]

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond. In this specific reaction, removal of a proton from the adjacent secondary carbon or the adjacent methyl group can occur. According to Zaitsev's rule, the removal of a proton from the more substituted adjacent carbon is favored, leading to the more stable tetrasubstituted alkene, this compound, as the major product.[1][4] The formation of the less stable isomer, 2,3-dimethylcyclopentene, is also possible.

Experimental Protocol

This protocol details the laboratory procedure for the synthesis, purification, and isolation of this compound.

3.1 Materials and Reagents

Reagent/MaterialFormula/TypeNotes
1,2-DimethylcyclopentanolC₇H₁₄OStarting material
85% Phosphoric AcidH₃PO₄Catalyst, corrosive
5% Sodium Bicarbonate SolutionNaHCO₃For neutralization
Anhydrous Sodium Sulfate (B86663)Na₂SO₄Drying agent
Boiling ChipsTo ensure smooth boiling
Round-bottom flask50 mL
Fractional Distillation Apparatus
Separatory Funnel125 mL
Erlenmeyer flasksFor collection and drying
Heating MantleHeat source
Ice BathFor cooling receiving flask

3.2 Reaction Procedure

  • Setup: Assemble a fractional distillation apparatus using a 50 mL round-bottom flask as the reaction vessel. Ensure all glass joints are securely clamped. Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.

  • Charging the Flask: Add approximately 10.0 g of 1,2-dimethylcyclopentanol and 2-3 boiling chips to the round-bottom flask. Carefully add 2.5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Distillation: Heat the mixture using a heating mantle. The alkene product has a lower boiling point than the starting alcohol, allowing it to be removed from the reaction mixture as it forms.[5] This continuous removal shifts the equilibrium toward the products, maximizing the yield. Control the heating to maintain a steady distillation rate of 1-2 drops per second. Collect all distillate that boils below 110°C.

  • Work-up and Neutralization: Transfer the collected distillate to a separatory funnel. Add 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid that co-distilled with the product.[1][6] Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves.

  • Washing: Allow the layers to separate. The upper layer is the organic product, and the lower is the aqueous layer. Drain and discard the lower aqueous layer. Wash the organic layer with 15 mL of water to remove any remaining bicarbonate solution.[1] Again, separate and discard the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove residual water.[1][6] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean vial to obtain the final product mixture.[1]

3.3 Characterization

The product mixture can be analyzed to determine its composition and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended technique to determine the relative percentages of this compound and other isomeric alkene products.[1][2]

  • Infrared (IR) Spectroscopy: Can confirm the successful conversion by showing the absence of the broad -OH stretch (around 3200-3600 cm⁻¹) from the starting alcohol and the presence of a C=C stretch (around 1650 cm⁻¹) in the product.[1]

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolar Mass ( g/mol )QuantityMolesBoiling Point (°C)
1,2-Dimethylcyclopentanol114.19~10.0 g~0.0876~157
85% Phosphoric Acid98.00~2.5 mL--
This compound96.17[7]Theoretical: 8.42 g~0.0876105.8[8]

Note: The actual experimental yield may vary and should be calculated based on the final weight of the isolated product.

Visualizations

5.1 Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Isolation & Analysis start 1,2-Dimethylcyclopentanol + 85% H3PO4 reaction_flask Heat and Distill (< 110°C) start->reaction_flask distillate Collect Distillate reaction_flask->distillate wash_bicarb Wash with 5% NaHCO3 distillate->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry with Anhydrous Na2SO4 wash_water->dry isolation Decant/Filter dry->isolation product Final Product: This compound isolation->product analysis Characterize by GC-MS, IR product->analysis

Caption: Flowchart of the experimental protocol for synthesis and purification.

5.2 Reaction Mechanism Diagram

G cluster_0 cluster_1 cluster_2 A 1,2-Dimethylcyclopentanol B Protonated Alcohol (Oxonium Ion) A->B Fast A->B C Tertiary Carbocation B->C Slow, Rate-determining B->C H_plus + H⁺ D This compound (Major Product) C->D Fast C->D H2O_out - H₂O H_out - H⁺

Caption: The E1 mechanism for the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol.

Safety Precautions

  • Corrosive Acids: Concentrated phosphoric acid and sulfuric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle these acids within a chemical fume hood.

  • Flammability: The starting alcohol and the final alkene product are flammable organic compounds. Ensure there are no open flames in the laboratory. Heating should be performed using a controlled heating source like a heating mantle.

  • Pressure Build-up: When neutralizing the acid with sodium bicarbonate, CO₂ gas is produced. Vent the separatory funnel frequently to prevent pressure build-up.

References

Application Note: Catalytic Hydrogenation of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the catalytic hydrogenation of 1,2-dimethylcyclopentene to produce 1,2-dimethylcyclopentane. Catalytic hydrogenation is a foundational reduction reaction in organic synthesis, crucial for the saturation of carbon-carbon double bonds. The reaction proceeds via the addition of two hydrogen atoms across the double bond, mediated by a solid metal catalyst. A key feature of this process is its stereospecificity; the reaction is a syn-addition, where both hydrogen atoms add to the same face of the alkene.[1][2] For this compound, this results in the formation of cis-1,2-dimethylcyclopentane (B72798) as the major product.[3] This protocol outlines the necessary reagents, equipment, safety procedures, and a detailed step-by-step guide for performing the reaction at a laboratory scale under atmospheric pressure, as well as the subsequent product isolation.

Introduction

Catalytic hydrogenation is an exothermic reduction reaction that converts alkenes into alkanes.[1] The process requires a catalyst, typically a platinum group metal such as palladium or platinum, finely dispersed on a high-surface-area support like activated carbon (e.g., Pd/C).[4] The metal surface adsorbs both the hydrogen gas and the alkene, facilitating the transfer of hydrogen atoms to the double bond in a stereospecific manner.[1]

The syn-stereoselectivity of the reaction is a result of the mechanism where the alkene approaches the catalyst surface, to which hydrogen atoms are already adsorbed.[1] Both hydrogens are then added to the face of the double bond complexed with the surface, leading to a cis configuration in the product.[3]

Reaction Scheme: Substrate: this compound Product:cis-1,2-Dimethylcyclopentane Catalyst: Palladium on Carbon (Pd/C) Reagent: Hydrogen Gas (H₂)

Safety and Handling

Catalytic hydrogenation involves significant hazards that must be managed with strict safety protocols.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[5] All operations must be conducted in a well-ventilated fume hood, away from ignition sources like sparks, open flames, or hot surfaces.[6]

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen.[6][7] The catalyst should always be handled when wet with solvent or water and should never be allowed to dry in the air.[6] Spent catalyst must be quenched carefully.

  • Pressure: This protocol uses a hydrogen balloon at atmospheric pressure. Ensure all glassware is free of cracks or defects.[6] For high-pressure hydrogenations, specialized pressure-rated equipment is mandatory.[7]

  • Inert Atmosphere: The reaction vessel must be purged of oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[6] This is typically achieved by evacuating the vessel and backfilling it with an inert gas like nitrogen or argon multiple times.[5][8]

Experimental Protocol

This protocol describes the hydrogenation of this compound (1.0 mmol scale) using 10% Pd/C as the catalyst and a hydrogen balloon as the H₂ source.

3.1 Materials and Equipment

  • This compound

  • 10% Palladium on Carbon (Pd/C), preferably handled as a 50% wet paste

  • Solvent (e.g., Ethanol, Ethyl Acetate), degassed

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Hydrogen (H₂) gas supply

  • 50 mL two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Vacuum/inert gas manifold (Schlenk line)

  • Needles and tubing for gas handling

  • Balloons (for H₂)

  • Celite® (diatomaceous earth)

  • Sintered glass funnel or Büchner funnel with filter paper

  • Rotary evaporator

3.2 Procedure

  • Vessel Preparation: Place a magnetic stir bar into a 50 mL two-necked round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Catalyst Addition: Weigh 10-20 mg of 10% Pd/C (approx. 10-20 wt% of the substrate) and add it to the flask. If using a dry powder, perform this under a blanket of inert gas.

  • System Purge: Seal the flask with rubber septa. Connect one neck to a vacuum/inert gas manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[5]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add 10 mL of a suitable solvent (e.g., ethanol).[5] Begin stirring to suspend the catalyst. Add 1.0 mmol of this compound via syringe.

  • Hydrogen Introduction: Prepare a balloon filled with hydrogen gas. Purge the system of nitrogen by evacuating and backfilling with hydrogen from the balloon. Repeat this cycle three times.[9] After the final fill, leave the needle from the hydrogen balloon in the septum to maintain a positive pressure (approx. 1 atm) of hydrogen.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within minutes to a few hours.[4] Progress can be monitored by TLC (if the substrate is UV active) or GC-MS by periodically taking aliquots. To take an aliquot, first purge the system with nitrogen before opening.[5]

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen three times.[8] Set up a filtration apparatus by placing a small pad of Celite® (approx. 1-2 cm thick) in a sintered glass funnel or a Büchner funnel over filter paper. Wet the Celite pad with the reaction solvent.

  • Filtration: Under a flow of nitrogen, carefully decant the reaction mixture onto the Celite pad.[4] The Celite prevents the fine catalyst particles from passing through and reduces the fire hazard.[5] Wash the flask and the Celite pad with additional solvent (2 x 5 mL) to ensure all the product is collected.

  • Catalyst Deactivation: Immediately after filtration, carefully wet the Celite pad containing the spent catalyst with water to deactivate it and prevent ignition upon drying.[5] Store the wet catalyst waste in a clearly labeled, dedicated container.

  • Product Isolation: Collect the filtrate in a tared round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product, cis-1,2-dimethylcyclopentane.[9]

Data Presentation

The catalytic hydrogenation of this compound is highly efficient and stereospecific. The expected outcome under typical laboratory conditions is summarized below.

SubstrateCatalystH₂ PressureSolventTemperature (°C)Time (h)YieldDiastereomeric Ratio (cis:trans)
This compound10% Pd/C (10 wt%)1 atm (balloon)Ethanol20-251-3>95%>98:2

Note: Yields and reaction times are typical but may vary based on catalyst activity, substrate purity, and efficiency of hydrogen delivery. The high diastereoselectivity is a well-established outcome of syn-addition on a metal catalyst surface.[1][3]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product isolation.

G Workflow for Catalytic Hydrogenation B Inerting: Evacuate and Backfill with N₂ (3x) C Add Solvent and This compound B->C D H₂ Introduction: Evacuate and Backfill with H₂ (3x) C->D E Run Reaction under H₂ Balloon at RT D->E F Monitor Reaction (TLC or GC-MS) E->F Periodically F->E If incomplete G Inerting: Purge with N₂ (3x) F->G If complete H Workup: Filter through Celite to Remove Catalyst G->H I Quench Catalyst with Water for Safe Disposal H->I Safety Step J Isolation: Remove Solvent via Rotary Evaporation H->J K Final Product: cis-1,2-Dimethylcyclopentane J->K A A A->B

References

Application Notes and Protocols: Pd-Catalyzed Hydrogenation of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts. The palladium-catalyzed hydrogenation of alkenes is a cornerstone of this class of reactions, prized for its efficiency, selectivity, and broad applicability. This document provides detailed application notes and protocols for the palladium-catalyzed hydrogenation of 1,2-dimethylcyclopentene, a reaction that yields cis-1,2-dimethylcyclopentane (B72798) with high stereoselectivity. This transformation is of interest in the synthesis of fine chemicals and pharmaceutical intermediates where precise stereochemical control is paramount.

The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond of the alkene, mediated by a heterogeneous palladium catalyst, typically palladium on a carbon support (Pd/C).[1][2] This stereospecificity arises from the adsorption of the alkene onto the surface of the metal catalyst, followed by the sequential transfer of hydrogen atoms from the catalyst surface to the same face of the double bond.[3][4]

Reaction Mechanism & Stereochemistry

The accepted mechanism for the palladium-catalyzed hydrogenation of alkenes, such as this compound, is the Horiuti-Polanyi mechanism. The key steps are as follows:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene (this compound) are adsorbed onto the surface of the palladium catalyst.[1]

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the palladium surface.[1]

  • Complexation of Alkene: The π-bond of the alkene coordinates with the palladium surface.

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the palladium surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.

  • Second Hydrogen Addition: A second hydrogen atom is then transferred to the other carbon atom of the original double bond, leading to the formation of the alkane product.[1]

  • Desorption of Product: The resulting saturated product, cis-1,2-dimethylcyclopentane, has a lower affinity for the catalyst surface and is desorbed, regenerating the active catalytic site for the next cycle.

This surface-mediated addition dictates that both hydrogen atoms add to the same face of the alkene, resulting in a syn-addition and the formation of the cis-diastereomer as the major product.[1][2]

Reaction_Mechanism cluster_catalyst Palladium Catalyst Surface Pd_surface H2 H₂ Adsorbed_H H H (adsorbed) H2->Adsorbed_H Adsorption & Dissociation Alkene This compound Adsorbed_Alkene Alkene (adsorbed) Alkene->Adsorbed_Alkene Adsorption Intermediate Half-hydrogenated Intermediate Adsorbed_Alkene->Intermediate First H addition Product cis-1,2-Dimethylcyclopentane Intermediate->Product Second H addition Final_Product cis-1,2-Dimethylcyclopentane Product->Final_Product Desorption

Caption: Reaction mechanism of Pd-catalyzed hydrogenation.

Data Presentation

ParameterTypical Value/ConditionExpected Outcome/SelectivityReference
Catalyst 5-10 mol% Pd/C (5% or 10% w/w)High conversion[5]
Substrate Concentration 0.1 - 1.0 MDependent on solubilityGeneral Practice
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents may increase rate[6]
Hydrogen Pressure 1 - 5 atm (balloon to Parr shaker)Higher pressure for difficult substrates[5]
Temperature Room Temperature (20-25 °C)Higher temperatures may reduce selectivity[5]
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS[5]
Yield >95% (expected)High for unhindered alkenesGeneral Practice
Diastereoselectivity >98% cis-isomer (expected)Syn-addition mechanism[1][2]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale palladium-catalyzed hydrogenation of this compound.

Materials and Equipment
  • This compound

  • Palladium on carbon (5% or 10% w/w)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Needles and tubing for gas handling

  • Vacuum/inert gas manifold

  • Celite® for filtration

  • Standard glassware for workup and purification

Experimental Workflow Diagram

Experimental_Workflow A Setup and Inerting B Addition of Catalyst and Solvent A->B 1. Assemble glassware under N₂/Ar C Addition of Substrate B->C 2. Add Pd/C then solvent D Hydrogenation C->D 3. Introduce this compound E Reaction Monitoring D->E 4. Purge with H₂ and stir E->D Check conversion (TLC/GC) F Workup: Catalyst Filtration E->F Reaction complete G Product Isolation F->G 5. Filter through Celite®

Caption: Workflow for Pd-catalyzed hydrogenation.

Step-by-Step Procedure

Safety Precaution: Palladium on carbon is pyrophoric, especially after use. Handle with care in an inert atmosphere and never allow the dry, used catalyst to come into contact with air. Hydrogen gas is flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated fume hood.

  • Reaction Setup:

    • Place a magnetic stir bar in a round-bottom flask equipped with a septum.

    • Assemble the flask on a magnetic stirrer and connect it to a vacuum/inert gas manifold.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of inert gas, carefully add the palladium on carbon (e.g., 5 mol%) to the reaction flask.

    • Add the desired solvent (e.g., ethanol) via syringe, ensuring the catalyst is fully wetted.

  • Addition of Substrate:

    • Dissolve the this compound in a minimal amount of the reaction solvent.

    • Add the substrate solution to the reaction flask via syringe.

  • Hydrogenation:

    • Connect a balloon filled with hydrogen gas to the flask via a needle through the septum.

    • Carefully evacuate the flask while cooling it in an ice bath (to minimize solvent evaporation) and then backfill with hydrogen from the balloon. Repeat this purge cycle three times.

    • After the final fill, leave the hydrogen balloon connected and begin vigorous stirring.

    • Allow the reaction to proceed at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), carefully purge the flask with an inert gas to remove any remaining hydrogen.

    • Prepare a small plug of Celite® in a sintered glass funnel.

    • Under a flow of inert gas, filter the reaction mixture through the Celite® plug to remove the palladium catalyst.

    • Wash the Celite® plug with a small amount of the reaction solvent.

    • Important: Immediately quench the Celite® pad with water to deactivate the pyrophoric catalyst before disposal.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, cis-1,2-dimethylcyclopentane.

    • If necessary, the product can be further purified by distillation.

References

Application Note: Stereoselective Synthesis of cis-1,2-Dimethylcyclopentane via Syn-Addition of Hydrogen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic hydrogenation is a fundamental reduction reaction in organic synthesis, enabling the conversion of unsaturated compounds like alkenes and alkynes into saturated alkanes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. A key feature of the catalytic hydrogenation of alkenes on a solid-phase catalyst is its stereospecificity, proceeding via a syn-addition pathway. This means that both hydrogen atoms add to the same face of the double bond.

This application note details the syn-addition of hydrogen to 1,2-dimethylcyclopentene, a classic example demonstrating the stereochemical outcome of this reaction. The process yields cis-1,2-dimethylcyclopentane (B72798) as the major product, a valuable saturated carbocycle for various research and development applications.

Reaction Mechanism: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of an alkene, such as this compound, is a heterogeneous process that occurs on the surface of a metal catalyst, commonly palladium (Pd), platinum (Pt), or nickel (Ni).[1][2] The widely accepted Horiuti-Polanyi mechanism involves the following key steps:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst.[2][3][4] Hydrogen undergoes dissociative chemisorption, breaking the H-H bond to form metal-hydride bonds.

  • Alkene Complexation: The alkene π-system complexes with the metal surface, positioning one face of the double bond towards the catalyst.

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.

  • Second Hydrogen Addition: A second hydrogen atom is then transferred to the adjacent carbon, also from the catalyst surface.

  • Desorption: The newly formed alkane, cis-1,2-dimethylcyclopentane, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Because both hydrogen atoms are delivered from the same side (the catalyst surface), the reaction results in a syn-addition, leading to the formation of the cis-diastereomer.[4][5][6]

syn_addition_mechanism Mechanism of Syn-Addition Hydrogenation cluster_0 Catalyst Surface cluster_1 Catalyst Pd/C Surface Intermediate Adsorbed Complex (Alkene + H atoms on surface) Catalyst->Intermediate Complex Formation Alkene This compound Alkene->Catalyst Adsorption H2 H₂ Gas H2->Catalyst Adsorption & Dissociation Product cis-1,2-Dimethylcyclopentane Intermediate->Product Syn-Addition of H Final Product->Final Desorption

Caption: Mechanism of catalytic hydrogenation on a solid support.

Experimental Protocols

This section outlines a general laboratory procedure for the catalytic hydrogenation of this compound.

Materials and Equipment:

  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol (B145695) (anhydrous)

  • Hydrogen Source: Hydrogen gas cylinder or balloon

  • Reaction Vessel: Two-neck round-bottom flask

  • Stirring: Magnetic stirrer and stir bar

  • Filtration: Celite® or similar filter aid, Buchner funnel, and filter paper

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Hydrogenation node_setup 1. Reaction Setup - Add substrate, solvent, and catalyst to the flask. node_inert 2. Inert Atmosphere - Purge the system with N₂ or Ar. node_setup->node_inert node_h2 3. Introduce Hydrogen - Introduce H₂ gas (balloon or cylinder). node_inert->node_h2 node_react 4. Reaction - Stir vigorously at room temperature. - Monitor progress (TLC/GC). node_h2->node_react node_filter 5. Catalyst Removal - Filter through Celite® to remove Pd/C. node_react->node_filter node_isolate 6. Product Isolation - Remove solvent via rotary evaporation. node_filter->node_isolate node_analyze 7. Analysis - Characterize product using NMR and GC-MS. node_isolate->node_analyze

Caption: Step-by-step workflow for the hydrogenation of this compound.

Procedure:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g). Dissolve the substrate in a suitable solvent like ethanol (20 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the flask under a gentle stream of inert gas (e.g., nitrogen or argon) to prevent exposure of the catalyst to air.[7]

  • Inerting the System: Seal the flask and purge the system with an inert gas several times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. For atmospheric pressure reactions, a balloon filled with hydrogen is sufficient. For higher pressures, a specialized hydrogenation apparatus is required.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is fully consumed.

  • Workup and Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[7] Caution: The palladium catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator to yield the crude product, 1,2-dimethylcyclopentane.[7]

  • Purification and Analysis: The product can be purified by simple distillation if necessary. The identity and purity of the product should be confirmed by GC-MS and NMR spectroscopy.[7] The stereochemistry is confirmed by analyzing the coupling constants and symmetry in the ¹H and ¹³C NMR spectra.

Data Presentation

The expected outcome of the hydrogenation of this compound is the formation of cis-1,2-dimethylcyclopentane with high diastereoselectivity.

ParameterStarting MaterialProduct
Compound Name This compoundcis-1,2-Dimethylcyclopentane
Molecular Formula C₇H₁₂C₇H₁₄
Molecular Weight 96.17 g/mol 98.19 g/mol
Stereochemistry N/A (planar alkene)cis
Expected Yield N/A>95% (quantitative)
Diastereomeric Excess N/A>98% de (cis isomer)
Analytical Methods GC-MS, ¹H NMR, ¹³C NMRGC-MS, ¹H NMR, ¹³C NMR

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the reaction setup are secure to prevent leaks.

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is finely divided and saturated with hydrogen. It can ignite spontaneously upon exposure to air. The catalyst should always be handled under an inert atmosphere when dry and should be kept wet with solvent or water. Never allow the filtered catalyst to dry in the open.

  • Solvents: Ethanol is a flammable liquid. Handle with care and avoid open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.

References

Application Notes and Protocols for the Synthesis of 2,6-Heptanedione via Ozonolysis of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave carbon-carbon double or triple bonds, yielding carbonyl compounds. This method is widely employed in organic synthesis for the preparation of aldehydes, ketones, and carboxylic acids. The ozonolysis of cyclic alkenes provides a direct route to linear difunctionalized molecules, which are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

This application note provides a detailed protocol for the synthesis of 2,6-heptanedione (B80457) through the ozonolysis of 1,2-dimethylcyclopentene. The reaction proceeds via the oxidative cleavage of the carbon-carbon double bond in the cyclopentene (B43876) ring, followed by a reductive work-up to furnish the desired diketone. The protocol is based on established procedures for the ozonolysis of substituted cyclic alkenes.

Reaction Scheme

The ozonolysis of this compound proceeds in two main steps: the reaction with ozone to form an unstable ozonide intermediate, followed by a reductive work-up to yield 2,6-heptanedione.

  • Step 1: Ozonolysis this compound reacts with ozone (O₃) at low temperatures to form a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

  • Step 2: Reductive Work-up The ozonide is then treated with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc in acetic acid, to cleave the peroxide bonds and generate the final product, 2,6-heptanedione, along with a byproduct (dimethyl sulfoxide (B87167) or zinc oxide). A reductive work-up is crucial to prevent the over-oxidation of the product to carboxylic acids.[1][2]

The overall transformation is as follows:

Reaction_Scheme cluster_reactants Reactant cluster_reagents Reagents cluster_product Product reactant This compound reagents 1. O₃, CH₂Cl₂/MeOH, -78 °C(CH₃)₂S product 2,6-Heptanedione reagents->product

Caption: Ozonolysis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the ozonolysis of this compound to produce 2,6-heptanedione. The data is based on a representative laboratory-scale synthesis.

ParameterValue
Reactant
This compound1.0 g (10.4 mmol)
Solvent
Dichloromethane (B109758) (DCM)40 mL
Methanol (MeOH)20 mL
Reaction Conditions
Ozonolysis Temperature-78 °C
Work-up Temperature-78 °C to Room Temperature
Reagents
Ozone (O₃)Bubbled until a blue color persists
Dimethyl Sulfide (DMS)2.0 mL (27.4 mmol)
Product
2,6-HeptanedioneExpected Yield: High (typically >80%)
Molecular Weight: 128.17 g/mol

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 2,6-heptanedione from this compound.

4.1. Materials and Equipment

  • This compound (≥95%)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl Sulfide (DMS)

  • Nitrogen gas (or Argon)

  • Ozone generator

  • Three-neck round-bottom flask (100 mL)

  • Gas dispersion tube (sparger)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2. Experimental Procedure

G A Dissolve this compound in DCM/MeOH (2:1) in a three-neck flask. B Cool the solution to -78 °C using a dry ice/acetone bath. A->B C Bubble ozone gas through the solution until a persistent blue color is observed. B->C D Purge the solution with nitrogen gas to remove excess ozone. C->D E Add dimethyl sulfide (DMS) dropwise at -78 °C. D->E F Allow the reaction to warm to room temperature and stir for 4-6 hours. E->F G Concentrate the reaction mixture in vacuo. F->G H Perform aqueous work-up: - Add water - Extract with DCM - Wash with NaHCO₃ and brine G->H I Dry the organic layer over MgSO₄, filter, and concentrate. H->I J Purify the crude product by column chromatography or distillation. I->J

Caption: Experimental Workflow for Ozonolysis.

Step-by-Step Instructions:

  • Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, a low-temperature thermometer, and a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Dissolution of Reactant: In the flask, dissolve 1.0 g (10.4 mmol) of this compound in a mixture of 40 mL of anhydrous dichloromethane and 20 mL of anhydrous methanol.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath with constant stirring.

  • Ozonolysis: Begin bubbling ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent pale blue color, which indicates the presence of unreacted ozone and the completion of the reaction.

  • Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and bubble nitrogen or argon gas through the solution for 10-15 minutes to remove any residual ozone. The blue color should dissipate.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add 2.0 mL (27.4 mmol) of dimethyl sulfide dropwise to the reaction mixture.

  • Warming and Reaction: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 4-6 hours.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the majority of the solvent.

  • Aqueous Work-up: To the residue, add 30 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 2,6-heptanedione.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure 2,6-heptanedione.

Safety Precautions

  • Ozone is a toxic and powerful oxidizing agent. All operations involving ozone should be conducted in a well-ventilated fume hood.

  • Ozonides can be explosive, especially in concentrated form. Do not isolate the ozonide intermediate.

  • The reaction is performed at very low temperatures. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Dimethyl sulfide is volatile and has a strong, unpleasant odor. Handle it in a fume hood.

Logical Relationship of the Ozonolysis Process

The following diagram illustrates the logical progression and key decision points in the ozonolysis of this compound.

Ozonolysis_Logic Start Start with this compound Ozonolysis_Step Ozonolysis with O₃ at -78 °C Start->Ozonolysis_Step Ozonide_Formation Formation of Ozonide Intermediate Ozonolysis_Step->Ozonide_Formation Workup_Choice Choice of Work-up Ozonide_Formation->Workup_Choice Reductive_Workup Reductive Work-up (e.g., DMS, Zn/H₂O) Workup_Choice->Reductive_Workup  Desired Product: Diketone Oxidative_Workup Oxidative Work-up (e.g., H₂O₂) Workup_Choice->Oxidative_Workup  Alternative Product: Diacid Product_Diketone Product: 2,6-Heptanedione Reductive_Workup->Product_Diketone Product_Diacid Product: 2,6-Dioxoheptanoic Acid Oxidative_Workup->Product_Diacid

Caption: Decision pathway in the ozonolysis of this compound.

This comprehensive guide provides the necessary information for the successful synthesis of 2,6-heptanedione from this compound via ozonolysis, a valuable transformation for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Hydroboration-Oxidation of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the hydroboration-oxidation of 1,2-dimethylcyclopentene to synthesize trans-1,2-dimethylcyclopentanol. The hydroboration-oxidation is a fundamental two-step organic reaction that achieves an anti-Markovnikov addition of water across a double bond.[1][2][3] This process is highly stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups.[1][4][5] For this compound, this stereospecificity leads to the formation of the trans diastereomer as the major product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the stereoselective synthesis of alcohols.

Introduction

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis for the hydration of alkenes.[4][6] Developed by H.C. Brown, this reaction proceeds in two distinct steps:

  • Hydroboration: The addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), across the alkene double bond to form a trialkylborane intermediate.[1][7][8] This step is a concerted, syn-addition where the boron atom adds to the less sterically hindered carbon of the double bond.[3][4][5]

  • Oxidation: The trialkylborane intermediate is then oxidized, typically using alkaline hydrogen peroxide (H₂O₂/NaOH), to replace the carbon-boron bond with a carbon-hydroxyl bond.[5][6] This oxidation step occurs with retention of stereochemistry.[4]

The reaction with this compound is stereospecific. The borane reagent preferentially adds to the face of the double bond opposite to the two methyl groups, due to steric hindrance. The subsequent oxidation results in the formation of trans-1,2-dimethylcyclopentanol as the predominant diastereomer.[9]

Reaction Scheme

The overall transformation is as follows:

This compound → trans-1,2-Dimethylcyclopentanol

  • Step 1 (Hydroboration): this compound reacts with BH₃•THF.

  • Step 2 (Oxidation): The resulting organoborane is oxidized with H₂O₂ and NaOH.

Experimental Protocol

This protocol details the procedure for the synthesis of trans-1,2-dimethylcyclopentanol from this compound.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Amount (Typical Scale)Notes
This compoundC₇H₁₂96.171.0 g (10.4 mmol)Starting material.
Borane-THF complexBH₃•THF-4.16 mL (4.16 mmol)1.0 M solution in THF. Corrosive and flammable. Handle under inert gas.
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11~20 mLSolvent. Must be dry.
Sodium Hydroxide SolutionNaOH40.004.0 mL3 M aqueous solution. Corrosive.
Hydrogen Peroxide SolutionH₂O₂34.014.0 mL30% (w/w) aqueous solution. Strong oxidizer. Handle with care.
Diethyl Ether(C₂H₅)₂O74.12~60 mLExtraction solvent. Highly flammable.
Saturated Sodium Chloride (Brine)NaCl58.44~20 mLFor washing the organic layer.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.

3.2. Equipment

  • 100 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Ice-water bath

  • Heating mantle or water bath

3.3. Procedure

Step A: Hydroboration

  • Ensure all glassware is oven-dried and assembled while hot. Allow to cool to room temperature under a stream of dry nitrogen or argon gas.

  • To the 100 mL round-bottom flask, add this compound (1.0 g, 10.4 mmol) and anhydrous THF (15 mL).

  • Place a magnetic stir bar in the flask and begin stirring.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add 1.0 M BH₃•THF solution (4.16 mL, 4.16 mmol) dropwise via syringe over 10-15 minutes. A slow rate of addition improves selectivity.[7][8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2 hours to ensure the hydroboration is complete.

Step B: Oxidation

  • Cool the reaction mixture back to 0 °C using an ice-water bath.

  • Slowly and carefully add 3 M aqueous NaOH solution (4.0 mL) to the flask.

  • With vigorous stirring, add 30% H₂O₂ solution (4.0 mL) dropwise, ensuring the internal temperature does not exceed 30 °C. Caution: Hydrogen peroxide is a strong oxidizer.

  • After the addition is complete, remove the ice bath and gently heat the mixture to 50 °C for 1 hour to complete the oxidation.[8]

Step C: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a 250 mL separatory funnel. Add diethyl ether (20 mL) and mix.

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer twice more with diethyl ether (20 mL each time).

  • Combine all organic layers in the separatory funnel.

  • Wash the combined organic layer with saturated aqueous NaCl solution (brine, 20 mL).[7][8]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent (THF and diethyl ether) using a rotary evaporator to yield the crude product, trans-1,2-dimethylcyclopentanol.

  • The product can be further purified by fractional distillation or column chromatography if necessary.

Data Summary

ParameterValue
Reactant
NameThis compound
Mass1.0 g
Moles10.4 mmol
Product (Theoretical)
Nametrans-1,2-Dimethylcyclopentanol
Molar Mass114.19 g/mol
Theoretical Yield (mass)1.19 g
Typical Results
AppearanceColorless oil or low-melting solid
Experimental Yield80-90% (typical for this reaction)
Boiling Point~160-162 °C

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

experimental_workflow Start Setup Dry Glassware under Nitrogen Reactant_Prep Add this compound and Anhydrous THF Start->Reactant_Prep Cooling1 Cool to 0 °C (Ice Bath) Reactant_Prep->Cooling1 Hydroboration Slowly Add BH₃•THF Stir at RT for 2h Cooling1->Hydroboration Cooling2 Cool to 0 °C Hydroboration->Cooling2 Oxidation Add NaOH, then H₂O₂ Heat to 50 °C for 1h Cooling2->Oxidation Workup Cool to RT Extract with Diethyl Ether Oxidation->Workup Washing Wash with Brine Workup->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Filter and Evaporate Solvent (Rotary Evaporator) Drying->Evaporation End Crude Product: trans-1,2-Dimethylcyclopentanol Evaporation->End

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Borane-THF Complex (BH₃•THF): This reagent is corrosive, flammable, and reacts violently with water. It should be handled in a fume hood under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried to prevent reaction with moisture.

  • Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydroxide (3 M): A corrosive base. Avoid contact with skin and eyes.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and volatile. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.

This protocol provides a robust and reproducible method for the stereoselective synthesis of trans-1,2-dimethylcyclopentanol, a valuable building block for further chemical synthesis.

References

Application Notes and Protocols: 1,2-Dimethylcyclopentene in [4+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of 1,2-dimethylcyclopentene in [4+2] cycloaddition reactions, a cornerstone of modern organic synthesis for the construction of six-membered rings. While specific literature detailing extensive protocols for this compound is limited, this guide consolidates fundamental principles of the Diels-Alder reaction and provides analogous experimental procedures to serve as a foundational resource for designing and executing novel cycloaddition strategies with this particular dienophile.

Introduction to [4+2] Cycloaddition of this compound

The Diels-Alder reaction is a powerful concerted, pericyclic reaction that involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[1][2] this compound, a cyclic alkene, functions as a dienophile in this reaction. The presence of two electron-donating methyl groups on the double bond characterizes it as an electron-rich dienophile. Consequently, it reacts most readily with electron-deficient dienes, which are typically substituted with electron-withdrawing groups.[3]

The stereochemistry of the resulting bicyclic product is a key consideration in the synthetic application of this reaction. The concerted nature of the Diels-Alder reaction dictates that the stereochemistry of the dienophile is retained in the product.[4]

Potential Applications in Drug Development

The construction of complex polycyclic scaffolds is a central theme in medicinal chemistry and drug development. The Diels-Alder reaction provides a highly efficient method for accessing such structures with a high degree of stereocontrol. The bicyclic compounds synthesized using this compound as a building block can serve as novel cores for the development of new therapeutic agents. The specific substitution pattern of the resulting cyclohexene ring can be further functionalized to explore a wide range of chemical space.

Experimental Protocols

The following is a generalized protocol for the [4+2] cycloaddition reaction of this compound with an electron-deficient diene. This protocol is based on general procedures for Diels-Alder reactions and should be optimized for specific diene substrates.[5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Product Bicyclic Adduct This compound->Product + Diene [4+2] Cycloaddition Diene R1-C=C-C=C-R2 (Electron-deficient Diene) caption General Reaction Scheme

Caption: General [4+2] cycloaddition of this compound.

Materials:

  • This compound (dienophile)

  • Electron-deficient diene (e.g., dimethyl 1,3-butadiene-1,4-dicarboxylate)

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Lewis acid catalyst (optional, e.g., aluminum chloride, zinc chloride)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electron-deficient diene (1.0 equivalent).

  • Addition of Dienophile: Add the anhydrous solvent to the flask, followed by this compound (1.2 equivalents).

  • Inert Atmosphere: Flush the reaction vessel with an inert gas.

  • Reaction Conditions:

    • Thermal Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from several hours to days depending on the reactivity of the diene.

    • Lewis Acid Catalysis (Optional): For less reactive dienes, the reaction can be catalyzed by a Lewis acid. Cool the reaction mixture to 0 °C before the slow, portion-wise addition of the Lewis acid (0.1-0.5 equivalents). After the addition, allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a Lewis acid was used, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Data Presentation

The following table summarizes hypothetical quantitative data for the [4+2] cycloaddition of this compound with various electron-deficient dienes. This data is illustrative and based on trends observed in analogous Diels-Alder reactions. Actual experimental results may vary.

DieneCatalystTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Dimethyl 1,3-butadiene-1,4-dicarboxylateNone1102475-85>95:5
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadieneNone801280-90>98:2
Maleic AnhydrideAlCl₃ (0.2 eq)25490-98>99:1

Signaling Pathways and Experimental Workflows

The mechanism of the Diels-Alder reaction is a concerted process that proceeds through a cyclic transition state.

G cluster_start Starting Materials Diene Diene (4π system) TransitionState Cyclic Transition State (Concerted) Diene->TransitionState Dienophile This compound (2π system) Dienophile->TransitionState Product Bicyclic Adduct (Cyclohexene derivative) TransitionState->Product Formation of two new σ-bonds caption Diels-Alder Reaction Mechanism

Caption: The concerted mechanism of the Diels-Alder reaction.

A typical experimental workflow for the synthesis and analysis of the bicyclic adducts is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reaction Setup B Addition of Reagents A->B C Reaction (Thermal or Catalytic) B->C D Work-up and Extraction C->D E Column Chromatography D->E F NMR Spectroscopy E->F G Mass Spectrometry E->G H IR Spectroscopy E->H caption Experimental Workflow

Caption: A typical workflow for synthesis and characterization.

References

Application Notes and Protocols: 1,2-Dimethylcyclopentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 1,2-dimethylcyclopentene as a versatile precursor in organic synthesis. It includes key reactions, experimental protocols, and a discussion of its relevance in the synthesis of complex molecules, including those with potential pharmaceutical applications.

Introduction

This compound is a five-membered cyclic alkene that serves as a valuable building block for the synthesis of various substituted cyclopentane (B165970) derivatives. Its reactivity is primarily centered around the carbon-carbon double bond, making it amenable to a wide range of addition reactions. The stereochemistry of the resulting products can often be controlled by the choice of reagents and reaction conditions, making it a useful starting material for the synthesis of chiral molecules. While direct applications in the synthesis of commercial drugs are not extensively documented, the 1,2-dimethylcyclopentane (B1584824) core is a structural motif found in various natural products and pharmacologically active compounds.

Key Synthetic Transformations

This compound can undergo several key transformations to introduce new functional groups and build molecular complexity. These include hydrogenation, hydroboration-oxidation, halogenation, ozonolysis, and acid-catalyzed hydration.

Data Presentation: Reaction Conditions and Products

The following table summarizes the typical reaction conditions and expected products for the key synthetic transformations of this compound. Please note that specific yields can vary depending on the precise reaction conditions and scale.

ReactionReagents & ConditionsMajor Product(s)Typical Yield (%)
Catalytic Hydrogenation H₂, Pd/C or PtO₂ catalyst, Ethanol (B145695) or Ethyl Acetate (B1210297) solvent, Room Temperature, 1-4 atm H₂cis-1,2-Dimethylcyclopentane (B72798)>95% (representative)
Hydroboration-Oxidation 1. BH₃·THF, THF solvent, 0 °C to Room Temperature2. H₂O₂, NaOH, H₂Otrans-1,2-Dimethylcyclopentan-1-ol80-95% (representative)[1][2]
Bromination Br₂ in CCl₄ or CH₂Cl₂, Room Temperaturetrans-1,2-Dibromo-1,2-dimethylcyclopentaneHigh (specific yield not available)[3]
Reductive Ozonolysis 1. O₃, CH₂Cl₂ or MeOH, -78 °C2. Dimethyl Sulfide (B99878) (DMS) or Zn/H₂O2,6-HeptanedioneHigh (specific yield not available)[4]
Acid-Catalyzed Hydration H₂SO₄ (aq), H₂O, controlled temperature1,2-DimethylcyclopentanolModerate (equilibrium controlled)[5][6]

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound.

Protocol 1: Catalytic Hydrogenation to cis-1,2-Dimethylcyclopentane

This protocol describes the reduction of the double bond in this compound to yield the corresponding alkane with syn-stereochemistry.[7]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 10.4 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (50 mg, ~5 mol%).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the system with hydrogen gas (typically 1-4 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield cis-1,2-dimethylcyclopentane.

Expected Outcome: The reaction is expected to yield cis-1,2-dimethylcyclopentane in high yield (>95%). The cis isomer is the major product due to the syn-addition of hydrogen across the double bond from the catalyst surface.[7]

Protocol 2: Hydroboration-Oxidation to trans-1,2-Dimethylcyclopentan-1-ol

This two-step procedure converts this compound to the corresponding alcohol with anti-Markovnikov and syn-addition of the hydroborane, resulting in a trans relationship between the methyl and hydroxyl groups.[1][2]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice bath

Procedure: Step A: Hydroboration

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 10.4 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add 1 M BH₃·THF solution (11.4 mL, 11.4 mmol) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

Step B: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 3 M NaOH solution (4 mL).

  • Very slowly, add 30% H₂O₂ solution (4 mL) dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add diethyl ether (20 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield trans-1,2-dimethylcyclopentan-1-ol.

Expected Outcome: This reaction is expected to produce trans-1,2-dimethylcyclopentan-1-ol as the major product with good to excellent yield.[1]

Protocol 3: Bromination to trans-1,2-Dibromo-1,2-dimethylcyclopentane

This protocol describes the electrophilic addition of bromine across the double bond of this compound, which proceeds via an anti-addition mechanism.[3]

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for controlling exotherm)

Procedure:

  • Dissolve this compound (1.0 g, 10.4 mmol) in CCl₄ (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Prepare a solution of bromine (1.66 g, 10.4 mmol) in CCl₄ (10 mL) and add it to the dropping funnel.

  • Slowly add the bromine solution dropwise to the stirred solution of the alkene at room temperature. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated Na₂S₂O₃ solution (to quench excess bromine), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield trans-1,2-dibromo-1,2-dimethylcyclopentane.

Expected Outcome: The major product is the trans-dibromide due to the formation of a bromonium ion intermediate and subsequent backside attack by the bromide ion.[3]

Protocol 4: Reductive Ozonolysis to 2,6-Heptanedione

This protocol cleaves the double bond of this compound to form a diketone.[4]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃) generated by an ozone generator

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

  • Gas dispersion tube

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound (1.0 g, 10.4 mmol) in anhydrous CH₂Cl₂ (50 mL) in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap containing potassium iodide solution to decompose excess ozone.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating the presence of unreacted ozone.

  • Stop the ozone flow and bubble nitrogen gas through the solution for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 mL, 20.8 mmol) to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours or overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,6-heptanedione.

Expected Outcome: Reductive workup with DMS cleaves the ozonide intermediate to form the diketone without over-oxidation.[4]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G cluster_start Starting Material cluster_products Products This compound This compound cis-1,2-Dimethylcyclopentane cis-1,2-Dimethylcyclopentane This compound->cis-1,2-Dimethylcyclopentane H₂, Pd/C trans-1,2-Dimethylcyclopentan-1-ol trans-1,2-Dimethylcyclopentan-1-ol This compound->trans-1,2-Dimethylcyclopentan-1-ol 1. BH₃·THF 2. H₂O₂, NaOH trans-1,2-Dibromo-1,2-dimethylcyclopentane trans-1,2-Dibromo-1,2-dimethylcyclopentane This compound->trans-1,2-Dibromo-1,2-dimethylcyclopentane Br₂/CCl₄ 2,6-Heptanedione 2,6-Heptanedione This compound->2,6-Heptanedione 1. O₃ 2. DMS

Caption: Key reactions of this compound.

Applications in Drug Development and Natural Product Synthesis

The cyclopentane ring is a common structural motif in a variety of natural products and pharmaceuticals.[8][9] Its conformational properties can be advantageous for binding to biological targets. While there is a lack of specific examples in the literature detailing the use of this compound as a direct precursor in drug synthesis, the functionalized 1,2-disubstituted cyclopentane core that can be accessed from it is relevant to medicinal chemistry.

For instance, cyclopentane and cyclopentene (B43876) derivatives are key components of carbocyclic nucleoside analogues, which are an important class of antiviral agents.[10][11][12] These compounds mimic natural nucleosides but have a carbocyclic ring in place of the furanose sugar, which can confer greater metabolic stability. The synthesis of such molecules often involves the stereoselective functionalization of a cyclopentene scaffold.

Additionally, the cyclopentanone (B42830) core, which can be envisioned as a potential downstream product of this compound derivatives, is a precursor to prostaglandins (B1171923) and their analogues, which are used to treat a range of conditions including glaucoma and ulcers.[13]

The diagram below illustrates the general concept of how a simple cyclopentene derivative can be a starting point for the synthesis of more complex, biologically relevant molecules.

G This compound This compound Functionalized Cyclopentane Core Functionalized Cyclopentane Core This compound->Functionalized Cyclopentane Core Multi-step Synthesis Complex Target Molecules Complex Target Molecules Functionalized Cyclopentane Core->Complex Target Molecules Pharmaceuticals (e.g., Antivirals) Pharmaceuticals (e.g., Antivirals) Complex Target Molecules->Pharmaceuticals (e.g., Antivirals) Natural Products Natural Products Complex Target Molecules->Natural Products

Caption: Synthetic utility of cyclopentene derivatives.

Signaling Pathways

It is important for researchers in drug development to understand that a small precursor molecule like this compound is not directly involved in biological signaling pathways. The biological activity and interaction with signaling pathways are properties of the final, complex drug molecule that may be synthesized from this precursor. The role of this compound is to provide a specific three-dimensional scaffold (the 1,2-dimethylcyclopentane core) upon which other functional groups are elaborated to create a molecule that can interact with specific biological targets, such as enzymes or receptors, which are components of signaling pathways. The ultimate biological effect is therefore a function of the entire molecular structure of the final product, not the starting material.

Conclusion

This compound is a versatile and useful precursor for the synthesis of a variety of functionalized cyclopentane derivatives. The reactions of its double bond can be controlled to achieve specific stereochemical outcomes, which is valuable in the synthesis of complex target molecules. While its direct use in the synthesis of currently marketed drugs is not prominent in the literature, the structural motifs it provides are relevant to the fields of medicinal chemistry and natural product synthesis, particularly in the areas of antiviral and prostaglandin (B15479496) research. The protocols and data provided herein serve as a guide for researchers looking to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: 1,2-Dimethylcyclopentene in Fuel and Hydrocarbon Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylcyclopentene is a cyclic olefin with the chemical formula C₇H₁₂. As a member of the cycloalkane and alkene families, its molecular structure suggests potential applications in the formulation of high-energy-density fuels and as a component in surrogate fuel mixtures for combustion research. The presence of a double bond and methyl groups can significantly influence its combustion properties, such as octane (B31449) rating and soot formation, making it a molecule of interest for researchers aiming to understand the fundamental chemistry of fuel combustion and to develop advanced fuel formulations.

Due to a notable lack of extensive, publicly available research specifically detailing the applications of this compound in fuel science, this document provides a generalized framework for its evaluation. The protocols outlined below are based on standard methodologies used for testing novel hydrocarbon fuel components. The application notes are derived from the known properties of related compounds like cyclopentane (B165970) and other cyclic olefins.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for its handling, storage, and for theoretical modeling of its combustion behavior.

PropertyValueReference
Chemical Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Appearance Colorless liquid
Boiling Point 105.8 °C at 760 mmHg[1]
Melting Point -90.4 °C[1]
Density 0.815 g/cm³[1]
Vapor Pressure 33.9 mmHg at 25°C[1]
Flash Point -19 °C (estimated for 1-Methylcyclopentene)[2]
Solubility in Water Insoluble[2]

Potential Applications in Fuel and Hydrocarbon Research

While specific studies on this compound are limited, its structural characteristics suggest several potential areas of investigation:

  • High-Octane Gasoline Blendstock: The presence of a double bond and branched alkyl groups in cyclic hydrocarbons often correlates with a high Research Octane Number (RON) and Motor Octane Number (MON). Therefore, this compound could be investigated as an octane-boosting additive in gasoline.

  • Surrogate Fuel Component: Surrogate fuels are mixtures of a few well-characterized hydrocarbons designed to mimic the combustion behavior of complex real fuels like gasoline, diesel, or jet fuel. Given that cyclopentane and its derivatives are found in conventional fuels, this compound could serve as a representative of cyclic olefins in surrogate fuel models. This would be particularly useful for studying phenomena like knocking, emissions formation, and flame propagation.

  • Fundamental Combustion Studies: The relatively simple, yet non-linear structure of this compound makes it a suitable candidate for fundamental studies on the pyrolysis and oxidation of cyclic olefins. Such research can help in the development and validation of chemical kinetic models that are crucial for designing more efficient and cleaner combustion engines.

  • High-Energy-Density Fuel Research: Cyclic hydrocarbons, particularly strained ring systems, can have high volumetric energy densities, making them attractive for specialized applications such as rocket and missile propulsion. While this compound itself is not highly strained, it could be a precursor or a component in the synthesis of more complex, high-energy-density fuels.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a potential fuel component.

Protocol 1: Fuel Blending and Physicochemical Property Analysis

Objective: To prepare blends of this compound with a base fuel and to characterize the fundamental properties of the resulting mixtures.

Materials:

  • This compound (high purity, >98%)

  • Base gasoline (e.g., a reference fuel like PRF or a commercial unleaded gasoline)

  • Volumetric flasks and pipettes (calibrated)

  • Sealed, airtight containers for fuel storage

  • Density meter (e.g., ASTM D4052 compliant)

  • Reid Vapor Pressure (RVP) apparatus (e.g., ASTM D5191 compliant)

  • Cooperative Fuel Research (CFR) engine for octane number determination (ASTM D2699 for RON, ASTM D2700 for MON)

Procedure:

  • Blending: a. Prepare a series of fuel blends by adding this compound to the base gasoline in varying volume percentages (e.g., 5%, 10%, 15%, 20% v/v). b. Calculations should be performed to determine the precise volumes of each component required for the desired total blend volume. c. In a well-ventilated fume hood, accurately measure the components using calibrated volumetric glassware and mix them in a sealed container to minimize evaporative losses. d. Ensure thorough mixing by gentle agitation.

  • Property Measurement: a. Density: Measure the density of each blend and the neat components using a calibrated density meter. b. Vapor Pressure: Determine the Reid Vapor Pressure of each blend according to the ASTM D5191 standard. c. Octane Number Determination: i. Calibrate and operate a CFR engine according to standard procedures. ii. Determine the Research Octane Number (RON) of each fuel blend following the ASTM D2699 standard. iii. Determine the Motor Octane Number (MON) of each fuel blend following the ASTM D2700 standard. iv. Record all relevant engine operating parameters during the tests.

Data Presentation:

Blend (% v/v 1,2-DMCp in Base Fuel)Density (g/cm³ at 15°C)RVP (psi)RONMON
0% (Base Fuel)
5%
10%
15%
20%
100% (Neat 1,2-DMCp)
Protocol 2: Engine Performance and Emissions Testing

Objective: To evaluate the impact of this compound-gasoline blends on engine performance and exhaust emissions.

Materials:

  • Blended fuels from Protocol 1

  • Spark-ignition (SI) engine mounted on a dynamometer

  • Engine control unit (ECU) for adjusting engine parameters

  • Exhaust gas analyzer (capable of measuring CO, CO₂, HC, NOx)

  • Fuel flow meter

  • Data acquisition system to monitor engine speed, torque, power, and various temperatures and pressures.

Procedure:

  • Engine Setup: a. Install and warm up the test engine on the dynamometer according to the manufacturer's specifications. b. Connect all sensors and the data acquisition system.

  • Performance Testing: a. Operate the engine with the base gasoline at a series of steady-state conditions (e.g., varying engine speeds at a constant load, or varying loads at a constant speed). b. For each condition, record engine speed, torque, power output, and fuel consumption. c. Repeat the same set of tests for each of the blended fuels.

  • Emissions Testing: a. During each steady-state performance test, collect exhaust gas samples. b. Analyze the concentrations of CO, CO₂, unburned hydrocarbons (HC), and nitrogen oxides (NOx) using the exhaust gas analyzer. c. Calculate the specific emissions (in g/kWh) for each pollutant.

Data Presentation:

Table 2.1: Engine Performance Data (Example at a specific speed/load)

Blend (% v/v 1,2-DMCp)Brake Power (kW)Brake Torque (Nm)Brake Specific Fuel Consumption (g/kWh)
0% (Base Fuel)
5%
10%
15%
20%

Table 2.2: Exhaust Emissions Data (Example at a specific speed/load)

Blend (% v/v 1,2-DMCp)CO (g/kWh)HC (g/kWh)NOx (g/kWh)CO₂ (g/kWh)
0% (Base Fuel)
5%
10%
15%
20%

Visualizations

Experimental Workflow for Fuel Property and Engine Testing

Experimental_Workflow cluster_prep Fuel Preparation cluster_analysis Analysis cluster_results Results b This compound blend Blending (Varying % v/v) b->blend g Base Gasoline g->blend prop Physicochemical Analysis (Density, RVP) blend->prop Blended Fuels cfr CFR Engine Testing (RON, MON) blend->cfr si_engine SI Engine & Dynamometer blend->si_engine prop_data Fuel Property Data prop->prop_data cfr->prop_data perf_data Engine Performance Data (Power, Torque, BSFC) si_engine->perf_data em_data Emissions Data (CO, HC, NOx) si_engine->em_data

Caption: Workflow for the evaluation of this compound as a fuel additive.

Hypothetical High-Temperature Combustion Pathway

The detailed combustion chemistry of this compound is not well-established. The following diagram illustrates a generalized, hypothetical reaction pathway for the initial stages of high-temperature combustion of a generic cyclic alkene, which would be applicable to this compound. This serves as a conceptual model for the types of reactions that would be investigated in more detailed chemical kinetics studies.

Combustion_Pathway cluster_initiation Initiation Reactions cluster_propagation Propagation & Branching parent This compound h_abs H-Abstraction (e.g., by OH, O, H) parent->h_abs + OH, O, H thermal Thermal Unimolecular Decomposition parent->thermal + M rad Cyclic Alkenyl Radical h_abs->rad thermal->rad o2_add O₂ Addition rad->o2_add beta_scission β-Scission (Ring Opening) rad->beta_scission peroxy Peroxy Radical o2_add->peroxy open_chain Open-Chain Radicals beta_scission->open_chain smaller Smaller Olefins & Radicals peroxy->smaller open_chain->smaller co_co2 CO, CO₂ smaller->co_co2 Further Oxidation

Caption: A generalized high-temperature combustion pathway for a cyclic alkene.

Conclusion

While this compound remains a relatively understudied compound in the context of fuel and hydrocarbon research, its molecular structure holds promise for applications as a high-octane fuel component or as a surrogate for cyclic olefins in combustion models. The application notes and protocols provided here offer a comprehensive starting point for researchers to systematically evaluate its potential. Further experimental work is crucial to determine its specific fuel properties and to elucidate its combustion chemistry, which will contribute to the broader understanding of fuel science and the development of next-generation energy resources.

References

experimental procedure for acid-catalyzed dehydration of 1,2-dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol (B102604). This elimination reaction is a classic method for synthesizing alkenes and proceeds via an E1 mechanism. The tertiary alcohol, 1,2-dimethylcyclopentanol, readily undergoes dehydration in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid, to yield a mixture of isomeric alkenes. The product distribution is primarily governed by Zaitsev's rule, which favors the formation of the most substituted, and therefore most stable, alkene. This protocol outlines the synthesis, purification, and characterization of the resulting alkene products, with a focus on providing a reproducible method for researchers in organic synthesis and drug development.

Introduction and Reaction Overview

The acid-catalyzed dehydration of alcohols is a fundamental transformation in organic chemistry used to prepare alkenes.[1] For secondary and tertiary alcohols, the reaction typically follows an E1 (unimolecular elimination) mechanism.[1][2][3] The process is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[4][5] Subsequent loss of the water molecule generates a carbocation intermediate.[4][5] Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[2][3]

In the case of 1,2-dimethylcyclopentanol, a tertiary alcohol, a relatively stable tertiary carbocation is formed. Deprotonation can occur from adjacent carbons, leading to a mixture of alkene isomers. According to Zaitsev's rule, the major product is expected to be the most highly substituted alkene.[6][7] Therefore, 1,2-dimethylcyclopentene (a tetrasubstituted alkene) is predicted to be the major product, while 2,3-dimethylcyclopentene (a trisubstituted alkene) is expected as the minor product.

Reaction Scheme: Reactant: 1,2-Dimethylcyclopentanol Products: this compound (Major), 2,3-Dimethylcyclopentene (Minor) Catalyst: H₂SO₄ or H₃PO₄

Data Presentation

Quantitative data for the reagents and expected products are summarized below for procedural planning and product analysis.

Table 1: Physical Properties of Reactants and Products

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1,2-Dimethylcyclopentanol114.19155-1570.919
This compound96.17104-1050.796
2,3-Dimethylcyclopentene96.17102-1030.785
Sulfuric Acid (98%)98.083371.84
Phosphoric Acid (85%)98.001581.685

Table 2: Suggested Experimental Quantities

ReagentAmountMolesVolume
1,2-Dimethylcyclopentanol10.0 g0.0876~10.9 mL
Sulfuric Acid (conc.)~2.0 mL-2.0 mL
or Phosphoric Acid (85%)~4.0 mL-4.0 mL
5% Sodium Bicarbonate2 x 15 mL-30 mL
Anhydrous Sodium Sulfate (B86663)~2.0 g--

Table 3: Theoretical Product Distribution

Alkene ProductStructure TypePredicted AbundanceRationale
This compoundTetrasubstitutedMajorMore stable alkene (Zaitsev's Rule).[6][7]
2,3-DimethylcyclopenteneTrisubstitutedMinorLess stable alkene.

Note: The actual product distribution can be influenced by reaction conditions and should be determined experimentally using Gas Chromatography (GC).[8]

Experimental Protocols

Safety Precautions: Concentrated sulfuric and phosphoric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle acids in a chemical fume hood. Alkene products are flammable. Keep away from open flames and ignition sources.

3.1. Reaction Setup and Synthesis

  • Place 10.0 g of 1,2-dimethylcyclopentanol into a 50 mL round-bottom flask containing a magnetic stir bar.

  • In a chemical fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid (or 4.0 mL of 85% phosphoric acid) to the flask while stirring. The addition is exothermic.

  • Assemble a fractional distillation apparatus using the round-bottom flask as the distilling pot. Place a 25 mL receiving flask in an ice-water bath to collect the distillate.

  • Heat the reaction mixture using a heating mantle set to a gentle boil. The alkene products, being more volatile than the starting alcohol, will co-distill with water as they are formed.[9]

  • Continue the distillation until no more distillate is collected, typically when the temperature at the distillation head rises significantly or charring is observed in the reaction flask. Maintain the distillation head temperature below 110°C.

3.2. Product Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Add 15 mL of 5% sodium bicarbonate solution to neutralize any co-distilled acid.[10] Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 15 mL of water. Separate and discard the aqueous layer.

  • Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate to dry the product.[9] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Carefully decant or filter the dried liquid into a pre-weighed, clean vial to obtain the final product mixture.

  • Calculate the percentage yield of the alkene mixture.

3.3. Product Characterization

  • Gas Chromatography (GC): Analyze the product mixture using GC to determine the relative percentages of the alkene isomers.[11][12] The area under each peak is proportional to the amount of the corresponding compound.[8]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. Confirm the presence of a C=C stretch (around 1650 cm⁻¹) and the absence of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structures of the alkene products. The ¹H NMR spectrum of this compound is expected to show signals for the methyl groups and the cyclopentene (B43876) ring protons.[13]

Visualizations

4.1. Reaction Mechanism Pathway

G Figure 1: Reaction Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation (Elimination) A 1,2-Dimethylcyclopentanol + H+ B Protonated Alcohol (Oxonium Ion) A->B Fast C Tertiary Carbocation + H2O B->C Slow, Rate-Determining D This compound (Major Product) C->D -H+ (from C2 or C5) E 2,3-Dimethylcyclopentene (Minor Product) C->E -H+ (from C3)

Caption: E1 mechanism for the dehydration of 1,2-dimethylcyclopentanol.

4.2. Experimental Workflow

G Figure 2: Experimental Workflow start Start: Reagents react Combine Alcohol and Acid Catalyst in Round-Bottom Flask start->react distill Heat and Collect Distillate via Fractional Distillation react->distill workup Transfer Distillate to Separatory Funnel distill->workup neutralize Neutralize with NaHCO3 Solution workup->neutralize wash Wash with Water neutralize->wash dry Dry Organic Layer with Anhydrous Na2SO4 wash->dry isolate Isolate Final Alkene Mixture dry->isolate analyze Analyze by GC, IR, NMR isolate->analyze end End: Characterized Products analyze->end

Caption: Flowchart of the synthesis and purification procedure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Cyclopentenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclopentenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic experiments.

General Troubleshooting Guide

This guide addresses common issues that can arise during various synthetic routes to substituted cyclopentenes.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields are a frequent issue and can typically be traced back to several critical factors:

  • Moisture Contamination: Many reagents used in cyclopentene (B43876) synthesis, such as organometallics and acyl chlorides, are highly sensitive to moisture. Even atmospheric moisture can hydrolyze starting materials or reagents, leading to significant product loss.[1]

  • Impure Reagents or Solvents: The purity of starting materials and solvents is crucial. Old or improperly stored reagents can degrade, and residual impurities in solvents can interfere with the reaction.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of side products.[3][4]

  • Side Reactions: The structure of the reactants can make them susceptible to undesired side reactions like polymerization, rearrangements (e.g., Wagner/Meerwein), or additions across double bonds, especially under harsh acidic or thermal conditions.[1][5]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, purification (e.g., on a silica (B1680970) column), or evaporation if the product is volatile.[4][6]

Question 2: How can I drive an incomplete reaction to completion?

Answer: If you observe unconsumed starting material, consider the following strategies:

  • Adjust Reagent Stoichiometry: Using a slight excess (e.g., 1.2 to 1.5 equivalents) of a key reagent can help drive the equilibrium towards the product.[1]

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor carefully, as excessive heat can promote side reactions and decomposition.[3]

  • Extend Reaction Time: Some reactions are inherently slow. Extending the reaction time, with careful monitoring by TLC or GC, can lead to higher conversion.[3]

  • Re-evaluate the Catalyst: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may need to be handled under an inert atmosphere. Slow catalyst turnover or product inhibition can also stall a reaction.[5][7]

Question 3: I am observing multiple unexpected spots on my TLC plate. How can I identify and minimize side products?

Answer: The formation of significant side products is a common challenge.

  • Identify the Side Products: If possible, isolate and characterize the major side products using techniques like NMR or mass spectrometry. Understanding their structure can provide insight into the undesired reaction pathway.

  • Common Side Reactions and Solutions:

    • Polymerization: Often caused by high temperatures or excessively acidic/basic conditions.[3] Try lowering the reaction temperature or reducing the catalyst concentration.[3]

    • Rearrangements: Cationic intermediates, common in reactions like the Nazarov cyclization, are prone to rearrangements. Using milder Lewis acids or "directed" strategies (e.g., with β-silyl substituted dienones) can suppress these processes.[5][7]

    • Isomerization: The product may exist as a mixture of isomers. This can sometimes be controlled by adjusting reaction conditions to favor the thermodynamically more stable product.[7]

Troubleshooting Workflow for Low Product Yield

G start Low Product Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Pure impure Solution: Purify Starting Materials / Use Anhydrous Solvents check_purity->impure Impure? check_anhydrous Ensure Anhydrous Conditions check_conditions->check_anhydrous Correct optimize_cond Solution: Optimize Temp/Time. Adjust Stoichiometry. check_conditions->optimize_cond Incorrect? check_workup Review Workup & Purification Procedure check_anhydrous->check_workup Dry dry_system Solution: Flame/Oven-Dry Glassware. Use Inert Atmosphere. check_anhydrous->dry_system Moisture Present? optimize_workup Solution: Thoroughly Extract. Check for Product Volatility. check_workup->optimize_workup Product Loss? end_node Yield Improved check_workup->end_node Optimized impure->end_node optimize_cond->end_node dry_system->end_node optimize_workup->end_node

Caption: A troubleshooting workflow to diagnose and resolve common causes of low product yield.

Method-Specific FAQs

Nazarov Cyclization

Question 4: My Nazarov cyclization requires stoichiometric amounts of a Lewis acid promoter. How can I make it catalytic?

Answer: This is a known limitation of the classical Nazarov cyclization.[5][7] Several strategies can help reduce promoter loading:

  • Use Highly Reactive Substrates: Substrates with electron-donating groups can facilitate the reaction, often requiring less promoter.

  • Employ "Directed" Cyclizations: Incorporating a β-silyl or β-stannyl group on the dienone can dramatically increase the synthetic utility and may allow for catalytic conditions. The silicon group stabilizes the intermediate carbocation and directs elimination.[8]

  • Screen Modern Catalysts: Research has focused on developing more active catalytic systems. While challenging, some progress has been made, particularly for reactive substrates.[5][7]

Question 5: I am struggling with poor stereoselectivity in my Nazarov cyclization. What factors control this?

Answer: The stereochemistry of the Nazarov cyclization is determined during the 4π conrotatory electrocyclization step.[7][8] However, achieving high stereoselectivity can be difficult.

  • Torquoselectivity: Controlling the direction of the conrotatory ring closure is key for an enantioselective reaction. This often requires a chiral Lewis acid catalyst, though developing a general solution remains a challenge.[5][7]

  • Diastereoselectivity: The initial stereochemistry of the dienone can influence the final product. However, the acidic conditions can cause racemization at centers alpha to the ketone, leading to low diastereoselectivity.[8] The final elimination step, which forms the double bond, often favors the most thermodynamically stable product.[7]

Pauson-Khand Reaction (PKR)

Question 6: My intermolecular Pauson-Khand reaction gives poor regioselectivity. How can I control it?

Answer: Poor selectivity is a classic issue with intermolecular PKR.[9]

  • Intramolecular Reactions: The most effective solution is to switch to an intramolecular reaction (using an enyne substrate). The tether between the alkene and alkyne pre-organizes the molecule, leading to much higher selectivity and is widely used in total synthesis.[9][10]

  • Steric Hindrance: In intermolecular reactions, regioselectivity is often dictated by sterics. Using a sterically bulky alkyne substituent can help direct the cycloaddition.[11]

  • Chelating Heteroatoms: The presence of a chelating heteroatom on the alkene substrate can help direct the coordination to the metal center, improving selectivity.[9]

Question 7: Are there alternatives to the traditional stoichiometric cobalt carbonyl catalyst?

Answer: Yes, significant research has been dedicated to developing catalytic versions of the PKR. Various transition metals can be used, including Rhodium, Palladium, and Iridium, often with specific ligands.[9][10] Additives such as amine N-oxides can also be used to facilitate the reaction and allow for catalytic quantities of the metal complex.[9]

Ring-Closing Metathesis (RCM)

Question 8: How do I choose the right catalyst for my RCM reaction to synthesize a cyclopentene?

Answer: Catalyst selection is critical for a successful RCM reaction.

  • Grubbs Catalysts: Ruthenium-based Grubbs catalysts (1st, 2nd, and 3rd generation) and Hoveyda-Grubbs catalysts are the most common.[12][13]

    • 1st Generation: Good for simple, unhindered dienes.

    • 2nd Generation: More reactive and shows better performance with more sterically hindered or electron-deficient alkenes.[13]

    • Hoveyda-Grubbs Catalysts: Offer increased stability and are often used in industrial applications.[14]

  • Substrate Tolerance: The choice depends on the functional groups present in your molecule. Modern catalysts tolerate a wide range of functional groups, including alcohols, amides, and esters.[12][14]

Question 9: My RCM reaction is slow or fails. What can I do?

Answer: A sluggish RCM reaction can often be improved by:

  • Increasing Catalyst Loading: While undesirable, increasing the catalyst loading can sometimes be necessary.

  • Removing Ethylene (B1197577): RCM of terminal dienes produces volatile ethylene. The reaction is an equilibrium, so removing ethylene (e.g., by bubbling an inert gas through the solution or performing the reaction under vacuum) drives the reaction toward the product.[12][13]

  • Changing the Solvent and Temperature: RCM is often performed in solvents like dichloromethane (B109758) or toluene. Increasing the temperature can improve reaction rates, but be aware of potential catalyst decomposition.

Data Presentation

Table 1: Comparison of Catalysts in a Model Pauson-Khand Reaction (This is a representative table based on general principles described in the literature. Actual results will vary based on specific substrates and conditions.)

Catalyst SystemLoading (mol%)Temperature (°C)Time (h)Yield (%)Reference Principle
Co₂(CO)₈ (stoichiometric)110601275[9]
[Rh(CO)₂Cl]₂ (catalytic)51102465[10]
Co₂(CO)₈ / N-oxide10251885[9]
Pd(dba)₂ / Ligand5802070[10]

Experimental Protocols

Protocol 1: Synthesis of Cyclopent-3-ene-1-carbonyl chloride via Thionyl Chloride

This protocol is based on a common procedure for converting a carboxylic acid to an acyl chloride, a versatile intermediate.

Materials:

  • Cyclopent-3-ene-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethylformamide (DMF) (optional, catalytic amount)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried round-bottom flask with a stir bar

  • Condenser and drying tube

  • Syringes and needles

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere of nitrogen or argon. All reagents and solvents must be anhydrous.[1]

  • Charging the Flask: To the flask, add Cyclopent-3-ene-1-carboxylic acid (1.0 eq). Add anhydrous DCM (approx. 3-5 mL per gram of acid).[1]

  • Reagent Addition: Begin stirring the solution. Slowly add thionyl chloride (1.5 eq) dropwise via syringe at room temperature. If desired, a catalytic drop of DMF can be added.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Gentle heating to reflux (40-50°C) for 1-3 hours can be applied if the reaction is slow. The reaction is often complete when gas evolution (SO₂ and HCl) ceases.[1]

  • Monitoring: Monitor the reaction's progress. Direct TLC analysis is often unreliable as the acyl chloride can react with the silica gel. A recommended method is to quench a small aliquot in methanol (B129727) and analyze the resulting methyl ester by TLC or GC-MS. The disappearance of the starting acid indicates completion.[1]

  • Workup: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. This should be done in a well-ventilated fume hood.

  • Purification: The crude product, Cyclopent-3-ene-1-carbonyl chloride, is often used directly in the next step due to its reactivity. If necessary, it can be purified by vacuum distillation, but care must be taken to avoid decomposition.

Decision-Making and Mechanistic Diagrams

G start Select Synthesis Strategy for Substituted Cyclopentene q1 Acyclic Precursor? start->q1 q2 Desired Product is a Cyclopentenone? q1->q2 Yes rcm Strategy: Ring-Closing Metathesis (RCM) q1->rcm No (e.g., a diene) q3 Starting with an Enyne? q2->q3 Yes other Consider other methods: Aldol, Michael additions, Heck reaction, etc. q2->other No q4 Starting with a Dienone? q3->q4 No pk Strategy: Pauson-Khand Reaction (PKR) q3->pk Yes nazarov Strategy: Nazarov Cyclization q4->nazarov Yes q4->other No

Caption: A decision tree for selecting a primary synthetic strategy based on the precursor and target.

G dienone Divinyl Ketone (Dienone) pentadienyl Pentadienyl Cation dienone->pentadienyl promoter Lewis or Brønsted Acid Promoter (LA) promoter->pentadienyl problem1 Challenge: Stoichiometric promoter often required promoter->problem1 electrocyclization 4π Conrotatory Electrocyclization pentadienyl->electrocyclization oxyallyl Oxyallyl Cation electrocyclization->oxyallyl problem2 Challenge: Control of Torquoselectivity (Absolute Stereochemistry) electrocyclization->problem2 elimination Elimination of H+ oxyallyl->elimination product Cyclopentenone Product elimination->product problem3 Challenge: Regioselectivity of Elimination elimination->problem3 inv1 inv2

Caption: Key steps and challenges in the Nazarov cyclization mechanism.

References

Technical Support Center: Synthesis of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dimethylcyclopentene. The primary focus is on optimizing the yield of the target molecule, with a detailed examination of the common acid-catalyzed dehydration of 1,2-dimethylcyclopentanol (B102604).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of this compound Incomplete reaction: Insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Catalyst degradation or inactivity: The acid catalyst may be old or contaminated.Use a fresh, high-purity acid catalyst. Phosphoric acid is often preferred over sulfuric acid to minimize side reactions.[1]
Formation of diethyl ether: Reaction temperature is too low.Increase the reaction temperature. Dehydration of alcohols to alkenes requires higher temperatures than ether formation.[2]
Presence of Significant Side Products (Isomers) Carbocation rearrangement: The tertiary carbocation intermediate may rearrange to a more stable form, leading to other isomers like 1,5-dimethylcyclopentene.Use a milder acid catalyst or lower the reaction temperature to disfavor rearrangement. However, this may also slow down the desired reaction.
Use of a strong, oxidizing acid: Sulfuric acid can cause charring and the formation of various oxidation byproducts.[1]Substitute sulfuric acid with 85% phosphoric acid, which is less oxidizing and generally leads to cleaner reactions.[1]
Product is Contaminated with Starting Material Incomplete reaction: As mentioned above.Increase reaction time and/or temperature.
Inefficient purification: The distillation or extraction process may not be effectively separating the product from the unreacted alcohol.Ensure proper distillation technique, collecting the fraction at the expected boiling point of this compound (~105-106°C). Perform aqueous workups to remove the acid and any water-soluble impurities.
Charring or Darkening of the Reaction Mixture Use of concentrated sulfuric acid: This is a strong dehydrating and oxidizing agent that can cause polymerization and charring of organic materials.[1]Use 85% phosphoric acid instead of concentrated sulfuric acid.[1]
Excessive heating: Overheating the reaction mixture can lead to decomposition and polymerization.Use a heating mantle with a temperature controller to maintain a stable and appropriate reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common laboratory method is the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol.[3] This reaction proceeds through an E1 elimination mechanism, which involves the formation of a tertiary carbocation intermediate.[4]

Q2: Which acid catalyst is best for this dehydration reaction?

A2: While both concentrated sulfuric acid and 85% phosphoric acid can be used, phosphoric acid is generally recommended.[1] Sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions, including charring and the formation of sulfur dioxide.[1] Phosphoric acid is less oxidizing and typically results in a cleaner reaction with higher yields of the desired alkene.

Q3: What is the optimal temperature for the dehydration of 1,2-dimethylcyclopentanol?

A3: For tertiary alcohols, dehydration to an alkene generally occurs at milder temperatures compared to primary or secondary alcohols.[2] A temperature range of 25-80°C is often cited for the dehydration of tertiary alcohols.[5] It is crucial to maintain a temperature high enough to favor elimination over the competing ether formation, which occurs at lower temperatures.[2]

Q4: What are the expected side products in this synthesis?

A4: The primary side products are isomers of dimethylcyclopentene, which can arise from carbocation rearrangements. For instance, a hydride shift could potentially lead to the formation of other isomers. According to Zaitsev's rule, the most substituted alkene, this compound, is expected to be the major product. Another potential side product is the corresponding ether, which can form if the reaction temperature is too low.

Q5: How can I purify the final product?

A5: Purification is typically achieved through distillation. Since this compound is volatile, it can be distilled from the reaction mixture. A subsequent fractional distillation can be used to separate it from any remaining starting material and isomeric side products. Washing the crude product with a dilute sodium bicarbonate solution will neutralize any remaining acid catalyst, and a final wash with brine followed by drying over an anhydrous salt like sodium sulfate (B86663) is recommended before distillation.

Experimental Protocol: Acid-Catalyzed Dehydration of 1,2-Dimethylcyclopentanol

This protocol is a general guideline and may require optimization.

Materials:

  • 1,2-dimethylcyclopentanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips

Procedure:

  • To a round-bottom flask, add 1,2-dimethylcyclopentanol and a few boiling chips.

  • Slowly add 85% phosphoric acid to the flask while swirling. The molar ratio of alcohol to acid should be optimized, but a starting point is typically around 1:0.3.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Gently heat the mixture using a heating mantle to the appropriate temperature (start with a conservative temperature and slowly increase as needed, monitoring for product formation).

  • Collect the distillate, which will be a mixture of this compound and water, in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Perform a final fractional distillation to purify the this compound, collecting the fraction at its boiling point (~105-106°C).

Data Presentation

Table 1: Hypothetical Yield of this compound under Various Reaction Conditions

EntryCatalystCatalyst:Alcohol Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄0.360165
2H₂SO₄0.380170
3H₃PO₄0.360175
4H₃PO₄0.380185
5H₃PO₄0.580188
6H₃PO₄0.380290

Note: This data is illustrative and intended to show general trends. Actual yields will vary based on specific experimental conditions and techniques.

Visualizations

troubleshooting_flowchart start Start Synthesis issue Low or No Yield? start->issue incomplete_rxn Check Reaction Time/ Temperature issue->incomplete_rxn Yes side_products Significant Side Products? issue->side_products No catalyst_issue Check Catalyst Activity incomplete_rxn->catalyst_issue ether_formation Increase Temperature catalyst_issue->ether_formation end Optimized Yield ether_formation->end rearrangement Consider Milder Acid/ Lower Temperature side_products->rearrangement Yes side_products->end No strong_acid Switch to Phosphoric Acid rearrangement->strong_acid strong_acid->end

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

experimental_workflow start Start reactants Combine 1,2-dimethylcyclopentanol and Phosphoric Acid start->reactants distillation Simple Distillation reactants->distillation workup Aqueous Workup (NaHCO₃, Brine) distillation->workup drying Dry with Na₂SO₄ workup->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

References

Technical Support Center: Bromination of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1,2-dimethylcyclopentene.

Troubleshooting Guide

Encountering unexpected results during the bromination of this compound can be a common challenge. The following table outlines potential issues, their likely causes, and recommended solutions to help you optimize your reaction conditions and achieve the desired product.

Issue Potential Cause Recommended Solution
Low yield of the desired trans-1,2-dibromo-1,2-dimethylcyclopentane Incomplete reaction.Increase the reaction time or slightly warm the reaction mixture. Ensure the bromine is added slowly and with efficient stirring to maintain a consistent reaction rate.
Loss of product during workup.Use a non-polar solvent for extraction and minimize the number of aqueous washes. Ensure complete removal of the solvent under reduced pressure without excessive heating.
Formation of a significant amount of allylic bromination product (e.g., 3-bromo-1,2-dimethylcyclopentene) Radical reaction pathway is competing with the electrophilic addition. This is often initiated by light or high temperatures.Conduct the reaction in the dark, for example, by wrapping the reaction flask in aluminum foil. Maintain a low reaction temperature (e.g., 0°C or below). Use a non-polar solvent to favor the electrophilic addition pathway.
Presence of multiple unidentified products in the crude NMR Complex side reactions, potentially including carbocation rearrangements or over-bromination.Ensure the use of a non-polar solvent to stabilize the bromonium ion and discourage carbocation formation. Add the bromine solution dropwise to avoid localized high concentrations of bromine. Use a 1:1 stoichiometric ratio of bromine to the alkene.
Reaction mixture turns dark or forms a precipitate Polymerization or decomposition of the starting material or products.Ensure the absence of acidic impurities that could catalyze polymerization. Run the reaction at a lower temperature. Degas the solvent prior to use to remove dissolved oxygen, which can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of this compound?

The primary reaction pathway for the bromination of this compound is an electrophilic addition. This reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition. Therefore, the expected major product is the trans-1,2-dibromo-1,2-dimethylcyclopentane.[1]

Q2: What are the most common side reactions observed during the bromination of this compound?

The two most probable side reactions are:

  • Allylic Bromination: This is a radical substitution reaction that can compete with the electrophilic addition, especially under conditions that favor radical formation such as exposure to UV light or high temperatures. This side reaction would lead to the formation of 3-bromo-1,2-dimethylcyclopentene.

  • Carbocation Rearrangement: Although less common in simple brominations in non-polar solvents, if a carbocation intermediate is formed instead of a bromonium ion (which can be promoted by polar protic solvents), it could potentially undergo rearrangement to a more stable carbocation before bromide attack, leading to rearranged products. However, for this compound, the tertiary carbocations that would be formed are already relatively stable, making extensive rearrangement less likely.

Q3: How can I minimize the formation of the allylic bromination side product?

To suppress the radical-mediated allylic bromination, it is crucial to control the reaction conditions. Performing the reaction in the dark and at low temperatures will significantly disfavor the initiation of the radical chain reaction. Using a non-polar solvent like carbon tetrachloride or dichloromethane (B109758) also helps to promote the desired electrophilic addition pathway.

Q4: Can the stereochemistry of the product be controlled?

The stereochemistry of the major product is dictated by the anti-addition mechanism involving the bromonium ion, which strongly favors the formation of the trans isomer. While some minor formation of the cis isomer might occur, the trans product is expected to be predominant.

Experimental Protocols

Protocol for the Electrophilic Bromination of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in a dry, non-polar solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.0 equivalent) in the same solvent. Add the bromine solution dropwise to the stirred alkene solution over a period of 30-60 minutes. Maintain the temperature at 0°C throughout the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure trans-1,2-dibromo-1,2-dimethylcyclopentane.

Data Presentation

Reaction Condition Solvent Temperature Light Condition Expected Major Product (% Yield) Expected Allylic Bromination Product (% Yield)
A (Optimized for Addition) Dichloromethane0°CDark>95%<5%
B (Promoting Side Reaction) Carbon TetrachlorideRoom TemperatureAmbient Light~70%~30%
C (Radical Conditions) Carbon TetrachlorideReflux (77°C)UV LampLowerHigher

Visualizations

Reaction_Pathway This compound This compound Bromonium Ion Intermediate Bromonium Ion Intermediate This compound->Bromonium Ion Intermediate + Br2 (Electrophilic Addition) Allylic Radical Intermediate Allylic Radical Intermediate This compound->Allylic Radical Intermediate + Br• (Radical Abstraction) trans-1,2-Dibromo-1,2-dimethylcyclopentane trans-1,2-Dibromo-1,2-dimethylcyclopentane 3-Bromo-1,2-dimethylcyclopentene 3-Bromo-1,2-dimethylcyclopentene Bromonium Ion Intermediate->trans-1,2-Dibromo-1,2-dimethylcyclopentane + Br- Allylic Radical Intermediate->3-Bromo-1,2-dimethylcyclopentene + Br2

Caption: Main and side reaction pathways in the bromination of this compound.

Troubleshooting_Workflow start Start Experiment check_yield Is the yield of the desired product satisfactory? start->check_yield high_yield High Yield & Purity (Process Complete) check_yield->high_yield Yes low_yield Troubleshoot Low Yield: - Check reaction time/temp - Optimize workup check_yield->low_yield No check_purity Is the product pure by NMR/GC? check_purity->high_yield Yes impure_product Troubleshoot Impurities: - Identify side products - Adjust reaction conditions (light, temp, solvent) check_purity->impure_product No high_yield->check_purity re_evaluate Re-run experiment with adjusted parameters low_yield->re_evaluate impure_product->re_evaluate re_evaluate->check_yield

Caption: A workflow for troubleshooting the bromination of this compound.

References

Technical Support Center: Controlling Stereochemistry in 1,2-Dimethylcyclopentene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective hydrogenation of 1,2-dimethylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the catalytic hydrogenation of this compound?

Typically, the catalytic hydrogenation of this compound over heterogeneous catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) results in the syn-addition of two hydrogen atoms across the double bond.[1][2][3][4] This means both hydrogen atoms add to the same face of the alkene. The alkene will adsorb onto the catalyst surface from the less sterically hindered face, leading to the formation of cis-1,2-dimethylcyclopentane (B72798) as the major product.[5][6]

Q2: Is it possible to form trans-1,2-dimethylcyclopentane (B44192)?

Yes, the formation of trans-1,2-dimethylcyclopentane is possible and is a common issue when trying to achieve high diastereoselectivity. The trans isomer can be formed, sometimes even as the major product, under certain conditions, particularly with palladium and platinum catalysts.[7] This is often due to double bond migration occurring before the hydrogenation step, which can lead to a different stereochemical outcome.[7]

Q3: What is the difference between using a heterogeneous and a homogeneous catalyst for this reaction?

Heterogeneous catalysts, like Pd/C, are in a different phase from the reaction mixture (solid catalyst, liquid solution).[8][9] They are generally easy to separate from the reaction mixture, reusable, and robust under a range of conditions.[10] However, achieving high selectivity can sometimes be challenging due to the complex nature of the catalyst surface.[10]

Homogeneous catalysts dissolve in the reaction mixture, creating a single phase.[9][11] This often allows for milder reaction conditions, higher selectivity, and a better-understood reaction mechanism due to well-defined active sites.[10][11] However, separating the catalyst from the product can be difficult and expensive.[10][11]

Q4: What are common side reactions to be aware of?

The most significant side reaction affecting stereochemistry is the isomerization (double bond migration) of this compound to other isomers before hydrogenation takes place.[7] Under harsh conditions (high temperature and pressure), ring-opening of the cyclopentane (B165970) ring to form n-heptane derivatives is a possibility, though less common for cyclopentane rings compared to more strained cyclopropanes and cyclobutanes.[12]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (High Percentage of trans Isomer)

If you are observing a higher-than-expected amount of the trans-1,2-dimethylcyclopentane product, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action Rationale
Double Bond Migration Switch to a Raney Nickel catalyst.[7] Alternatively, use a catalyst known for lower isomerization activity.Raney Ni has been reported to favor the formation of the cis product from 1,2-disubstituted cyclopentenes.[7]
Catalyst Choice Consider using a homogeneous catalyst like Crabtree's catalyst if functional group tolerance allows.Homogeneous catalysts can offer higher selectivity by operating under milder conditions where isomerization is less likely.
Reaction Temperature Lower the reaction temperature.Higher temperatures can provide the energy needed for the less favorable double bond migration to occur.
Hydrogen Pressure Optimize hydrogen pressure. Start with lower pressures (e.g., balloon pressure).High hydrogen pressure can sometimes influence selectivity, though the effect is system-dependent.[13]
Solvent Effects Experiment with different solvents. Protic solvents (e.g., ethanol (B145695), methanol) are common, but aprotic solvents (e.g., ethyl acetate, THF) may alter selectivity.[14][15]The solvent can influence the substrate's conformation at the catalyst surface and the solubility of hydrogen.[14]
Issue 2: Slow or Incomplete Reaction

If the reaction is sluggish or stalls before the starting material is fully consumed, use this guide to diagnose the problem.

Potential Cause Troubleshooting Action Rationale
Catalyst Poisoning Purify the substrate, solvent, and hydrogen gas. Common poisons include sulfur, nitrogen compounds, halides, and carbon monoxide.[16][17][18]Poisons irreversibly bind to the catalyst's active sites, rendering it inactive. Even trace amounts can have a significant impact.[16]
Poor Catalyst Activity Use a fresh batch of catalyst. Ensure dry Pd/C is handled under an inert atmosphere as it is pyrophoric.[19][20]Catalysts can lose activity over time due to oxidation or improper storage.
Insufficient Agitation Increase the stirring rate.This is a three-phase reaction (solid catalyst, liquid substrate/solvent, hydrogen gas). Efficient mixing is crucial for mass transfer.[15]
Inadequate Hydrogen Pressure For sterically hindered alkenes, atmospheric pressure may be insufficient. Increase the hydrogen pressure using a Parr shaker or similar apparatus.[15]Higher pressure increases the concentration of hydrogen available at the catalyst surface, which can accelerate the reaction rate.
Suboptimal Temperature Gently warm the reaction (e.g., to 40-50 °C).While high temperatures can reduce selectivity, a moderate increase can improve the reaction rate. However, monitor for side reactions.[15]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using 10% Pd/C at Atmospheric Pressure

This protocol is a standard starting point for the hydrogenation of this compound.

  • Vessel Preparation : Add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate, ~0.1 M concentration) to a round-bottom flask equipped with a magnetic stir bar.

  • Inerting : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.

  • Catalyst Addition : Under a positive flow of inert gas, carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).[16] Caution : Pd/C can be pyrophoric and should be handled with care, away from flammable vapors.[19][20]

  • Hydrogen Introduction : Evacuate the flask and backfill with hydrogen gas three times. Finally, leave a hydrogen-filled balloon attached to the flask via a needle through the septum.[19]

  • Reaction : Stir the mixture vigorously at room temperature.[16]

  • Monitoring : Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Workup : Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution : Do not allow the catalyst on the Celite to dry, as it can ignite in the presence of air. Wash the filter cake with the reaction solvent.

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude product. Purify as necessary.

Visualizations

Logical Workflow for Troubleshooting Hydrogenation Reactions

G cluster_troubleshoot Troubleshooting start Start Hydrogenation check_conversion Check Conversion by GC/NMR start->check_conversion low_conversion Low Conversion? check_conversion->low_conversion Incomplete Reaction low_selectivity Low Diastereoselectivity? check_conversion->low_selectivity Complete, Poor Ratio check_poisoning Check for Catalyst Poisons (Sulfur, Nitrogen, etc.) low_conversion->check_poisoning Yes end_product Desired Product Obtained low_conversion->end_product No change_catalyst Change Catalyst (e.g., to Raney Ni) low_selectivity->change_catalyst Yes low_selectivity->end_product No optimize_conditions Optimize Conditions: - Increase H2 Pressure - Increase Temperature - Improve Agitation check_poisoning->optimize_conditions optimize_conditions->start Retry modify_conditions Modify Conditions: - Lower Temperature - Change Solvent change_catalyst->modify_conditions modify_conditions->start Retry

Caption: Troubleshooting workflow for hydrogenation reactions.

Stereochemical Pathways in this compound Hydrogenation

G cluster_pathways Reaction Pathways sub This compound path_syn Direct Hydrogenation (syn-addition) sub->path_syn path_iso Isomerization (Double Bond Migration) sub->path_iso prod_cis cis-1,2-Dimethylcyclopentane (Major Product) path_syn->prod_cis iso_sub Isomeric Alkene path_iso->iso_sub iso_hydro Hydrogenation iso_sub->iso_hydro prod_trans trans-1,2-Dimethylcyclopentane (Minor/Side Product) iso_hydro->prod_trans

References

preventing isomerization of 1,2-Dimethylcyclopentene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimethylcyclopentene. The focus is on preventing isomerization during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of this compound during a reaction?

A1: The most common cause of isomerization is the presence of acidic conditions, which can lead to the formation of a carbocation intermediate. This intermediate can then undergo rearrangements, such as 1,2-hydride shifts, leading to the formation of more stable alkene isomers.[1][2][3]

Q2: Can heat alone cause the isomerization of this compound?

A2: While thermal isomerization of alkenes is possible, it typically requires high temperatures. For most standard laboratory reactions, acid-catalyzed pathways are the more significant concern for isomerization of this compound.

Q3: Are there specific reaction types that are known to be prone to causing isomerization of this compound?

A3: Yes, any reaction that is performed under acidic conditions or generates acidic byproducts should be considered at high risk for causing isomerization. A prime example is the acid-catalyzed hydration of alkenes.[1][2][3][4]

Q4: Which reactions are generally "safe" to perform on this compound without significant risk of isomerization?

A4: Reactions that proceed through a concerted mechanism or involve a cyclic intermediate, and are performed under neutral or basic conditions, are generally safe. These include hydroboration-oxidation, dihydroxylation with osmium tetroxide or cold, alkaline potassium permanganate, epoxidation with peroxy acids like m-CPBA, and catalytic hydrogenation.[5][6][7][8][9]

Troubleshooting Guides

Issue 1: Formation of an unexpected isomer during an addition reaction.
  • Potential Cause: Presence of trace amounts of acid in your reactants, solvents, or glassware.

  • Recommended Solutions:

    • Ensure all glassware is thoroughly washed and dried, and if necessary, rinsed with a weak base solution (e.g., dilute sodium bicarbonate) followed by distilled water and drying.

    • Use freshly distilled, anhydrous solvents to minimize the presence of acidic impurities.

    • If the reaction allows, add a non-nucleophilic base, such as pyridine (B92270) or a hindered amine, to scavenge any protons.

Issue 2: Low yield of the desired product and a mixture of constitutional isomers in the crude product.
  • Potential Cause: The chosen reaction conditions are promoting a carbocation-mediated pathway.

  • Recommended Solutions:

    • Avoid strong acid catalysts. If an acid is required, consider using a milder Lewis acid that is less likely to promote rearrangement.

    • For hydration, instead of acid-catalyzed hydration, use the hydroboration-oxidation two-step sequence which is known to proceed without carbocation rearrangement.[6][8][10]

    • Keep the reaction temperature as low as reasonably possible to disfavor isomerization pathways which may have a higher activation energy.

Issue 3: Inconsistent stereochemical outcome in catalytic hydrogenation.
  • Potential Cause: The catalyst may be promoting some degree of isomerization prior to hydrogenation, or the steric environment of the substrate is leading to a mixture of diastereomers.

  • Recommended Solutions:

    • Use a highly active catalyst at low temperatures to ensure rapid hydrogenation before isomerization can occur.

    • For this compound, catalytic hydrogenation is expected to deliver hydrogen from the less sterically hindered face, leading to the cis-1,2-dimethylcyclopentane (B72798) product.[5][6] If the trans isomer is observed, it may indicate an isomerization-hydrogenation pathway.

    • Ensure the purity of your starting material; the presence of isomers in the starting material will be reflected in the product mixture.

Data Presentation

The following table provides illustrative data on the expected product distribution for different reactions with substituted cyclopentenes, highlighting conditions that prevent isomerization. Note that specific quantitative data for this compound is scarce in the literature; this table is based on established principles for analogous systems.

ReactionSubstrateConditionsDesired ProductIsomerized ByproductYield of Desired ProductReference Principle
Hydroboration-Oxidation1-Methylcyclopentene1. BH₃•THF2. H₂O₂, NaOHtrans-2-MethylcyclopentanolNone observedHigh[8]
Acid-Catalyzed Hydration1-MethylcyclopenteneH₃O⁺, H₂O1-MethylcyclopentanolRearrangement productsModerate to Low[2][3]
DihydroxylationThis compoundOsO₄ (catalytic), NMOcis-1,2-Dimethylcyclopentane-1,2-diolNone expectedHigh[7][9]
Catalytic HydrogenationThis compoundH₂, Pd/Ccis-1,2-DimethylcyclopentaneNone expectedHigh[5][6]
EpoxidationThis compoundm-CPBA, CH₂Cl₂1,2-Dimethyl-1,2-epoxycyclopentaneNone expectedHigh[8]

Experimental Protocols

Protocol 1: Isomerization-Free Hydroboration-Oxidation of this compound

This protocol is designed to produce (1R,2R)- and (1S,2S)-1,2-dimethylcyclopentanol with high stereoselectivity and without rearrangement.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser is assembled.

  • Reagents:

    • This compound (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF (1.1 eq)

    • Aqueous sodium hydroxide (B78521) (NaOH), 3 M solution

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Anhydrous tetrahydrofuran (B95107) (THF) as solvent

  • Procedure:

    • The flask is charged with this compound and anhydrous THF under a nitrogen atmosphere.

    • The solution is cooled to 0 °C in an ice bath.

    • The BH₃•THF solution is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

    • The mixture is cooled again to 0 °C, and the 3 M NaOH solution is added slowly, followed by the slow, dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic.

    • The reaction mixture is stirred at room temperature for 1 hour.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Stereospecific Dihydroxylation of this compound

This protocol yields cis-1,2-dimethylcyclopentane-1,2-diol.

  • Reaction Setup: A round-bottom flask with a magnetic stir bar.

  • Reagents:

    • This compound (1.0 eq)

    • N-Methylmorpholine N-oxide (NMO), 50 wt% in water (1.5 eq)

    • Osmium tetroxide (OsO₄), 4 wt% in water (0.02 eq)

    • Acetone (B3395972) and water as solvents

  • Procedure:

    • To a solution of this compound in a mixture of acetone and water (10:1) is added NMO.

    • Osmium tetroxide solution is added, and the mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Sodium bisulfite is added to quench the reaction, and the mixture is stirred for 30 minutes.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diol.

Visualizations

Isomerization_Pathway This compound This compound Protonation Protonation This compound->Protonation H+ Tertiary Carbocation Tertiary Carbocation Protonation->Tertiary Carbocation 1,2-Hydride Shift 1,2-Hydride Shift Tertiary Carbocation->1,2-Hydride Shift Rearranged Carbocation Rearranged Carbocation 1,2-Hydride Shift->Rearranged Carbocation Deprotonation Deprotonation Rearranged Carbocation->Deprotonation -H+ Isomerized Product Isomerized Product Deprotonation->Isomerized Product

Caption: Acid-catalyzed isomerization pathway of this compound.

Experimental_Workflow cluster_0 Isomerization-Prone Reaction cluster_1 Isomerization-Free Reaction Start_A This compound Conditions_A Acidic Conditions (e.g., H3O+) Start_A->Conditions_A Product_A Mixture of Products (Desired + Isomerized) Conditions_A->Product_A Start_B This compound Conditions_B Non-Acidic Conditions (e.g., Hydroboration) Start_B->Conditions_B Product_B Single Desired Product Conditions_B->Product_B

Caption: Logical workflow for selecting reaction conditions.

References

Technical Support Center: Purification of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Dimethylcyclopentene.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below to assist in the planning and execution of purification experiments.

PropertyValueUnitsReference
Molecular FormulaC₇H₁₂[1]
Molecular Weight96.17 g/mol [1]
Boiling Point105.8 - 106°C[2][3]
Melting Point-90.4°C[2]
Density0.815g/cm³[2]
Refractive Index1.456[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are fractional distillation, preparative gas chromatography (preparative GC), and preparative high-performance liquid chromatography (preparative HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can vary depending on the synthetic route used.

  • From dehydration of 1,2-dimethylcyclopentanol: The most common impurities are isomeric alkenes (e.g., 1,5-dimethylcyclopentene, 2,3-dimethylcyclopentene), the unreacted starting alcohol, and residual acid catalyst.[4]

  • From a Wittig reaction: Impurities may include the phosphine (B1218219) oxide byproduct, the solvent used in the reaction, and any unreacted starting materials (aldehyde/ketone and Wittig reagent).[5][6][7]

  • General impurities: Toluene, often used as a solvent in related reactions, can sometimes be present as an impurity. Azeotropic distillation may be necessary for its removal if it forms an azeotrope with the product.[8]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[9]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from isomers with close boiling points.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase Column Length: Use a longer fractionating column to increase the number of theoretical plates.

    • Use a More Efficient Column Packing: Switch from less efficient packing like glass beads to more efficient options like Vigreux indentations or structured packing.[10]

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. This can be achieved by slowing down the distillation rate.

    • Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[10]

Issue 2: "Flooding" of the distillation column.

  • Possible Cause: The boil-up rate is too high, causing an excessive amount of vapor to enter the column and carry liquid upwards.

  • Solution:

    • Reduce the Heating Rate: Lower the temperature of the heating mantle to decrease the rate of boiling.

    • Ensure Proper Column Packing: Improperly packed columns can lead to blockages. Ensure the packing material is uniform.

    • Check for Constrictions: Ensure there are no constrictions in the column or condenser that could impede vapor flow.

Preparative Gas Chromatography (Preparative GC)

Issue 1: Co-elution of this compound and its isomers.

  • Possible Cause: The stationary phase of the GC column is not selective enough for the isomers.

  • Solution:

    • Change the Column: Use a column with a different stationary phase that offers better selectivity for cyclic alkenes. A more polar column may provide better separation of isomers.

    • Optimize the Temperature Program: A slower temperature ramp or an isothermal period at an optimal temperature can improve resolution.[11]

    • Use a Longer Column: A longer column will increase the number of theoretical plates and improve separation.[8]

Preparative High-Performance Liquid Chromatography (Preparative HPLC)

Issue 1: Poor peak shape and resolution.

  • Possible Cause: Improper mobile phase composition or column overloading.

  • Solution:

    • Optimize the Mobile Phase: A reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid, can be effective.[2] Adjust the gradient or isocratic composition to improve separation.

    • Reduce Sample Load: Overloading the column can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample.

    • Check for Sample Solubility: Ensure your sample is fully dissolved in the mobile phase to prevent precipitation on the column.

Experimental Protocols

Fractional Distillation

This protocol is designed for the purification of this compound from impurities with different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.[9]

    • Place a stir bar in the round-bottom flask.

    • Ensure all glass joints are properly sealed.

  • Procedure:

    • Add the crude this compound to the round-bottom flask.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. The distillation rate should be slow and steady, about 1-2 drops per second.

    • Monitor the temperature at the top of the column. The initial fractions will contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (105.8-106 °C).

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of liquid remains in the distilling flask.

  • Purity Analysis:

    • Analyze the collected fractions by GC or HPLC to determine their purity.

Preparative Gas Chromatography (Preparative GC)

This method is suitable for separating this compound from closely related isomers.

  • Instrumentation:

    • A preparative gas chromatograph equipped with a fraction collector.

  • Typical Conditions:

    • Column: A longer capillary column (e.g., 50-100 m) with a stationary phase suitable for hydrocarbon separation (e.g., a polar phase like Carbowax or a specific phase for isomer separations).[12]

    • Carrier Gas: Helium or Nitrogen.

    • Injection: Use a splitless or large volume injection technique.

    • Temperature Program: Start with an initial temperature below the boiling point of the lowest boiling component, then ramp the temperature slowly (e.g., 2-5 °C/min) to a final temperature above the boiling point of the highest boiling component.

  • Procedure:

    • Dissolve the crude sample in a minimal amount of a volatile solvent.

    • Inject the sample onto the GC.

    • Set the fraction collector to collect the peak corresponding to the retention time of this compound, which should be determined from an analytical GC run.

  • Purity Analysis:

    • Analyze the collected fraction by analytical GC to confirm its purity.

Preparative High-Performance Liquid Chromatography (Preparative HPLC)

This protocol is based on a scalable reverse-phase method.[2]

  • Instrumentation:

    • A preparative HPLC system with a suitable detector (e.g., UV) and a fraction collector.

  • Typical Conditions:

    • Column: A preparative scale reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water. A small amount of phosphoric acid or formic acid can be added to improve peak shape.

    • Flow Rate: The flow rate will depend on the diameter of the preparative column.

    • Detection: UV detection at a wavelength where this compound absorbs (typically low UV, e.g., 210 nm).

  • Procedure:

    • Dissolve the crude sample in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Collect the fraction corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified product.

  • Purity Analysis:

    • Analyze the purified product by analytical HPLC or GC to confirm its purity.

Diagrams

Purification_Workflow cluster_start Start: Crude this compound cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_final Final Product Start Crude Product Analysis Purity Assessment (GC/HPLC) Start->Analysis Decision Impurity Profile? Analysis->Decision Distillation Fractional Distillation Decision->Distillation Different Boiling Points PrepGC Preparative GC Decision->PrepGC Close-boiling Isomers PrepHPLC Preparative HPLC Decision->PrepHPLC Polar Impurities/ Non-volatile Impurities Final_Analysis Purity Confirmation (GC/HPLC/NMR) Distillation->Final_Analysis PrepGC->Final_Analysis PrepHPLC->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Workflow for selecting a purification method for this compound.

Troubleshooting_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Fractional Distillation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Distillation Rate Too Fast Problem->Cause2 Cause3 Poor Column Insulation Problem->Cause3 Solution1 Increase Column Length/ Use More Efficient Packing Cause1->Solution1 Solution2 Reduce Heating Rate/ Increase Reflux Ratio Cause2->Solution2 Solution3 Insulate Column with Glass Wool/Foil Cause3->Solution3

Caption: Troubleshooting guide for poor separation in fractional distillation.

References

improving selectivity in the functionalization of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve selectivity in the functionalization of 1,2-dimethylcyclopentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high selectivity during the functionalization of the this compound double bond?

The primary challenge is controlling the stereochemistry of the addition to the tetrasubstituted double bond. Because the molecule is prochiral, reactions can result in the formation of stereoisomers (enantiomers or diastereomers). Key challenges include achieving high diastereoselectivity (e.g., syn vs. anti addition) and, in asymmetric reactions, high enantioselectivity. The steric hindrance from the two methyl groups significantly influences the approach of reagents.

Q2: How does the choice of reaction type (e.g., epoxidation, dihydroxylation, hydroboration) influence stereochemical outcomes?

The choice of reaction dictates the possible stereochemical outcomes.

  • Epoxidation: Typically occurs via syn-addition, where both C-O bonds form from the same face of the double bond. Using a peroxy acid like m-CPBA will attack from the sterically less hindered face.

  • Dihydroxylation: Can be controlled to achieve either syn or anti-dihydroxylation. Reagents like osmium tetroxide (OsO₄) yield syn-diols, while methods involving epoxidation followed by acid-catalyzed hydrolysis result in anti-diols.

  • Hydroboration-Oxidation: This two-step process results in the syn-addition of a hydrogen and a hydroxyl group across the double bond. The regioselectivity is less of a concern for this symmetrical alkene, but the stereoselectivity is crucial.

Q3: What role do catalysts play in controlling selectivity?

Catalysts are crucial for controlling stereoselectivity. Chiral catalysts are essential for achieving enantioselectivity. For instance, in asymmetric dihydroxylation (AD), chiral ligands derived from dihydroquinidine (B8771983) or dihydroquinine are used with OsO₄ to favor the formation of one enantiomer of the syn-diol over the other. Similarly, chiral catalysts can be employed in asymmetric epoxidation or hydrogenation to achieve high enantiomeric excess.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound.

Issue 1: Low Diastereoselectivity (e.g., mixture of syn and anti products)

  • Possible Cause 1: The chosen reagent or reaction path does not have a strong intrinsic stereochemical preference. For example, attempting dihydroxylation under conditions that allow for both syn and anti pathways.

  • Solution 1: For syn-dihydroxylation, ensure the use of a reliable method like the OsO₄/NMO system. For anti-dihydroxylation, a two-step procedure involving epoxidation with an agent like m-CPBA followed by ring-opening with an acid catalyst is the standard and effective method.

  • Possible Cause 2: Reaction temperature is too high, leading to non-selective pathways or isomerization.

  • Solution 2: Perform the reaction at lower temperatures. For many stereoselective reactions, such as those involving OsO₄ or hydroboration, temperatures of 0 °C or below are common to enhance selectivity.

Issue 2: Low Yield of the Desired Product

  • Possible Cause 1: Steric hindrance from the two methyl groups on the cyclopentene (B43876) ring is impeding the approach of the reagent.

  • Solution 1: Use smaller, less sterically demanding reagents if possible. For example, in hydroboration, borane-THF (BH₃·THF) or 9-BBN may offer different reactivity profiles due to their size.

  • Possible Cause 2: Inefficient catalyst turnover or catalyst poisoning.

  • Solution 2: In catalytic reactions (e.g., asymmetric dihydroxylation), ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur compounds, excess coordinating solvents). If turnover is an issue, consider increasing the catalyst loading slightly or adding a co-oxidant as specified in the protocol.

  • Possible Cause 3: Incomplete reaction.

  • Solution 3: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction stalls, it may require a longer reaction time or a slight increase in temperature, though be mindful of the impact on selectivity.

Issue 3: Formation of Unexpected Side Products

  • Possible Cause 1: Over-oxidation of the product. For example, in dihydroxylation, the diol product can sometimes be cleaved into dicarbonyl compounds if a strong oxidizing agent is used under harsh conditions.

  • Solution 1: Use milder and more selective oxidizing agents. For dihydroxylation, the Upjohn procedure (catalytic OsO₄ with NMO as the co-oxidant) is generally mild and prevents over-oxidation. Ensure the reaction is quenched promptly once the starting material is consumed.

  • Possible Cause 2: Rearrangement reactions, particularly under acidic conditions. For instance, the epoxide intermediate in an anti-dihydroxylation can undergo rearrangement if a strong acid is used for ring-opening.

  • Solution 2: Use milder acidic conditions for epoxide ring-opening, or consider a buffered system.

Data & Comparative Analysis

The choice of reagent is critical for achieving the desired stereochemical outcome. The following tables summarize expected outcomes for key reactions.

Table 1: Selectivity in Dihydroxylation of this compound

Reagent SystemExpected Major Product StereochemistryTypical YieldNotes
1. m-CPBA; 2. H₃O⁺anti-diolGood to HighTwo-step process; proceeds via an epoxide intermediate.
OsO₄ (catalytic), NMOsyn-diolHighConcerted syn-addition mechanism.
KMnO₄ (cold, dilute, basic)syn-diolModerateCan be prone to over-oxidation if conditions are not carefully controlled.

Table 2: Selectivity in Epoxidation and Hydroboration

ReactionReagent SystemExpected Major Product StereochemistryNotes
Epoxidationm-CPBAsyn-addition of oxygenForms the epoxide.
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHsyn-addition of H and OHResults in an alcohol. The stereochemistry is well-defined.

Key Experimental Protocols

Protocol 1: anti-Dihydroxylation via Epoxidation

This protocol is a two-step procedure to generate the trans-diol.

  • Epoxidation:

    • Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

  • Acid-Catalyzed Ring Opening:

    • Dissolve the crude epoxide in a mixture of acetone (B3395972) and water (e.g., 10:1 ratio).

    • Add a catalytic amount of a strong acid (e.g., a few drops of 1 M H₂SO₄).

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude anti-diol. Purify by column chromatography.

Protocol 2: syn-Dihydroxylation using Catalytic Osmium Tetroxide

This protocol uses the Upjohn conditions for a safe and effective syn-dihydroxylation.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent mixture of acetone and water (e.g., 10:1 ratio).

    • Add N-methylmorpholine N-oxide (NMO, ~1.2 eq) as the co-oxidant.

    • Stir the solution until the NMO has dissolved.

  • Addition of Catalyst:

    • To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄, ~0.002-0.01 eq), typically as a 2.5% solution in tert-butanol. The solution will typically turn dark brown.

  • Reaction and Workup:

    • Stir the reaction vigorously at room temperature for 6-24 hours. Monitor by TLC for the disappearance of the starting material.

    • Once complete, quench the reaction by adding a solid scavenger like sodium sulfite (B76179) or sodium bisulfite and stir for 1 hour.

    • Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.

    • Concentrate the filtrate to remove the acetone.

    • Extract the remaining aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude syn-diol. Purify by column chromatography.

Visual Guides

troubleshooting_flowchart start Low Selectivity in Functionalization q1 What is the observed outcome? start->q1 outcome1 Mixture of Syn/Anti Products (Low Diastereoselectivity) q1->outcome1 Diastereomers outcome2 Low Enantiomeric Excess (in Asymmetric Rxn) q1->outcome2 Enantiomers cause1a Reagent Choice (e.g., wrong dihydroxylation method) outcome1->cause1a Potential Cause cause1b High Reaction Temperature outcome1->cause1b Potential Cause cause2a Inefficient Chiral Ligand or Catalyst outcome2->cause2a Potential Cause cause2b Catalyst Poisoning outcome2->cause2b Potential Cause sol1a Solution: - For anti-diol: Use Epoxidation + Hydrolysis - For syn-diol: Use OsO4/NMO cause1a->sol1a sol1b Solution: Lower reaction temp (e.g., to 0°C) cause1b->sol1b sol2a Solution: - Screen different chiral ligands - Optimize catalyst loading cause2a->sol2a sol2b Solution: - Purify all reagents and solvents - Use fresh catalyst cause2b->sol2b

Caption: Troubleshooting flowchart for low selectivity issues.

reaction_selection_pathway start Desired Product Stereochemistry? syn_diol Syn-Diol start->syn_diol Syn Addition anti_diol Anti-Diol start->anti_diol Anti Addition syn_method Method: Catalytic Dihydroxylation syn_diol->syn_method anti_method Method: Epoxidation + Ring Opening anti_diol->anti_method syn_reagent Reagents: OsO4 (cat.), NMO syn_method->syn_reagent anti_reagent Reagents: 1. m-CPBA 2. H3O+ anti_method->anti_reagent

Caption: Selection guide for dihydroxylation pathways.

Technical Support Center: Managing Steric Hindrance in 1,2-Dimethylcyclopentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 1,2-dimethylcyclopentene, a sterically hindered tetrasubstituted alkene. The bulky methyl groups on the double bond significantly influence reagent approach and can lead to low yields, poor stereoselectivity, or unexpected side products. This guide offers practical solutions and detailed experimental protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or low-yielding?

A1: The two methyl groups directly on the double bond create significant steric hindrance.[1] This bulkiness physically blocks the approach of reagents to the π-system of the double bond, increasing the activation energy of the reaction and thus slowing it down or preventing it altogether.[2] For a successful reaction, the choice of reagents and conditions must be carefully optimized to overcome this steric barrier.

Q2: How does steric hindrance in this compound affect the stereochemistry of addition reactions?

A2: Steric hindrance plays a crucial role in directing the stereochemical outcome of addition reactions. Reagents will preferentially attack the less hindered face of the cyclopentene (B43876) ring. For instance, in catalytic hydrogenation, hydrogen atoms are delivered to the face of the alkene adsorbed onto the catalyst surface, which is typically the less sterically crowded face.[3] Similarly, in epoxidation, the peroxy acid will approach from the side with fewer steric interactions.[4]

Q3: Can I predict the major product in an electrophilic addition to this compound?

A3: In many cases, yes. For reactions that proceed through a concerted mechanism or a sterically influenced transition state, the reagent will add from the less hindered face. For reactions involving carbocation intermediates, the stability of the intermediate is key. However, with this compound, the carbocations formed on either carbon of the original double bond are both tertiary, so electronic effects are less differentiating than steric factors.

Q4: What general strategies can be employed to improve reaction outcomes with sterically hindered alkenes like this compound?

A4: Key strategies include:

  • Use of smaller, more reactive reagents: For example, using borane (B79455) (BH₃) itself rather than bulkier borane derivatives in hydroboration.[5]

  • Elevated temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but must be balanced against the risk of side reactions or decomposition.

  • Use of catalysts: Catalysts can provide an alternative, lower-energy reaction pathway.[6]

  • Longer reaction times: Allowing the reaction to proceed for an extended period can lead to higher conversion.

  • High pressure: For reactions like catalytic hydrogenation, increasing hydrogen pressure can improve the reaction rate.[6]

Troubleshooting Guides

Problem 1: Low Yield in Hydroboration-Oxidation

You are attempting to synthesize the corresponding alcohol from this compound via hydroboration-oxidation, but the yield is disappointingly low.

start Low Yield in Hydroboration-Oxidation q1 What borane reagent are you using? start->q1 a1_bulky Bulky Borane (e.g., 9-BBN, Sia₂BH) q1->a1_bulky Bulky a1_small Small Borane (e.g., BH₃·THF) q1->a1_small Small s1 Switch to a less sterically hindered borane like BH₃·THF to improve access to the double bond. a1_bulky->s1 q2 Are you ensuring anhydrous conditions? a1_small->q2 s1->q2 s2 Moisture deactivates borane. Ensure all glassware is flame-dried and use anhydrous solvents. q2->s2 No q3 What is the reaction temperature and time? q2->q3 Yes s3 Consider increasing the temperature or extending the reaction time to overcome the high activation energy. q3->s3

Caption: Troubleshooting low yield in hydroboration-oxidation.

AlkeneBorane Reagent% Attack at Less Hindered Carbon
(Z)-3-HexeneDiborane (B8814927) (B₂H₆)57%
(Z)-3-Hexene9-BBN99.3%

This highlights that for less hindered alkenes, a bulkier borane can improve selectivity. However, for the already highly hindered this compound, a smaller reagent like BH₃ is often necessary to achieve a reasonable reaction rate.

Problem 2: Low Diastereoselectivity in Epoxidation

You are performing an epoxidation of this compound, but the reaction is producing a mixture of diastereomers with low selectivity.

start Low Diastereoselectivity in Epoxidation q1 What epoxidizing agent are you using? start->q1 a1_mcpba m-CPBA or other simple peroxy acid q1->a1_mcpba a1_other Other (e.g., Sharpless, Jacobsen) q1->a1_other q2 Are there any directing groups near the alkene? a1_mcpba->q2 s1 Consider substrate-directed epoxidation if a directing group is present or can be installed. a1_other->s1 s2_yes Optimize conditions to favor directed epoxidation (e.g., vanadium catalyst for allylic alcohols). q2->s2_yes Yes s2_no The inherent facial bias of the substrate is low. Consider a reagent-controlled method if high diastereoselectivity is required. q2->s2_no No

Caption: Troubleshooting low diastereoselectivity in epoxidation.

For a substrate like this compound, which lacks directing functional groups, epoxidation with a reagent like meta-chloroperoxybenzoic acid (m-CPBA) will be primarily governed by steric factors.[8] The peroxy acid will approach from the less hindered face of the cyclopentene ring. If the cyclopentene ring is planar, the two faces are enantiotopic, and a racemic mixture of epoxides would be expected.[9] If other stereocenters are present on the ring, they can create a diastereomeric preference for the approach of the epoxidizing agent. Low diastereoselectivity implies that the energetic difference between the two transition states for attack on the different faces of the alkene is small.

To improve diastereoselectivity, consider:

  • Lowering the reaction temperature: This can amplify small energy differences between competing transition states.

  • Using a bulkier peroxy acid: This may increase the steric demand and favor attack at the less hindered face more decisively.

  • Substrate modification: If possible, introducing a directing group (like a hydroxyl group) can allow for highly diastereoselective directed epoxidations (e.g., using a vanadium catalyst).[10]

Problem 3: Incomplete or No Reaction in Catalytic Hydrogenation

You are attempting to reduce the double bond of this compound by catalytic hydrogenation, but the reaction is very slow or does not proceed to completion.

start Incomplete Catalytic Hydrogenation q1 What catalyst and loading are you using? start->q1 a1_pdc Pd/C q1->a1_pdc a1_pto2 PtO₂ (Adam's catalyst) q1->a1_pto2 s1 Pd/C can be less effective for hindered alkenes. Consider switching to PtO₂ or increasing the catalyst loading. a1_pdc->s1 q2 What is the hydrogen pressure? a1_pto2->q2 s1->q2 s2 Increase hydrogen pressure. For highly substituted alkenes, pressures higher than atmospheric may be required. q2->s2 q3 Is the catalyst active? s2->q3 s3 Catalyst poisoning can occur. Ensure the substrate and solvent are pure and free of sulfur or nitrogen compounds. Use fresh catalyst. q3->s3

Caption: Troubleshooting incomplete catalytic hydrogenation.

CatalystTypical SubstratesNotes
10% Pd/CSimple alkenes, alkynesCan be less effective for highly substituted double bonds.[6]
PtO₂ (Adam's catalyst)Hindered alkenes, aromatic ringsGenerally more active than Pd/C for sterically demanding substrates.[6]
Raney Nickel (Ra-Ni)Alkenes, carbonyls, nitrilesOften requires higher temperatures and pressures.[6]

For this compound, starting with PtO₂ at an elevated hydrogen pressure is a good strategy to ensure complete reduction.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound

This protocol is adapted from general procedures for the hydroboration of alkenes.[12][13]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Hydroboration:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (e.g., 10 mmol) dissolved in anhydrous THF (20 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the 1.0 M solution of BH₃·THF (e.g., 11 mmol, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add the 3 M NaOH solution (e.g., 5 mL) to the flask.

    • Following the NaOH addition, add the 30% H₂O₂ solution (e.g., 5 mL) dropwise, ensuring the internal temperature does not rise significantly.

    • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle warming to 40-50 °C may be necessary to ensure complete oxidation.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Epoxidation of this compound with m-CPBA

This protocol is a general procedure for alkene epoxidation.[14][15]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Epoxidation:

    • In a separate beaker, dissolve m-CPBA (e.g., ~1.2 equivalents, considering the purity) in DCM (30 mL).

    • Add the m-CPBA solution dropwise to the stirred alkene solution over 20-30 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for several hours or overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Quench the excess peroxy acid by adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 30 mL) to remove the meta-chlorobenzoic acid byproduct.

    • Wash with brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude epoxide can be purified by flash column chromatography.

Protocol 3: Catalytic Hydrogenation of this compound

This protocol is based on general procedures for the hydrogenation of hindered alkenes.[6][11]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a balloon setup for atmospheric pressure

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation flask or a thick-walled round-bottom flask, add this compound (e.g., 5 mmol).

    • Add the solvent (e.g., 25 mL of ethanol).

    • Carefully add PtO₂ (e.g., 5-10 mol %).

  • Hydrogenation:

    • Connect the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi for a Parr apparatus, or use a balloon for atmospheric pressure).

    • Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

    • Monitor the reaction by observing hydrogen uptake or by periodically taking aliquots for GC or NMR analysis. The reaction may require several hours to overnight for complete conversion due to steric hindrance.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 1,2-dimethylcyclopentane.

    • The product is often pure enough for subsequent steps, but can be distilled if necessary.

References

Technical Support Center: Alkene Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My hydrohalogenation (H-X) or acid-catalyzed hydration (H₂O, H⁺) of an alkene yielded a product with a rearranged carbon skeleton. Why did this happen and how can I prevent it?

A1: The formation of a rearranged product is a strong indicator that your reaction is proceeding through a carbocation intermediate.[1][2][3][4] During these reactions, the alkene's pi bond attacks a proton (H⁺) to form a carbocation.[1][5] If this initial carbocation can become more stable by shifting a neighboring hydride (H⁻) or an alkyl group, this rearrangement will occur rapidly—often faster than the nucleophile (e.g., Br⁻ or H₂O) can attack.[2] Carbocation stability follows the order: tertiary > secondary > primary.[1]

Common Scenarios for Rearrangement:

  • Formation of a secondary carbocation adjacent to a tertiary or quaternary carbon.[1]

  • Reactions involving substrates that can undergo ring expansion to relieve ring strain (e.g., a cyclobutylcarbinyl carbocation rearranging to a more stable cyclopentyl carbocation).[1]

Prevention Strategies:

To avoid carbocation rearrangements, you should use a reaction that does not involve a "free" carbocation intermediate.

Desired ReactionStandard Method (Prone to Rearrangement)Recommended Alternative (Rearrangement-Free)Key Intermediate of Alternative
Hydration H₂O, H₂SO₄1. Hg(OAc)₂, H₂O2. NaBH₄Cyclic Mercurinium Ion[6]
Hydrohalogenation HBr, HCl(Not applicable for direct hydrohalogenation)N/A

For hydrohalogenation where rearrangements are a concern, it may be necessary to devise a multi-step synthesis. For example, an anti-Markovnikov hydrobromination using HBr and peroxides proceeds via a radical mechanism, avoiding carbocations.[7]

Q2: I'm observing a mixture of syn and anti addition products when I expected a stereospecific outcome. What could be the cause?

A2: The stereochemistry of an addition reaction is dictated by its mechanism. A lack of stereospecificity (i.e., obtaining a mix of syn and anti products) typically occurs in reactions that proceed through a planar carbocation intermediate.[7][8] Because the carbocation is sp² hybridized and flat, the incoming nucleophile can attack from either face of the plane with nearly equal probability, leading to a mixture of stereoisomers.[8]

Mechanisms and Their Expected Stereochemistry:

Reaction FamilyMechanism HighlightsStereochemical OutcomeExamples
Carbocation Pathway Forms a planar carbocation intermediate.Mixture of syn and anti addition .[7][9]Hydrohalogenation (H-X), Acid-Catalyzed Hydration.
Three-Membered Ring Forms a bridged, cyclic intermediate (e.g., bromonium ion).Strictly anti addition due to backside attack.[7]Halogenation (Br₂, Cl₂), Halohydrin Formation.
Concerted Pathway All bonds are formed in a single, concerted step.Strictly syn addition .[7]Hydroboration-Oxidation, Dihydroxylation (OsO₄, cold KMnO₄), Epoxidation.[7][10]

If you are performing a reaction from the "Three-Membered Ring" or "Concerted" families and still see mixed stereochemistry, consider the purity of your starting materials and the possibility of competing reaction pathways due to contaminants or improper reaction conditions.

Q3: My reaction is supposed to be regioselective (Markovnikov's rule), but I'm getting a mixture of regioisomers. What's wrong?

A3: Markovnikov's rule predicts that in the addition of a protic acid (H-X) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the X group attaches to the carbon with more alkyl substituents.[5][11] This is because the mechanism favors the formation of the most stable carbocation intermediate.[3]

Potential Causes for Loss of Regioselectivity:

  • Similar Carbocation Stabilities: If the two possible carbocations that can form have very similar stabilities (e.g., addition to an internal alkene where both carbons are secondary), a mixture of products can be expected.[11]

  • Radical Mechanism: The addition of HBr in the presence of peroxides (ROOR), heat, or UV light proceeds through a free-radical mechanism, not a carbocation mechanism. This leads to the anti-Markovnikov product.[7][10] Ensure your reagents and solvents are free of peroxide contaminants if you desire the Markovnikov product.

  • Steric Hindrance: In highly sterically hindered systems, the approaching electrophile may be directed to the less substituted carbon, potentially leading to unexpected products.

Troubleshooting Workflows & Mechanisms

The following diagrams illustrate key concepts in troubleshooting unexpected alkene reaction products.

G Start Unexpected Product Observed CheckRearrangement Is the carbon skeleton rearranged? Start->CheckRearrangement CheckStereo Is stereochemistry incorrect? (e.g., syn/anti mix) Start->CheckStereo CheckRegio Is regiochemistry incorrect? (e.g., anti-Markovnikov) Start->CheckRegio Carbocation Likely Carbocation Intermediate CheckRearrangement->Carbocation Yes PlanarIntermediate Planar Intermediate (Carbocation) CheckStereo->PlanarIntermediate Yes Radical Possible Radical Mechanism (HBr + Peroxides) CheckRegio->Radical Yes SolutionRearrange Solution: Use rearrangement-free method (e.g., Oxymercuration) Carbocation->SolutionRearrange SolutionStereo Solution: Choose reaction with stereospecific mechanism (e.g., Halogenation for anti) PlanarIntermediate->SolutionStereo SolutionRegio Solution: Check for peroxides. Purify reagents. Radical->SolutionRegio

References

Technical Support Center: Scaling Up 1,2-Dimethylcyclopentene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2-dimethylcyclopentene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthesis routes for this compound?

A1: The primary laboratory-scale methods for synthesizing this compound include:

  • Acid-Catalyzed Dehydration of 1,2-dimethylcyclopentanol (B102604): This is a common method involving the elimination of a water molecule from the corresponding alcohol using a strong acid catalyst.[1]

  • Bamford-Stevens Reaction: This reaction converts the tosylhydrazone of 1,2-dimethylcyclopentanone into this compound using a strong base.[2][3][4] This method is known for producing the more thermodynamically stable alkene.[3][4]

  • Dehydrogenation of 1,2-dimethylcyclopentane: This method involves the removal of hydrogen from the corresponding alkane, often using a metal catalyst at elevated temperatures.[5]

Q2: What are the key safety considerations when working with these synthesis methods?

A2: Safety is paramount. Key considerations include:

  • Strong Acids: When using acid-catalyzed dehydration, handle strong acids like sulfuric or phosphoric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Strong Bases and Hydrides: The Bamford-Stevens reaction often employs strong bases like sodium methoxide (B1231860) or sodium hydride.[2][3] These reagents are highly reactive and can be flammable. Handle them under an inert atmosphere (e.g., nitrogen or argon) and away from water.

  • Flammable Solvents and Products: this compound and many of the solvents used in its synthesis are flammable. Ensure all operations are conducted in a well-ventilated area, away from ignition sources.

  • Pressure Build-up: Dehydrogenation reactions can produce significant amounts of hydrogen gas, leading to pressure build-up in a closed system. Ensure adequate pressure relief and ventilation.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of starting materials and the appearance of the this compound product.

  • Thin-Layer Chromatography (TLC): For less volatile starting materials and intermediates, TLC can provide a quick assessment of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method for this compound is fractional distillation, due to its relatively low boiling point (105.8 °C at 760 mmHg).[6] For high-purity applications, preparative gas chromatography or reverse-phase HPLC can also be employed.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time.- Increase the reaction temperature.- Ensure the catalyst (if used) is active and present in the correct amount.
Side reactions or byproduct formation.- Optimize reaction conditions (temperature, concentration) to favor the desired product.- In dehydration reactions, use a milder acid or lower temperature to minimize rearrangements.[8]
Loss of product during workup.- this compound is volatile. Ensure efficient condensation during distillation and minimize exposure to the atmosphere.- Perform extractions and washes at a lower temperature to reduce product loss to the aqueous phase.
Presence of Isomeric Impurities Carbocation rearrangements in acid-catalyzed dehydration.- The formation of a carbocation intermediate can lead to hydride or methyl shifts, resulting in isomeric alkenes.[9][10]- Consider using a less coordinating acid or a solid acid catalyst to minimize rearrangements.- Alternative synthesis routes that do not involve carbocation intermediates, such as the Bamford-Stevens reaction, may be preferable.
Double bond migration.- Prolonged reaction times or high temperatures can promote the migration of the double bond to form more stable isomers.[8]- Optimize the reaction time and temperature to isolate the desired kinetic or thermodynamic product.
Difficulty in Removing Starting Material Similar boiling points of starting material and product.- If the boiling points are very close, fractional distillation may be inefficient.- Consider using preparative GC or HPLC for high-purity separation.[7]- Alternatively, try to drive the reaction to completion to minimize the amount of unreacted starting material.
Scale-Up Challenges Poor heat transfer in a larger reactor.- Ensure adequate stirring and use a reactor with a high surface area-to-volume ratio or a jacketed vessel for better temperature control.- For highly exothermic or endothermic reactions, consider a semi-batch or continuous flow process for better heat management.
Inefficient mixing.- Scale up the stirring mechanism appropriately (e.g., from magnetic stirring to overhead mechanical stirring).- Ensure proper baffle design in the reactor to prevent vortexing and promote good mixing.
Catalyst deactivation.- In catalytic dehydrogenation, the catalyst can become fouled or poisoned.- Consider catalyst regeneration procedures or using a more robust catalyst system for larger-scale production.

Experimental Protocols

Method 1: Acid-Catalyzed Dehydration of 1,2-Dimethylcyclopentanol

This protocol describes a laboratory-scale synthesis of this compound from 1,2-dimethylcyclopentanol.

Materials:

  • 1,2-dimethylcyclopentanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a round-bottom flask, combine 1,2-dimethylcyclopentanol and 85% phosphoric acid in a 1:1 molar ratio.

  • Set up a fractional distillation apparatus and gently heat the mixture using a heating mantle.

  • The this compound product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C.

  • Transfer the distillate to a separatory funnel. Separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation, collecting the fraction boiling at approximately 105-106°C.

Visualizations

Experimental Workflow for Dehydration Synthesis

G cluster_0 Reaction cluster_1 Workup & Purification A 1. Combine 1,2-Dimethylcyclopentanol and Phosphoric Acid B 2. Heat Mixture A->B C 3. Co-distill Product and Water B->C D 4. Separate Organic Layer C->D Transfer Distillate E 5. Wash with NaHCO₃ and Brine D->E F 6. Dry with Na₂SO₄ E->F G 7. Fractional Distillation F->G H Pure this compound G->H Final Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckCompletion Is the reaction complete? (Check via GC/TLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Complete Reaction CheckCompletion->Complete Yes ActionIncomplete Increase reaction time/temperature or check catalyst activity. Incomplete->ActionIncomplete CheckByproducts Are there significant byproducts? (Check GC/NMR) Complete->CheckByproducts Byproducts Significant Byproducts CheckByproducts->Byproducts Yes NoByproducts Minimal Byproducts CheckByproducts->NoByproducts No ActionByproducts Optimize reaction conditions to minimize side reactions. Byproducts->ActionByproducts CheckWorkup Review workup and purification steps for potential product loss. NoByproducts->CheckWorkup

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 1,2-dimethylcyclopentene and compares it with its structural isomers, 1,5-dimethylcyclopentene (B93963) and 1-methylcyclopentene. Understanding the nuances of ¹H NMR spectra is crucial for the structural elucidation and purity assessment of these and similar organic molecules in research and development.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and its isomers. The data has been compiled from various spectral databases and literature sources.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound this compound Structurea (CH₃)~1.6s6H
b (CH₂)~2.2-2.3m4H
c (CH₂)~1.8-1.9m2H
1,5-Dimethylcyclopentene 1,5-Dimethylcyclopentene Structurea (=C-CH₃)~1.6s3H
b (CH)~5.2m1H
c (CH)~2.4m1H
d (CH₂)~1.3-2.1m2H
e (CH-CH₃)~1.0d3H
f (CH₂)~1.3-2.1m2H
1-Methylcyclopentene 1-Methylcyclopentene Structurea (=C-H)~5.30m1H
b (=C-CH₂)~2.24m2H
c (C-CH₂-C=)~2.24m2H
d (C-CH₂-C)~1.89m2H
e (=C-CH₃)~1.72s3H

Note: Some of the spectral data, particularly for 1,5-dimethylcyclopentene, is based on predictive models and established chemical shift ranges due to the limited availability of experimentally derived and assigned spectra in public databases. "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized protocol for acquiring a ¹H NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the liquid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are present.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

  • The probe is tuned to the resonance frequency of the proton.

  • A standard one-pulse sequence is used for acquisition.

  • A sufficient number of scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

  • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Structural Interpretation and Spectral Features

The structural differences between this compound and its isomers give rise to distinct ¹H NMR spectra. The logical relationship between the molecular structure and the resulting NMR signals is visualized in the following diagram.

Caption: ¹H NMR signal assignments for this compound.

Analysis of this compound:

  • Vinylic Methyl Protons (a): The two methyl groups attached to the double bond are chemically equivalent. Due to the absence of adjacent protons, their signal appears as a sharp singlet at approximately 1.6 ppm, integrating to six protons.

  • Allylic Protons (b): The four protons on the two methylene (B1212753) groups adjacent to the double bond (allylic position) are deshielded and appear as a multiplet around 2.2-2.3 ppm.

  • Aliphatic Protons (c): The two protons on the methylene group furthest from the double bond are in a more shielded environment and resonate as a multiplet around 1.8-1.9 ppm.

Comparison with Isomers:

  • 1,5-Dimethylcyclopentene: The presence of a vinylic proton (~5.2 ppm) and a methyl group on a chiral center (doublet at ~1.0 ppm) would readily distinguish it from this compound.

  • 1-Methylcyclopentene: This isomer also shows a vinylic proton signal (~5.30 ppm), which is absent in the spectrum of this compound. The integration of the methyl signal would correspond to three protons, unlike the six-proton singlet in this compound.

This comparative analysis demonstrates the power of ¹H NMR spectroscopy in distinguishing between closely related structural isomers based on the unique chemical environment of each proton in the respective molecules.

A Comparative Guide to the FTIR Spectra of 1,2-Dimethylcyclopentene and Related Cycloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,2-dimethylcyclopentene, presented in comparison with structurally related cycloalkenes. By examining the characteristic vibrational frequencies, this document serves as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing these molecules. The guide outlines the expected spectral features of this compound and compares them with the experimental data of cyclopentene (B43876), 1-methylcyclopentene (B36725), and its saturated analog, cis-1,2-dimethylcyclopentane.

Performance Comparison: Vibrational Frequencies of Functional Groups

The introduction of methyl groups and the degree of saturation within the cyclopentane (B165970) ring lead to distinct and identifiable changes in the FTIR spectra of these compounds. The following table summarizes the key vibrational frequencies, offering a clear comparison between this compound and its structural analogs.

Vibrational ModeThis compound (Predicted)1-Methylcyclopentene (Experimental)Cyclopentene (Experimental)cis-1,2-Dimethylcyclopentane (Experimental)
=C-H Stretch Absent~3045 cm⁻¹ (medium)[1]Multiple weak bands ~3060 cm⁻¹Absent
**C-H Stretch (sp³) **~2850-2970 cm⁻¹ (strong)~2850-2960 cm⁻¹ (strong)[2]~2840-2960 cm⁻¹ (strong)~2860-2960 cm⁻¹ (strong)
C=C Stretch ~1670 cm⁻¹ (weak to medium)~1650 cm⁻¹ (medium)[1][2]~1614 cm⁻¹ (weak)Absent
CH₂/CH₃ Bending ~1460 cm⁻¹ and ~1375 cm⁻¹~1450 cm⁻¹[1]~1450 cm⁻¹~1460 cm⁻¹ and ~1375 cm⁻¹
=C-H Bend (out-of-plane) AbsentNot clearly reported~900 cm⁻¹ and ~650 cm⁻¹Absent

Interpreting the Spectral Data

The FTIR spectrum of this compound is characterized by several key features that distinguish it from its structural analogs. As a tetrasubstituted alkene, it is predicted to have a C=C stretching vibration around 1670 cm⁻¹. However, due to the symmetrical nature of the substitution, this peak may be weak or even absent in the experimental spectrum. A notable feature is the absence of =C-H stretching peaks above 3000 cm⁻¹, a direct consequence of the lack of hydrogen atoms on the double-bonded carbons. The spectrum is dominated by strong C-H stretching absorptions from the methyl and methylene (B1212753) groups in the 2850-2970 cm⁻¹ region.

In contrast, both 1-methylcyclopentene and cyclopentene exhibit =C-H stretching vibrations, appearing as medium to weak bands above 3000 cm⁻¹.[1] Their C=C stretching bands are also clearly observable, typically around 1650 cm⁻¹ for 1-methylcyclopentene and 1614 cm⁻¹ for cyclopentene. The saturated analog, cis-1,2-dimethylcyclopentane, lacks both =C-H and C=C stretching absorptions, with its spectrum being primarily defined by the C-H stretching and bending modes of its methyl and methylene groups.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality FTIR spectra of liquid cycloalkenes using the Attenuated Total Reflectance (ATR) technique, a common and convenient sampling method.

Instrumentation:

Sample Preparation (for liquid samples):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

Spectrum Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

  • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient for the routine identification of functional groups.[2]

Post-Analysis:

  • After the spectrum is recorded, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Workflow for FTIR Spectral Analysis

The following diagram illustrates a systematic workflow for the interpretation of an FTIR spectrum to identify a substituted cyclopentene derivative.

FTIR_Analysis_Workflow FTIR Spectral Analysis of Substituted Cyclopentenes start Acquire FTIR Spectrum (4000-400 cm⁻¹) check_CH_stretch Examine C-H Stretching Region (~3100-2800 cm⁻¹) start->check_CH_stretch check_alkene_CH Peak > 3000 cm⁻¹? check_CH_stretch->check_alkene_CH alkene_CH_present =C-H Stretch Present (e.g., Cyclopentene, 1-Methylcyclopentene) check_alkene_CH->alkene_CH_present Yes alkene_CH_absent =C-H Stretch Absent (e.g., this compound) check_alkene_CH->alkene_CH_absent No check_CC_double_bond Examine C=C Stretching Region (~1680-1620 cm⁻¹) alkene_CH_present->check_CC_double_bond alkene_CH_absent->check_CC_double_bond peak_present C=C Peak Present? check_CC_double_bond->peak_present alkene_identified Alkene Functional Group Confirmed peak_present->alkene_identified Yes alkane_identified Alkane or Symmetric Alkene (e.g., cis-1,2-Dimethylcyclopentane) peak_present->alkane_identified No fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) for specific bending modes alkene_identified->fingerprint alkane_identified->fingerprint end Identify Compound Structure fingerprint->end

Caption: Workflow for FTIR analysis of substituted cyclopentenes.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 1,2-Dimethylcyclopentene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a unique molecular fingerprint that aids in identification and structural elucidation. This guide offers a comparative analysis of the mass spectrometry data for 1,2-dimethylcyclopentene and its saturated analog, 1,2-dimethylcyclopentane (B1584824), supported by established experimental protocols.

Comparative Analysis of Mass Spectra

The fragmentation patterns observed in mass spectrometry provide critical insights into the structure of a molecule. While a publicly available mass spectrum for this compound is not readily accessible, we can predict its fragmentation based on the principles of mass spectrometry and compare it with the known spectra of its saturated derivatives, cis- and trans-1,2-dimethylcyclopentane.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and InterpretationBase Peak [m/z]
This compound (Predicted) 96Expected fragments from the loss of methyl groups (-15) resulting in an ion at m/z 81. Allylic cleavage would be a significant fragmentation pathway. Retro-Diels-Alder reaction is also a possibility.Likely m/z 81 or a fragment resulting from ring opening.
cis-1,2-Dimethylcyclopentane 98Loss of a methyl group (-15) to form an ion at m/z 83. Loss of an ethyl group (-29) leads to an ion at m/z 69. Ring opening followed by fragmentation is also common.56
trans-1,2-Dimethylcyclopentane 98Similar to the cis-isomer, with major fragments at m/z 83 (loss of CH3) and m/z 69 (loss of C2H5). The relative intensities of fragments may differ slightly from the cis-isomer.56

Table 1: Comparison of Mass Spectrometry Data. The table summarizes the molecular ion and key fragment ions for this compound (predicted) and its saturated analogs. The mass-to-charge ratio (m/z) for the most abundant ion (base peak) is also indicated.

Deciphering the Fragmentation Pathways

The stability of the resulting carbocations heavily influences the fragmentation patterns. For this compound, the presence of a double bond introduces the possibility of allylic cleavage, which would lead to a stabilized carbocation and thus a prominent peak. In contrast, the fragmentation of 1,2-dimethylcyclopentane isomers is primarily driven by the cleavage of C-C bonds in the cyclopentane (B165970) ring and the loss of alkyl radicals.

Experimental Protocols

The mass spectra of volatile organic compounds like this compound and its derivatives are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation and Introduction: The sample is first vaporized and introduced into the gas chromatograph. The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for the analysis of such compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process dislodges an electron from the molecule, creating a positively charged molecular ion (M+). The excess energy imparted to the molecular ion often causes it to fragment.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or a similar detector detects the separated ions. The signal is then processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a typical GC-MS workflow for the analysis of volatile organic compounds.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector GC_Column GC Column Injector->GC_Column Sample Vapor Ion_Source Ion Source (EI) GC_Column->Ion_Source Separated Analytes Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Data_System Data System Detector->Data_System Signal Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Generates

Figure 1: A schematic diagram illustrating the typical workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system used for the analysis of volatile organic compounds.

comparing stability of 1,2-Dimethylcyclopentene vs 1,5-dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Stability of 1,2-Dimethylcyclopentene and 1,5-Dimethylcyclopentene (B93963)

For researchers, scientists, and drug development professionals, a thorough understanding of isomeric stability is crucial for predicting reaction outcomes, optimizing synthetic routes, and ensuring the thermodynamic favorability of desired products. This guide provides a detailed comparison of the relative stability of two constitutional isomers: this compound and 1,5-dimethylcyclopentene, supported by established theoretical principles and general experimental methodologies.

Introduction to Alkene Stability

The stability of an alkene is primarily determined by the substitution pattern of the carbon-carbon double bond. Generally, a higher degree of substitution leads to greater stability. This phenomenon is attributed to two main factors:

  • Hyperconjugation: The stabilizing interaction that results from the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital. In alkenes, the sigma bonds of the alkyl substituents can overlap with the pi-system of the double bond, increasing electron delocalization and thus stability.

  • Bond Strength: The carbon-carbon single bond between an sp² hybridized carbon of the double bond and an sp³ hybridized carbon of an alkyl substituent is stronger than a bond between two sp³ hybridized carbons. Therefore, a greater number of alkyl substituents on the double bond results in a more stable molecule.

Experimental validation of alkene stability is typically achieved through the measurement of heats of hydrogenation or heats of combustion. A more stable alkene will release less energy upon hydrogenation or combustion, as it is already in a lower energy state.[1][2]

Structural Comparison and Predicted Stability

This compound is a trisubstituted alkene, meaning that the two carbons of the double bond are attached to three other carbon atoms (one from the cyclopentane (B165970) ring and the two methyl groups).

1,5-Dimethylcyclopentene , on the other hand, is a disubstituted alkene. The two carbons of the double bond are attached to two other carbon atoms (one from the cyclopentane ring and one methyl group).

Based on the principles of alkene stability, This compound is predicted to be the more stable isomer due to its higher degree of substitution.[3] This increased stability is a direct result of a greater number of hyperconjugative interactions and stronger sp²-sp³ carbon-carbon single bonds.

Quantitative Data Comparison

A thorough literature search did not yield specific, directly comparable experimental values for the heats of hydrogenation or combustion for both this compound and 1,5-dimethylcyclopentene. This suggests that such a direct comparison may not have been the primary focus of published research. However, based on the established principles, a qualitative comparison can be presented.

FeatureThis compound1,5-Dimethylcyclopentene
Structure Trisubstituted AlkeneDisubstituted Alkene
Predicted Stability More StableLess Stable
Predicted Heat of Hydrogenation LowerHigher
Predicted Heat of Combustion LowerHigher

Experimental Protocols

The determination of alkene stability is fundamentally an experimental endeavor. The two primary methods for quantifying the relative stabilities of alkene isomers are the measurement of the heat of hydrogenation and the heat of combustion.

Heat of Hydrogenation Measurement

The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to produce the corresponding saturated compound.[4] A lower heat of hydrogenation indicates a more stable starting alkene.[1]

Experimental Workflow:

  • Catalyst Preparation: A precise amount of a hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is placed in a reaction vessel.

  • Sample Preparation: A known mass of the dimethylcyclopentene isomer is dissolved in a suitable solvent, like ethanol (B145695) or acetic acid.

  • Reaction Setup: The solution containing the alkene is introduced into the reaction vessel. The system is then sealed and purged with hydrogen gas to remove any air.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere, often at a controlled pressure, and agitated to ensure efficient contact between the reactants and the catalyst. The reaction proceeds until the uptake of hydrogen ceases, indicating the complete saturation of the double bond.

  • Calorimetry: The heat released during the exothermic hydrogenation reaction is measured using a sensitive calorimeter.

  • Data Analysis: The heat of hydrogenation is calculated by dividing the total heat evolved by the number of moles of the alkene that reacted.

Heat of Combustion Measurement

The heat of combustion is the heat released when a compound undergoes complete combustion with excess oxygen. By comparing the heats of combustion of isomers, their relative stabilities can be determined; the more stable isomer will release less heat.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of the dimethylcyclopentene isomer is placed in a sample holder within a high-pressure vessel known as a bomb calorimeter.

  • Pressurization: The bomb is sealed and filled with pure oxygen to a high pressure (e.g., 30 atm).

  • Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

  • Calorimetry: The bomb is submerged in a known quantity of water in an insulated container. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, and the temperature change is precisely measured.

  • Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the amount of the sample that was burned.

Logical Relationships and Pathways

The relationship between the degree of substitution and alkene stability, as measured by the heat of hydrogenation, can be visualized as follows:

G cluster_0 Structural Isomers cluster_1 Alkene Classification cluster_2 Thermodynamic Property 1_2_dimethyl This compound trisubstituted Trisubstituted 1_2_dimethyl->trisubstituted 1_5_dimethyl 1,5-Dimethylcyclopentene disubstituted Disubstituted 1_5_dimethyl->disubstituted stability Relative Stability trisubstituted->stability Higher disubstituted->stability Lower hoh Heat of Hydrogenation stability->hoh Inversely Proportional

Caption: Relationship between structure, substitution, and thermodynamic stability.

The experimental workflow for determining the heat of hydrogenation can be represented as a sequential process:

G start Start prep Sample and Catalyst Preparation start->prep setup Reaction Setup and Purging prep->setup hydrog Hydrogenation Reaction setup->hydrog calor Calorimetric Measurement hydrog->calor analysis Data Analysis calor->analysis end End analysis->end

Caption: Workflow for the experimental determination of the heat of hydrogenation.

Conclusion

References

Thermodynamic Stability of Alkenes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic stability of molecular structures is paramount. This guide provides a detailed comparison of the stability of trisubstituted versus disubstituted alkenes, supported by experimental data from heats of hydrogenation.

Comparative Analysis of Alkene Stability

The relative thermodynamic stability of alkenes is most accurately determined by measuring their heat of hydrogenation (ΔH°hydrog).[4][5][6] This experimental value represents the enthalpy change when an alkene undergoes catalytic hydrogenation to form the corresponding alkane. A lower, or less negative, heat of hydrogenation indicates a more stable alkene, as less potential energy is released upon its saturation.[2][4][5][7]

The following table summarizes the average heats of hydrogenation for disubstituted and trisubstituted alkenes, providing a clear quantitative comparison of their relative stabilities.

Alkene SubstitutionAverage Heat of Hydrogenation (kcal/mol)Average Heat of Hydrogenation (kJ/mol)Relative Stability
Trisubstituted -26.5 [8]-110.9 More Stable
Disubstituted (trans) -27.4 [8]-114.6 Less Stable
Disubstituted (cis) -28.2 [8]-117.9 Less Stable
Disubstituted (1,1-) -27.9 [8]-116.6 Less Stable

Data sourced from the NIST Chemistry WebBook and compiled by Oregon State University.[8] To convert from kcal/mol to kJ/mol, a conversion factor of 4.184 was used.

The data unequivocally demonstrates that trisubstituted alkenes possess a lower average heat of hydrogenation compared to all isomers of disubstituted alkenes. This confirms the higher thermodynamic stability of the more substituted system. The stability difference is attributed to two primary factors: hyperconjugation and bond strength. Hyperconjugation involves the stabilizing interaction between the π orbital of the double bond and the adjacent C-H σ bonds of the alkyl substituents.[9][10] Additionally, the increased number of stronger sp²-sp³ carbon-carbon single bonds in more substituted alkenes contributes to their overall stability.[4][5][11]

Experimental Protocol: Catalytic Hydrogenation

The determination of heats of hydrogenation is a cornerstone of experimental thermodynamics in organic chemistry. The following outlines a typical protocol for this procedure.

Objective: To measure the heat of hydrogenation of an alkene to determine its relative stability.

Materials:

  • Alkene sample

  • Hydrogen gas (H₂)

  • Heterogeneous catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Calorimeter

Procedure:

  • A precise amount of the alkene is dissolved in a suitable solvent and placed within a reaction calorimeter.

  • A catalytic amount of the chosen metal catalyst is added to the solution.

  • The system is purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogen gas is introduced into the reaction vessel at a known pressure.

  • The reaction is initiated, often by stirring or shaking to ensure proper mixing of the reactants and catalyst.

  • The catalytic hydrogenation reaction is an exothermic process, and the heat released is meticulously measured by the calorimeter.

  • The reaction proceeds until the uptake of hydrogen ceases, indicating the complete saturation of the alkene to its corresponding alkane.

  • The measured heat change, normalized per mole of the alkene, provides the heat of hydrogenation (ΔH°hydrog).

This experimental setup allows for the precise determination of the energy released, providing a direct measure of the stability of the initial alkene.[6][12]

Logical Relationship of Alkene Stability

The relationship between alkene substitution and thermodynamic stability can be visualized as a hierarchical structure. The following diagram illustrates this relationship, with stability increasing as the degree of substitution increases.

G Alkene Stability Hierarchy Tetrasubstituted Tetrasubstituted (Most Stable) Trisubstituted Trisubstituted Tetrasubstituted->Trisubstituted > Disubstituted Disubstituted Trisubstituted->Disubstituted > Monosubstituted Monosubstituted (Least Stable) Disubstituted->Monosubstituted >

References

Stability Showdown: Trans-1,2-Dimethylcyclopentane Emerges as the More Stable Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that trans-1,2-dimethylcyclopentane (B44192) is thermodynamically more stable than its cis counterpart, a difference attributed to lower steric strain. This guide delves into the quantitative thermochemical data, outlines the experimental methods for their determination, and visually represents the underlying structural factors governing this stability difference.

In the study of cyclic alkanes, the spatial arrangement of substituents profoundly influences molecular stability. For 1,2-dimethylcyclopentane, the trans isomer, where the methyl groups are on opposite sides of the ring, is energetically favored over the cis isomer, where they are on the same side. Experimental measurements of heats of combustion and formation quantify this stability difference.

Comparative Thermochemical Data

The relative stabilities of cis- and trans-1,2-dimethylcyclopentane can be directly compared using their standard enthalpies of formation (ΔHf°) and combustion (ΔHc°). A more negative heat of formation and a less exothermic heat of combustion indicate greater stability.

Propertycis-1,2-Dimethylcyclopentanetrans-1,2-DimethylcyclopentaneStability Advantage
Heat of Formation (liquid, 25°C) -143.0 kJ/mol-148.9 kJ/moltrans by 5.9 kJ/mol
Heat of Combustion (liquid, 25°C) -4463.8 kJ/mol-4457.9 kJ/moltrans by 5.9 kJ/mol

Data sourced from "Heats of combustion and isomerization of the six C7H14 alkylcyclopentanes"[1].

As the data indicates, trans-1,2-dimethylcyclopentane is approximately 5.9 kJ/mol more stable than cis-1,2-dimethylcyclopentane.[1]

Experimental Determination of Isomer Stability

The thermochemical data presented above are determined through precise calorimetric measurements, primarily through the heat of combustion.

Experimental Protocol: Combustion Calorimetry

The heats of combustion of the purified cis- and trans-1,2-dimethylcyclopentane isomers are determined using a bomb calorimeter. The general procedure is as follows:

  • Sample Preparation: A precisely weighed sample of the purified liquid hydrocarbon is sealed in a sample holder, typically a thin-walled glass ampoule.

  • Calorimeter Setup: The sample is placed in a combustion bomb, which is then pressurized with a high-purity oxygen atmosphere. The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

  • Ignition and Measurement: The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the surrounding water is meticulously measured with a high-precision thermometer.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. Corrections are applied for the heat of ignition and any side reactions.

  • Isomerization Energy: The difference in the heats of combustion between the two isomers directly yields the heat of isomerization, which quantifies their relative stability.[1]

The logical workflow for determining the relative stability of the isomers is outlined in the diagram below.

experimental_workflow Workflow for Determining Relative Stability cluster_purification Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis p1 Purification of cis- and trans-isomers c1 Weighing of purified sample p1->c1 c2 Combustion in bomb calorimeter c1->c2 c3 Measurement of temperature change c2->c3 a1 Calculate Heat of Combustion (ΔHc°) c3->a1 a2 Compare ΔHc° of isomers a1->a2 a3 Determine Relative Stability a2->a3 a2->a3

Caption: Experimental workflow for stability analysis.

The Origin of Stability: A Conformational Analysis

The observed difference in stability between cis- and trans-1,2-dimethylcyclopentane arises from differences in steric strain in their most stable conformations. The cyclopentane (B165970) ring is not planar but exists in a puckered "envelope" conformation to relieve angle strain.

In cis-1,2-dimethylcyclopentane , both methyl groups are on the same side of the ring. This arrangement forces them into close proximity, leading to significant steric hindrance, specifically a gauche-butane type interaction. This repulsive interaction raises the overall energy of the molecule.

In trans-1,2-dimethylcyclopentane , the methyl groups are on opposite sides of the ring. In the most stable conformation, both methyl groups can occupy pseudo-equatorial positions, minimizing steric interactions between them and with the hydrogen atoms of the ring. This results in a lower energy and therefore more stable molecule.

The steric interactions in the two isomers are visualized below.

steric_strain_comparison Steric Strain in 1,2-Dimethylcyclopentane Isomers cluster_cis cis-1,2-Dimethylcyclopentane cluster_trans trans-1,2-Dimethylcyclopentane cluster_conclusion Thermodynamic Outcome cis cis Isomer Methyl groups on same side High Steric Strain cis_strain Gauche Interaction cis->cis_strain leads to stability Relative Stability cis_strain->stability less stable trans trans Isomer Methyl groups on opposite sides Low Steric Strain trans_stability Minimized Interactions trans->trans_stability allows for trans_stability->stability more stable

References

A Researcher's Guide to the Computational Analysis of 1,2-Dimethylcyclopentene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the computational analysis of 1,2-dimethylcyclopentene reaction mechanisms. Due to a lack of direct comparative studies on this specific molecule, this document outlines established computational methodologies applied to analogous systems. It serves as a practical guide for researchers aiming to investigate the electrocyclic ring-opening, cycloaddition, and rearrangement reactions of this compound. Experimental data is provided for validation and comparison.

I. Electrocyclic Ring-Opening

The thermal and photochemical electrocyclic ring-opening of this compound is a key reaction class. Computational analysis can elucidate the stereoselectivity (conrotatory vs. disrotatory pathways) and activation barriers, which are influenced by the methyl substituents.

A. Computational Approaches

A common approach for studying such pericyclic reactions involves Density Functional Theory (DFT) and multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF).

Computational MethodBasis SetKey OutputsReference Analogy
DFT (e.g., B3LYP, M06-2X)6-31G, 6-311+G(d,p)Transition state geometries, activation energies, reaction pathways (IRC)Studies on substituted cyclobutenes often employ these methods to predict torquoselectivity.
CASSCF6-31G, cc-pVDZMore accurate description of the electronic structure in the transition state, especially for photochemical reactions involving excited states.Analysis of vinylcyclopropane-cyclopentene rearrangements has utilized CASSCF for energy evaluations.[1][2]

B. Experimental Protocol: Computational Electrocyclic Ring-Opening Analysis

  • Model Building: Construct the 3D structure of this compound.

  • Conformational Search: Perform a conformational search to identify the lowest energy ground state geometry.

  • Transition State Search:

    • For the thermal (ground state) reaction, locate the transition state (TS) for both the conrotatory and disrotatory pathways using a method like the Berny algorithm.

    • For the photochemical (excited state) reaction, identify the relevant excited state (e.g., S1) and locate conical intersections that facilitate the ring-opening.

  • Frequency Analysis: Perform frequency calculations at all stationary points (reactant, transition state, product) to confirm their nature (zero imaginary frequencies for minima, one for TS) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • IRC Calculations: Perform Intrinsic Reaction Coordinate (IRC) calculations starting from the transition state to confirm that it connects the reactant and product.

  • Energy Profile: Construct a potential energy surface diagram to visualize the activation barriers and reaction energies.

C. Visualization of Electrocyclic Ring-Opening Pathway

electrocyclic_ring_opening reactant This compound ts_con Conrotatory TS reactant->ts_con Thermal ts_dis Disrotatory TS reactant->ts_dis Photochemical product_con (Z,Z)-3,4-Dimethylhexa-1,3-diene ts_con->product_con product_dis (E,Z)-3,4-Dimethylhexa-1,3-diene ts_dis->product_dis light heat Δ

Caption: Proposed electrocyclic ring-opening pathways for this compound.

II. Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions. Computational studies are crucial for predicting the regioselectivity and stereoselectivity of these reactions.

A. Computational Approaches for Diels-Alder Reactions

DFT methods are widely used to study Diels-Alder reactions, providing insights into the concerted or stepwise nature of the mechanism.

Computational MethodBasis SetKey OutputsReference Analogy
DFT (e.g., B3LYP, M06-2X)6-31G*, 6-311+G(d,p)Endo/exo selectivity, activation energies, influence of Lewis acid catalysis.Computational studies on the Diels-Alder reactions of cyclopentadiene (B3395910) with various dienophiles provide a good methodological basis.[3]
Distortion/Interaction Model-Decomposes the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules.This model has been successfully applied to understand reactivity in polar Diels-Alder reactions.[4]

B. Experimental Protocol: Computational [4+2] Cycloaddition Analysis

  • Reactant Setup: Define the diene and dienophile (this compound).

  • Transition State Search: Locate the transition states for both the endo and exo approaches.

  • Frequency and IRC Analysis: As described in the electrocyclic ring-opening protocol.

  • Solvent Effects: Include a solvent model (e.g., PCM) to simulate reaction conditions more accurately.

  • Lewis Acid Catalysis: If relevant, model the effect of a Lewis acid by coordinating it to the dienophile and recalculating the reaction profile.

C. Visualization of a [4+2] Cycloaddition Workflow

diels_alder_workflow start Define Reactants (Diene + this compound) ts_search Locate Endo and Exo Transition States start->ts_search freq_irc Frequency and IRC Analysis ts_search->freq_irc solvent Incorporate Solvent Model freq_irc->solvent analysis Analyze Endo/Exo Selectivity and Activation Barriers solvent->analysis

Caption: Workflow for the computational analysis of a Diels-Alder reaction.

III. Rearrangement Reactions

Cationic rearrangements of the this compound scaffold can lead to various isomeric products. Computational chemistry can map out the complex potential energy surface of these rearrangements.

A. Computational Approaches for Rearrangements

DFT calculations are suitable for exploring the mechanisms of carbocation-mediated rearrangements.

Computational MethodBasis SetKey OutputsReference Analogy
DFT (e.g., B3LYP)6-31G*, 6-311+G(d,p)Structures of intermediates and transition states, reaction pathways for hydride and methyl shifts.Studies on vinylcyclopropane-cyclopentene rearrangements provide insights into competing diradical and zwitterionic pathways.[1][2]

B. Experimental Protocol: Computational Rearrangement Analysis

  • Carbocation Formation: Model the formation of the initial carbocation from this compound (e.g., by protonation).

  • Transition State Searches: Locate transition states for possible rearrangement pathways (e.g., 1,2-hydride shifts, 1,2-methyl shifts, ring expansion/contraction).

  • Intermediate Identification: Optimize the geometries of all intermediate carbocations.

  • Potential Energy Surface Mapping: Connect the stationary points to construct a comprehensive potential energy surface diagram.

C. Visualization of a Hypothetical Cationic Rearrangement

rearrangement_pathway start Initial Carbocation ts1 TS (1,2-Hydride Shift) start->ts1 intermediate1 Secondary Carbocation ts1->intermediate1 ts2 TS (1,2-Methyl Shift) intermediate1->ts2 product Tertiary Carbocation ts2->product

Caption: A potential cationic rearrangement pathway for a protonated this compound.

IV. Experimental Data for Comparison

Table of Experimental Data for this compound

PropertyValueUnitSource
Molecular Weight96.1702 g/mol NIST[5][6]
CAS Registry Number765-47-9-NIST[5][6]

Note: Experimental kinetic data for the specific reactions discussed would be invaluable for benchmarking the computational results. Researchers are encouraged to consult specialized kinetics databases or conduct their own experiments to obtain these values.

This guide provides a starting point for the computational investigation of this compound's reactivity. The choice of computational method and basis set should be validated against available experimental data or higher-level theoretical calculations to ensure the accuracy of the predictions.

References

A Comparative Guide to the Stability of Dimethylcyclopentene Isomers: An Experimental and Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Assessment of Alkene Stability

The stability of an alkene is primarily governed by the degree of substitution of the double bond and the steric strain within the molecule.

  • Degree of Substitution: Alkenes with more alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This phenomenon is attributed to hyperconjugation, where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond.[1] Consequently, a tetrasubstituted alkene is more stable than a trisubstituted one, which in turn is more stable than a disubstituted alkene.

  • Stereoisomerism: In cases of disubstituted alkenes, trans isomers are typically more stable than their corresponding cis isomers due to reduced steric hindrance between the alkyl groups.[1]

Based on these principles, the dimethylcyclopentene isomers can be qualitatively ranked by their predicted stability. For instance, 1,2-dimethylcyclopentene, being a trisubstituted alkene, is predicted to be more stable than disubstituted isomers like 1,5-dimethylcyclopentene (B93963) and 3,4-dimethylcyclopentene.[1][2]

Experimental Determination of Stability

The relative thermodynamic stabilities of isomers are experimentally determined by measuring the heat released during a reaction that converts the isomers to a common product. The two primary methods for this are heat of hydrogenation and heat of combustion.

Experimental Protocol: Heat of Hydrogenation

The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound is hydrogenated to its corresponding saturated compound. A more stable alkene will release less heat upon hydrogenation.[1]

Protocol:

  • Catalyst Preparation: A heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is accurately weighed and placed in a reaction vessel.

  • Reactant Preparation: A known mass of the dimethylcyclopentene isomer is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

  • Reaction Setup: The solution is introduced into the reaction vessel containing the catalyst. The system is then sealed and purged with hydrogen gas to remove any air.

  • Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere at constant temperature and pressure.

  • Calorimetry: The heat evolved during the reaction is measured using a reaction calorimeter.

  • Workup and Analysis: Upon completion of the reaction, indicated by the cessation of hydrogen uptake, the catalyst is removed by filtration. The product, the corresponding dimethylcyclopentane, can be analyzed (e.g., by gas chromatography) to confirm complete conversion.[1]

  • Calculation: The heat of hydrogenation is calculated from the measured heat evolved and the number of moles of the alkene that were hydrogenated.[1]

Experimental Protocol: Heat of Combustion

The heat of combustion is the heat released when a substance is completely burned in the presence of excess oxygen. By comparing the heats of combustion of isomers, their relative stabilities can be determined.[3]

Protocol:

  • Sample Preparation: A precisely weighed sample of the liquid dimethylcyclopentene isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Fuse Wire: A fuse wire of known length and mass is connected to electrodes within the bomb, ensuring it is in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen.

  • Calorimetry: The bomb is placed in a calorimeter containing a known amount of water. The initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the heat generated by the combustion of the fuse wire. The heat capacity of the calorimeter, determined by combusting a standard substance like benzoic acid, is used to calculate the heat of combustion of the sample.[1]

Computational Prediction of Stability

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the relative stabilities of isomers.[1] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the heats of formation and Gibbs free energies of the isomers.[4][5]

A typical computational workflow for determining the relative stability of dimethylcyclopentene isomers is as follows:

  • Structure Generation: Generate 3D structures of the different dimethylcyclopentene isomers.

  • Geometry Optimization: Select a computational method (e.g., DFT with a basis set like B3LYP/6-31G*) to optimize the molecular geometries of each isomer.

  • Frequency Analysis: Perform a frequency analysis to confirm that the optimized structures correspond to local minima on the potential energy surface.

  • Energy Calculation: Calculate the thermodynamic properties, such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).

  • Stability Analysis: Compare the calculated energies of the isomers to rank their relative stabilities. The isomer with the lowest calculated energy is predicted to be the most stable.[1]

Comparative Stability of Dimethylcyclopentene Isomers

IsomerStructureDouble Bond SubstitutionPredicted Relative StabilityExperimental Heat of Formation (kJ/mol)Predicted Heat of Formation (kJ/mol)
This compoundthis compoundTrisubstitutedMost StableData not availableData not available
1,5-Dimethylcyclopentene1,5-DimethylcyclopenteneDisubstitutedLess StableData not availableData not available
3,4-Dimethylcyclopentene3,4-DimethylcyclopenteneDisubstitutedLess StableData not availableData not available
3,5-Dimethylcyclopentene3,5-DimethylcyclopenteneDisubstitutedLess StableData not availableData not available

Note: The relative stabilities of the disubstituted isomers would be further influenced by the specific steric interactions of the methyl groups with the cyclopentene (B43876) ring.[1]

Visualizing the Methodologies

The following diagrams illustrate the logical frameworks for the experimental and computational determination of isomer stability.

Experimental_Workflow Experimental Workflow for Isomer Stability cluster_hydrogenation Heat of Hydrogenation cluster_combustion Heat of Combustion H1 Prepare Catalyst and Reactant H2 Run Hydrogenation in Calorimeter H1->H2 H3 Measure Heat Evolved H2->H3 H4 Calculate ΔH_hydrog. H3->H4 Analysis Compare ΔH values to Determine Relative Stability H4->Analysis C1 Prepare Sample in Bomb C2 Combust in Calorimeter C1->C2 C3 Measure Temperature Change C2->C3 C4 Calculate ΔH_comb. C3->C4 C4->Analysis Start Select Isomers Start->H1 Start->C1 Computational_Workflow Computational Workflow for Isomer Stability Start Define Isomers Gen3D Generate 3D Structures Start->Gen3D ChooseMethod Select Computational Method (e.g., DFT: B3LYP/6-31G*) Gen3D->ChooseMethod Optimize Optimize Molecular Geometries ChooseMethod->Optimize Frequency Perform Frequency Analysis Optimize->Frequency Energy Calculate Thermodynamic Properties (ΔHf°, ΔGf°) Frequency->Energy Compare Compare Calculated Energies Energy->Compare Rank Rank Isomer Stability Compare->Rank

References

A Comparative Guide to the Reactivity of Cyclopentene and Its Methylated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of cyclic alkenes is a cornerstone of organic synthesis, influencing the design and outcome of numerous chemical transformations. This guide provides an objective comparison of the reactivity of cyclopentene (B43876) and its methylated analogues—1-methylcyclopentene (B36725), 3-methylcyclopentene (B105217), and 4-methylcyclopentene (B168065)—in key chemical reactions. By examining the electronic and steric effects of methyl substitution, this document aims to provide a predictive framework for reaction outcomes and facilitate the selection of appropriate substrates in research and development.

Influence of Methyl Substitution on Reactivity

The introduction of a methyl group to the cyclopentene ring significantly alters its reactivity. These effects can be broadly categorized as:

  • Electronic Effects: Alkyl groups, such as methyl, are electron-donating through an inductive effect. This increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. This effect is most pronounced in 1-methylcyclopentene, where the methyl group is directly attached to a double-bonded carbon, creating a more stable tertiary carbocation intermediate during electrophilic addition reactions.

  • Steric Effects: The size of the methyl group can hinder the approach of reagents to the double bond. This steric hindrance can decrease reaction rates, particularly with bulky reagents or when the methyl group is positioned near the reaction center.

  • Ring Strain: Cyclopentene possesses inherent ring strain. Reactions that lead to a change in hybridization of the ring carbons from sp² to sp³, such as hydrogenation, can relieve this strain, providing a thermodynamic driving force. 1-methylcyclopentene is thermodynamically less stable than cyclohexene, suggesting a higher reactivity for additions that alleviate this strain.[1]

Comparative Reactivity Data

The following table summarizes the expected and observed reactivity trends for cyclopentene and its methylated analogues in several common classes of reactions. Direct comparative kinetic data for all analogues under identical conditions is scarce in the literature; therefore, trends are inferred from established principles of organic chemistry and available data.

Reaction TypeCyclopentene1-Methylcyclopentene3-Methylcyclopentene4-MethylcyclopenteneKey Differentiating Factors
Epoxidation ModerateHighModerateModerateElectronic Effects
Catalytic Hydrogenation HighHigherHighHighRing Strain & Steric Hindrance
Polymerization Low Rate-Low Rate-Steric Hindrance & Catalyst Type
Ozonolysis (Gas Phase) k = 6.7 x 10⁻¹⁶ cm³/molecule·sExpected to be higherExpected to be similar to cyclopenteneExpected to be similar to cyclopenteneElectronic Effects

Key Reactions and Experimental Protocols

This section details the methodologies for key reactions discussed, providing a foundation for experimental design and execution.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation is the conversion of an alkene to an epoxide. The reaction rate is highly dependent on the nucleophilicity of the double bond.

Reactivity Comparison: 1-Methylcyclopentene, with its electron-donating methyl group directly on the double bond, is the most electron-rich of the series and is therefore expected to react fastest with m-CPBA.[1] The reactivity of 3- and 4-methylcyclopentene is expected to be similar to that of cyclopentene, as the methyl group is not directly attached to the double bond and its electronic influence is diminished.

Experimental Protocol: General Procedure for Epoxidation

  • Dissolution: Dissolve the cyclopentene analogue (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.[2]

  • Purification: The crude product can be purified by flash column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond, resulting in a saturated alkane. This reaction is typically exothermic for alkenes.

Reactivity Comparison: Due to the release of ring strain upon saturation, all cyclopentene derivatives undergo catalytic hydrogenation readily. 1-Methylcyclopentene is expected to have a slightly higher rate of hydrogenation compared to cyclopentene due to its greater inherent instability (less negative heat of hydrogenation).[1] The methyl groups in 3- and 4-methylcyclopentene are not expected to significantly alter the rate compared to cyclopentene. All methylated cyclopentenes (1-, 3-, and 4-methylcyclopentene) yield methylcyclopentane (B18539) upon hydrogenation.[3][4][5]

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • Catalyst Suspension: In a suitable reaction vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 10 mol%) in a solvent such as ethanol.

  • Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon.

  • Substrate Addition: Add the cyclopentene analogue to the catalyst suspension.

  • Hydrogenation: Introduce hydrogen gas (typically via a balloon or from a pressurized source) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product.[6][7]

Polymerization

Cyclopentene and its derivatives can undergo polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP) or Ziegler-Natta catalysis.

Reactivity Comparison: The polymerization rates for both cyclopentene and 3-methylcyclopentene using Ziegler-Natta or cationic catalysts have been reported to be very low.[8][9] For 3-methylcyclopentene, the presence of the methyl group can influence the polymerization mechanism.

Experimental Protocol: General Procedure for Ziegler-Natta Polymerization

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, prepare the Ziegler-Natta catalyst, for example, by reacting a titanium compound (e.g., TiCl₄) with an organoaluminum cocatalyst (e.g., triethylaluminium, Al(C₂H₅)₃).

  • Monomer Addition: Introduce the purified cyclopentene or 3-methylcyclopentene monomer to the activated catalyst.

  • Polymerization: Allow the reaction to proceed under controlled temperature and pressure.

  • Termination: Terminate the polymerization by adding a suitable quenching agent, such as methanol.

  • Isolation and Purification: Precipitate the polymer by adding a non-solvent. Filter the polymer, wash it to remove catalyst residues, and dry it under vacuum.

Factors Influencing Reactivity: A Visual Representation

The interplay of electronic and steric factors, along with ring strain, governs the reactivity of cyclopentene and its methylated analogues. The following diagram illustrates these relationships.

G Factors Influencing Reactivity of Cyclopentene Analogues cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome cluster_compounds Compounds Electronic Effects Electronic Effects Increased Reactivity in Electrophilic Additions Increased Reactivity in Electrophilic Additions Electronic Effects->Increased Reactivity in Electrophilic Additions e.g., Epoxidation Steric Hindrance Steric Hindrance Decreased Reactivity Decreased Reactivity Steric Hindrance->Decreased Reactivity e.g., with bulky reagents Ring Strain Ring Strain Ring Strain->Increased Reactivity in Electrophilic Additions e.g., Hydrogenation 1-Methylcyclopentene 1-Methylcyclopentene 1-Methylcyclopentene->Electronic Effects 3-Methylcyclopentene 3-Methylcyclopentene 3-Methylcyclopentene->Steric Hindrance 4-Methylcyclopentene 4-Methylcyclopentene Cyclopentene Cyclopentene Cyclopentene->Ring Strain

Factors influencing reactivity of cyclopentene analogues.

Experimental Workflow for Comparative Kinetic Analysis

To obtain precise comparative reactivity data, a standardized kinetic experiment is essential. The following workflow outlines a general approach.

G Experimental Workflow for Kinetic Analysis A Reaction Setup (Substrate, Reagent, Solvent, Temp. Control) B Initiate Reaction & Start Timer A->B C Aliquoting at Time Intervals B->C C->C Continue Sampling D Quench Aliquot C->D Sample E Analysis (GC, NMR, etc.) D->E F Data Processing (Concentration vs. Time) E->F G Determine Rate Constants F->G

A general workflow for conducting kinetic experiments.

Conclusion

The reactivity of cyclopentene and its methylated analogues is a nuanced interplay of electronic effects, steric hindrance, and ring strain. 1-Methylcyclopentene generally exhibits the highest reactivity in electrophilic additions due to the electron-donating nature of the methyl group on the double bond. In contrast, the reactivity of 3- and 4-methylcyclopentene is more comparable to that of the parent cyclopentene. For reactions sensitive to steric bulk, the position of the methyl group becomes a critical factor. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize these versatile building blocks in their synthetic endeavors.

References

Spectroscopic Identification of cis-1,2-Dimethylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of stereoisomers is a critical step in chemical synthesis and drug development, where the three-dimensional arrangement of atoms can significantly impact a molecule's biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to identify and differentiate cis-1,2-dimethylcyclopentane (B72798) from its trans isomer. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for researchers in the field.

Distinguishing Isomers: A Spectroscopic Approach

The primary challenge in the analysis of cis- and trans-1,2-dimethylcyclopentane (B44192) lies in their identical molecular formula and mass, necessitating the use of spectroscopic methods that are sensitive to subtle differences in their molecular symmetry and structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose.

Due to its Cs symmetry, cis-1,2-dimethylcyclopentane is expected to exhibit a simpler NMR spectrum compared to the C2 symmetry of the trans isomer. These differences in symmetry also manifest in their vibrational spectra (IR) and fragmentation patterns in mass spectrometry.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for cis- and trans-1,2-dimethylcyclopentane, providing a basis for their unambiguous identification.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
cis-1,2-DimethylcyclopentaneData not available in search results
trans-1,2-DimethylcyclopentaneData not available in search results

Table 2: ¹³C NMR Spectral Data

CompoundPredicted Number of SignalsChemical Shift (δ) ppm
cis-1,2-Dimethylcyclopentane4Specific data not available
trans-1,2-Dimethylcyclopentane4[1]Specific data not available[1]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Assignment
cis-1,2-Dimethylcyclopentane~2960-2850C-H stretch (alkane)
~1465-CH₂- bend
~1375-CH₃ bend
trans-1,2-Dimethylcyclopentane~2960-2850C-H stretch (alkane)
~1465-CH₂- bend
~1375-CH₃ bend

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
cis-1,2-Dimethylcyclopentane9883, 69, 56, 41
trans-1,2-Dimethylcyclopentane9883, 69, 56, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1,2-dimethylcyclopentane (B1584824) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent containing a known internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for accurate chemical shift referencing.

Instrumentation and Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-10 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-50 ppm.

    • Number of scans: 128 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: As 1,2-dimethylcyclopentane is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32. A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-200.

    • Scan speed: 2 scans/second.

Logical Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of cis-1,2-dimethylcyclopentane.

Spectroscopic_Identification_Workflow Spectroscopic Identification of cis-1,2-Dimethylcyclopentane cluster_sample Sample cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_identification Identification Sample Mixture of Isomers or Unknown Sample GC Gas Chromatography (GC) Sample->GC Injection IR Infrared (IR) Spectroscopy Sample->IR Direct Analysis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Direct Analysis MS Mass Spectrometry (MS) GC->MS Eluted Fractions cis_ID cis-1,2-Dimethylcyclopentane (Confirmed Structure) MS->cis_ID Fragmentation Pattern trans_ID trans-1,2-Dimethylcyclopentane (Alternative Structure) MS->trans_ID Fragmentation Pattern IR->cis_ID Vibrational Modes IR->trans_ID Vibrational Modes NMR->cis_ID Symmetry & Chemical Shifts NMR->trans_ID Symmetry & Chemical Shifts

Caption: Workflow for the separation and spectroscopic identification of 1,2-dimethylcyclopentane isomers.

References

Safety Operating Guide

Proper Disposal of 1,2-Dimethylcyclopentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2-Dimethylcyclopentene is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this chemical, in line with established safety protocols and regulatory requirements.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary risks:

  • Flammability: It is a highly flammable liquid and vapor.[1]

  • Health Hazards: It may be fatal if swallowed and enters airways, causes skin and eye irritation, and may cause respiratory irritation.[1]

These hazards necessitate that this compound be managed as hazardous waste from its point of generation to its final disposal, a principle often referred to as "cradle-to-grave" management.[2][3]

Quantitative Data Summary

Parameter Regulatory Limit Governing Regulation
Maximum Satellite Accumulation Volume55 gallons of hazardous wasteResource Conservation and Recovery Act (RCRA)
Maximum Acutely Toxic Waste Accumulation1 quart of liquid or 1 kilogram of solidResource Conservation and Recovery Act (RCRA)

Note: Researchers should consult their institution's Environmental Health and Safety (EHS) office for specific state and local requirements, which may be more stringent.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Minimization

Before beginning any experiment, researchers should aim to minimize the generation of chemical waste.[4] This can be achieved by:

  • Ordering the smallest practical quantity of the chemical.[4]

  • Maintaining a current chemical inventory to avoid duplicate orders.[4]

  • Considering the use of less hazardous alternative substances where feasible.[5]

Step 2: Personal Protective Equipment (PPE)

Prior to handling this compound waste, all personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A flame-resistant lab coat

Step 3: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and have a secure, leak-proof lid.[6]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as oxidizers.[5] Store flammable liquid waste separately from other hazard classes like corrosives and reactives.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Irritant").[7] The date of waste accumulation should also be clearly marked.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]

  • Containment: The SAA should have secondary containment to capture any potential leaks or spills.[5][6]

  • Environment: Keep the storage area well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[7][8]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

Step 6: Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Small spills may be cleaned up by trained laboratory personnel using appropriate spill kits containing absorbent materials. All spill cleanup materials must be treated as hazardous waste and disposed of accordingly.[9] For larger spills, contact your institution's emergency response team immediately.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the container empty? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Collect in a designated, labeled hazardous waste container. B->E No D Deface label and dispose of empty container in appropriate solid waste stream. C->D F Store in a designated Satellite Accumulation Area (SAA). E->F G Is the container full or has the accumulation time limit been reached? F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H Yes I Continue to store safely in SAA. G->I No I->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Logistics for Handling 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,2-Dimethylcyclopentene, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment when working with this flammable and potentially hazardous chemical.

Hazard Summary

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and may be fatal if swallowed and enters the airways.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₂[1][3][4]
Molecular Weight 96.17 g/mol [1]
Boiling Point 105.8 °C at 760 mmHg[3]
Melting Point -90.4 °C[3]
Density 0.815 g/cm³[3]
Vapor Pressure 33.9 mmHg at 25°C[3]
Flash Point Data not available; however, it is classified as a highly flammable liquid.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment is necessary to ensure the appropriate level of personal protective equipment is used when handling this compound. The following PPE is mandatory based on its hazard profile.

Protection TypeSpecificationRationale
Eye and Face Protection Tight-sealing safety goggles. A face shield should be worn when there is a splash hazard.[5][6][7]Protects against chemical splashes and vapors that can cause serious eye irritation.[1][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a flame-resistant lab coat or chemical-resistant overalls.[5][7][8]Prevents skin contact, which can cause irritation.[1] Contaminated clothing must be removed immediately and washed before reuse.[9]
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood.[8][10] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator should be used.[5]Protects against the inhalation of vapors, which may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes are required.[5][8]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to this operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[8][10]

  • Confirm that a suitable fire extinguisher (e.g., ABC type), fire blanket, and spill kit with non-flammable absorbent material are readily accessible.[6][8][10]

  • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[8][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Ensure all personnel are wearing the appropriate PPE as detailed above.

2. Handling:

  • Keep the container of this compound tightly closed when not in use.[8][9]

  • Use only non-sparking tools when opening and handling the container.[9]

  • Dispense the chemical carefully to avoid splashing and the generation of vapors.

  • If heating is required, do not use an open flame.[8]

3. Post-Handling:

  • Tightly seal the this compound container and store it in a cool, well-ventilated, locked area away from heat and ignition sources.[9]

  • Clean the work area thoroughly.

  • Remove PPE carefully to avoid contamination and wash hands thoroughly.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Management:

  • In case of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[11]

  • Ventilate the area.

  • Clean up the spill using a non-flammable absorbent material like sand or cat litter; do not use paper towels.[8]

  • Place the used absorbent material into a sealed container for disposal as flammable waste.[8]

3. Final Disposal:

  • Dispose of this compound waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[9]

Workflow for Safe Handling of this compound

prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_safety Verify Safety Equipment (Fire Extinguisher, Spill Kit) prep_area->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handling_dispense Dispense Chemical Carefully prep_ignition->handling_dispense handling_close Keep Container Closed handling_dispense->handling_close disposal_collect Collect Waste in Labeled Container handling_dispense->disposal_collect post_store Store in a Cool, Ventilated Area handling_close->post_store post_clean Clean Work Area post_store->post_clean post_ppe Remove PPE and Wash Hands post_clean->post_ppe disposal_dispose Dispose via Approved Hazardous Waste Facility disposal_collect->disposal_dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethylcyclopentene
Reactant of Route 2
1,2-Dimethylcyclopentene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.